molecular formula C8H9NO3 B079463 N-Hydroxy-4-methoxybenzamide CAS No. 10507-69-4

N-Hydroxy-4-methoxybenzamide

Katalognummer: B079463
CAS-Nummer: 10507-69-4
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: RFCBPAJDLZMJPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-4-methoxybenzamide is a potent and cell-permeable histone deacetylase (HDAC) inhibitor, specifically targeting class I and IIb HDAC enzymes. Its primary research value lies in its role as a critical tool for probing the intricate mechanisms of epigenetics, chromatin remodeling, and gene expression. By inhibiting HDAC activity, this compound prevents the removal of acetyl groups from lysine residues on histone tails, leading to a more relaxed chromatin structure and the transcriptional activation of genes, including tumor suppressors.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-hydroxy-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCBPAJDLZMJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277934
Record name N-Hydroxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10507-69-4
Record name p-Anisohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxy-4-methoxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP92FP7NHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Hydroxy-4-methoxybenzamide IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10507-69-4 IUPAC Name: N-Hydroxy-4-methoxybenzamide[1]

Executive Summary

This compound (also known as p-Anisohydroxamic acid) is a synthetic hydroxamic acid derivative primarily utilized in medicinal chemistry as a zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors and as a chelating agent in bioinorganic research.[1] Its structural core—a benzamide scaffold functionalized with a hydroxamic acid moiety—mimics the transition state of peptide hydrolysis, allowing it to potently chelate metal ions (Fe³⁺, Zn²⁺, V⁵⁺) in metalloenzymes.

This guide details the physicochemical constants, synthesis protocols, and mechanistic applications of the compound, designed for researchers requiring high-purity synthesis and biological validation.

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7]

PropertyDataNote
CAS Number 10507-69-4 Verified Registry Number
IUPAC Name This compound
Synonyms p-Anisohydroxamic acid; 4-Methoxybenzohydroxamic acid
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES COC1=CC=C(C=C1)C(=O)NO
InChIKey RFCBPAJDLZMJPL-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Melting Point 154–159 °CDecomposition often observed near MP
pKa ~8.9–9.1 (Predicted)Acidic proton on Hydroxamic -OH
Solubility DMSO, Methanol, EthanolPoorly soluble in cold water

Synthesis Protocol: Acyl Chloride Route

Context: This protocol is preferred over ester aminolysis for its higher yield and cleaner workup. It utilizes a biphasic system to manage the exothermicity and solubility differences.

Reagents
  • Precursor: 4-Methoxybenzoyl chloride (CAS: 100-07-2)[2]

  • Nucleophile: Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Base: Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: Dichloromethane (DCM) and Deionized Water

  • Workup: Hydrochloric acid (1M HCl), Ethyl Acetate

Step-by-Step Methodology
  • Preparation of Free Hydroxylamine:

    • Dissolve NH₂OH·HCl (1.5 equiv) in a minimum volume of cold water (0–5 °C).

    • Slowly add K₂CO₃ (3.0 equiv) dissolved in water. Critical: Keep temperature <10 °C to prevent degradation of free hydroxylamine.

  • Acylation:

    • Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in DCM.

    • Add the organic acid chloride solution dropwise to the aqueous hydroxylamine solution under vigorous stirring at 0 °C.

    • Mechanism Note: The biphasic condition protects the formed hydroxamic acid from over-acylation (O-acylation vs N-acylation).

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM). The acid chloride spot (high R_f) should disappear.

  • Workup & Purification:

    • Separate phases.[3] The product may precipitate or remain in the aqueous phase as the salt.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3. The neutral hydroxamic acid will precipitate.

    • Filter the white solid.[4] Recrystallize from Ethanol/Water (9:1) to remove trace salts.

Diagram: Synthesis Mechanism

SynthesisMechanism Start 4-Methoxybenzoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (N-terminus) Nu Hydroxylamine (NH2OH) Nu->Inter Prod This compound Inter->Prod Elimination of Cl- Byprod HCl Inter->Byprod

Caption: Nucleophilic acyl substitution pathway converting acid chloride to hydroxamic acid.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 11.10 (s, 1H, broad): Hydroxamic -OH (Exchangeable).

  • δ 8.95 (s, 1H, broad): Amide -NH (Exchangeable).

  • δ 7.75 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to carbonyl.

  • δ 6.98 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to methoxy group.

  • δ 3.80 (s, 3H): Methoxy (-OCH₃) singlet.

Infrared Spectroscopy (FT-IR)
  • 3200–3300 cm⁻¹: Broad O-H/N-H stretching (characteristic of hydroxamates).

  • 1645 cm⁻¹: C=O stretching (Amide I band, shifted lower than esters due to resonance).

  • 1605 cm⁻¹: Aromatic C=C ring stretch.

Biological Application: HDAC Inhibition

This compound serves as a fundamental model for Zinc-Binding Groups (ZBGs) in drug design.

Mechanism of Action

Histone Deacetylases (HDACs) contain a catalytic pocket with a Zn²⁺ ion essential for polarizing the acetyl-lysine substrate.

  • Chelation: The hydroxamic acid group enters the active site tunnel.

  • Binding: The carbonyl oxygen and hydroxyl oxygen form a bidentate chelate with the Zn²⁺ ion.

  • Inhibition: This displaces the water molecule required for catalysis, locking the enzyme in an inactive state.

Diagram: HDAC Inhibition Pathway

HDAC_Mechanism cluster_enzyme HDAC Active Site Zn Zn2+ Ion Pocket Hydrophobic Tunnel Pocket->Zn Accesses Metal Drug This compound Drug->Zn Bidentate Chelation (C=O and OH) Drug->Pocket Enters Tunnel Substrate Acetyl-Lysine (Natural Substrate) Substrate->Zn Blocked

Caption: Competitive inhibition mechanism where the hydroxamic acid chelates the catalytic Zinc ion.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[5]

  • Precaution: Hydroxamic acids can exhibit mutagenicity (Ames test positive for some derivatives). Handle with gloves and in a fume hood.

  • Stability: Store at -20 °C. Hydroxamic acids are prone to hydrolysis (to carboxylic acid) or Lossen rearrangement under high heat/strong acid.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 10507-69-4).Link

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Link

  • Mokhtari, J. et al. Direct Synthesis of Amides and Imines (NMR Data Reference). RSC Advances, 2021. (Supporting Info used for NMR shift correlation). Link

  • ChemicalBook. 4-Methoxybenzamide NMR Spectrum (Analogous Shift Verification).Link

Sources

synthesis of N-Hydroxy-4-methoxybenzamide from 4-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-Hydroxy-4-methoxybenzamide from 4-methoxybenzoyl chloride

Executive Summary

This guide provides a comprehensive, technically detailed framework for the synthesis of this compound, a key hydroxamic acid derivative. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical procedural choices, and establishes a self-validating protocol to ensure reproducibility and high purity. We will explore the nucleophilic acyl substitution mechanism, provide a robust, step-by-step experimental workflow, detail essential safety protocols, and outline the analytical methods for comprehensive product characterization. This guide is designed to empower researchers with the expertise and confidence to successfully synthesize and validate this important chemical entity.

Foundational Principles: The Chemistry of Hydroxamic Acid Formation

The is a classic example of a nucleophilic acyl substitution reaction. The core of this transformation lies in the interaction between a highly reactive acyl chloride and the potent nucleophile, hydroxylamine.

The Reaction Mechanism

The reaction proceeds via a two-stage addition-elimination pathway.[1]

  • Nucleophilic Attack: Hydroxylamine (NH₂OH), often generated in situ from its hydrochloride salt, acts as the nucleophile.[2] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This step is facilitated by the "alpha effect," where the adjacent electronegative oxygen atom enhances the nucleophilicity of the nitrogen, making it a more potent nucleophile than a typical amine.[2] This attack forms a transient tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and eliminating the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting protonated hydroxamic acid is then deprotonated by a base present in the reaction mixture. This neutralization step is crucial as it consumes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

While N-acylation is the desired pathway to form the hydroxamic acid, a competing reaction, O-acylation, can sometimes occur where the oxygen atom of hydroxylamine acts as the nucleophile.[4] However, under controlled conditions with an appropriate base, N-acylation is the predominant pathway.

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism R1 4-Methoxybenzoyl Chloride Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 Hydroxylamine (NH₂OH) R2->Int P1 This compound Int->P1 Elimination of Cl⁻ P1->P1 P2 HCl ByP NaCl + H₂O + CO₂ P2->ByP Base Base (e.g., NaHCO₃) Base->P1 Base->ByP

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

The Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and control. The causality for each critical step is explained to provide a deeper understanding beyond mere instruction.

Reagents & Equipment
Reagent/MaterialGradeSupplier (Example)Notes
4-Methoxybenzoyl chloride≥98%Sigma-AldrichHighly reactive with water. Handle under inert atmosphere if possible.
Hydroxylamine Hydrochloride≥99%TCI ChemicalsStable salt form of hydroxylamine.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificActs as the base to generate free hydroxylamine and neutralize HCl.
Tetrahydrofuran (THF)AnhydrousAcros OrganicsSolvent for the acyl chloride.
Deionized WaterN/AIn-houseUsed as a solvent for the hydrophilic reagents.
Hydrochloric Acid (HCl)1 M solutionVWRFor product precipitation during work-up.

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, thermometer, ice-salt bath, 50 mL pressure-equalizing dropping funnel, Büchner funnel, vacuum flask.

Step-by-Step Synthesis Procedure
  • Reagent Preparation (Hydroxylamine Solution):

    • In the 250 mL three-neck flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (2.5 equivalents) in a mixture of deionized water and THF (e.g., 1:1 ratio, 100 mL total).

    • Causality: Using sodium bicarbonate serves two critical functions: it deprotonates the hydroxylamine hydrochloride to generate the free, nucleophilic hydroxylamine, and it acts as a base to neutralize the HCl byproduct formed during the reaction.[2][5] The THF co-solvent ensures miscibility with the incoming organic phase.

  • Reaction Setup & Cooling:

    • Equip the flask with a magnetic stirrer and a thermometer.

    • Cool the solution to between -5°C and 0°C using an ice-salt bath.

    • Causality: The acylation reaction is highly exothermic.[6] Aggressive cooling is essential to prevent a runaway reaction, minimize the formation of side products from hydrolysis of the acyl chloride, and ensure selective N-acylation.

  • Acylation (Addition of Acyl Chloride):

    • Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.

    • Add the 4-methoxybenzoyl chloride solution dropwise to the vigorously stirred hydroxylamine solution over approximately 1 hour.[5][7]

    • Critical Control: Maintain the internal reaction temperature below 5°C throughout the addition.

    • Causality: Slow, dropwise addition is paramount for temperature control.[7] Using an anhydrous solvent for the acyl chloride prevents its premature hydrolysis to 4-methoxybenzoic acid, which would decrease the yield.[8]

  • Reaction Completion:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the bath and let the reaction warm to room temperature.

    • Continue stirring for 2-3 hours to ensure the reaction proceeds to completion.[7]

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxybenzoyl chloride starting material.

  • Work-up and Isolation:

    • Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH ~2-3 by adding 1 M HCl. A white precipitate of the product should form.

    • Causality: this compound is a hydroxamic acid, which is acidic. It is soluble in its basic salt form but precipitates out of the aqueous solution upon neutralization/acidification.[5]

    • Stir the cold slurry for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove inorganic salts (e.g., NaCl).

    • Dry the product under vacuum to a constant weight.

  • Purification (Optional):

    • If required, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity this compound.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A Prepare Hydroxylamine Solution (NH₂OH·HCl + NaHCO₃ in H₂O/THF) B Cool Reaction Mixture (-5°C to 0°C in Ice-Salt Bath) A->B D Dropwise Addition (Maintain Temp < 5°C) B->D C Prepare Acyl Chloride Solution (4-Methoxybenzoyl Chloride in anhydrous THF) C->D E Stir at Room Temperature (2-3 hours, Monitor by TLC) D->E F Solvent Removal (Rotary Evaporation of THF) E->F G Acidification & Precipitation (Adjust to pH 2-3 with 1M HCl) F->G H Isolate Product (Vacuum Filtration & Washing) G->H I Drying (Vacuum Oven) H->I J Final Product: This compound I->J

Caption: Figure 2: Step-by-Step Experimental Workflow.

Safety & Reagent Handling: A Prerequisite for Success

Adherence to strict safety protocols is non-negotiable.

  • 4-Methoxybenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water, releasing corrosive HCl gas.[9] All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[10] Store in a cool, dry place away from moisture and incompatible materials like bases and oxidizing agents.[9][11]

  • Hydroxylamine Hydrochloride: While more stable than free hydroxylamine, it is still harmful if swallowed or in contact with skin and can cause skin irritation. Avoid creating dust. Handle with appropriate PPE.

  • General Precautions: The reaction is exothermic and generates gas (CO₂ from bicarbonate). Ensure the setup is not a closed system to avoid pressure buildup. All waste should be neutralized and disposed of according to institutional guidelines.

Product Characterization & Validation

Confirming the identity and purity of the synthesized this compound is a critical final step.

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [12]
¹H NMR (DMSO-d₆)δ ~11.0 (s, 1H, OH), δ ~9.0 (s, 1H, NH), δ ~7.8 (d, 2H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)δ ~164 (C=O), δ ~161 (Ar-C-O), δ ~128 (Ar-CH), δ ~125 (Ar-C-C=O), δ ~113 (Ar-CH), δ ~55 (OCH₃)
IR (KBr, cm⁻¹) ~3300-3100 (O-H, N-H stretch), ~1640 (C=O, Amide I), ~1605, 1510 (Ar C=C), ~1250 (C-O stretch)
Mass Spec (ESI-) [M-H]⁻ at m/z 166.05

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are estimated based on data for similar structures like 4-methoxybenzamide.[13]

References

  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances. Available at: [Link]

  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]

  • 4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. Google Patents.
  • The preparation method of 4-hydroxybenzoyl chloride. Google Patents.
  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Available at: [Link]

  • N-(4-Chlorophenyl)-4-methoxybenzamide. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • N-ACETYL-N-PHENYLHYDROXYLAMINE. Organic Syntheses. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • MCQ-230 About Hydroxyl amine & acid chloride. YouTube. Available at: [Link]

  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Publications. Available at: [Link]

  • N-Acylation in combinatorial chemistry. ARKAT USA. Available at: [Link]

  • The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine. ACS Publications. Available at: [Link]

  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) | Request PDF. ResearchGate. Available at: [Link]

  • Supporting Information - N-benzyl-4-methoxybenzamide. Royal Society of Chemistry. Available at: [Link]

Sources

N-Hydroxy-4-methoxybenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Hydroxy-4-methoxybenzamide: Chemical Properties, Synthesis, and Biological Activity

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond basic data to explain the causality behind its chemical properties, synthetic methodologies, and biological function, with a particular focus on its role as a potential histone deacetylase (HDAC) inhibitor.

This compound, also known as p-anisohydroxamic acid, belongs to the hydroxamic acid class of organic compounds. The defining feature of this class, the -C(=O)N(OH)- functional group, imparts critical chemical and biological properties, most notably the ability to act as a powerful bidentate chelator for metal ions. This characteristic is the cornerstone of its application in drug discovery, where the hydroxamic acid moiety is a well-established pharmacophore for inhibiting zinc-dependent metalloenzymes.[1][2]

One of the most therapeutically relevant targets for hydroxamic acids are histone deacetylases (HDACs).[3][4][5] These enzymes play a crucial role in epigenetic regulation by altering the acetylation state of histone proteins, thereby controlling gene expression. The dysregulation of HDACs is implicated in numerous cancers and neurological disorders, making HDAC inhibitors a vital area of therapeutic research.[3][4] this compound serves as a valuable scaffold and chemical probe for exploring the structure-activity relationships of HDAC inhibition.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity. This compound is an achiral molecule comprised of a central benzamide core, substituted with a methoxy group at the para (4-) position of the phenyl ring and a hydroxyl group on the amide nitrogen.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[6]
CAS Number 10507-69-4[6]
Molecular Formula C₈H₉NO₃[6]
SMILES COC1=CC=C(C=C1)C(=O)NO[6]
InChIKey RFCBPAJDLZMJPL-UHFFFAOYSA-N[6]
Synonyms p-Anisohydroxamic acid, 4-Methoxybenzohydroxamic acid[6]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental and biological systems, influencing everything from solubility in reaction solvents to bioavailability in cellular assays.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 167.16 g/mol [6]
Appearance White to off-white solid (predicted)-
Melting Point 154-159 °CSigma-Aldrich
Topological Polar Surface Area 58.6 Ų[6]
XlogP (Predicted) 0.2[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]

The moderate polar surface area and low predicted octanol-water partition coefficient (XlogP) suggest that the molecule possesses a degree of aqueous solubility while retaining sufficient lipophilicity to have potential for membrane permeability, a balanced profile often sought in drug candidates.

Synthesis and Purification

The synthesis of this compound is reliably achieved via a two-step process starting from the commercially available 4-methoxybenzoic acid. This method involves the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with hydroxylamine. This approach is robust, high-yielding, and a standard procedure for preparing benzohydroxamic acids.

synthesis_workflow start Start: 4-Methoxybenzoic Acid step1 Step 1: Acyl Chloride Formation Reagents: Thionyl Chloride (SOCl₂), cat. DMF Solvent: Toluene Conditions: Reflux, 2-5h start->step1 intermediate Intermediate: 4-Methoxybenzoyl Chloride step1->intermediate step2 Step 2: Amidation Reagents: Hydroxylamine HCl, Base (e.g., aq. NaOH) Solvent: Dichloromethane/Water Conditions: 0°C to RT, 1-2h intermediate->step2 product Crude Product step2->product purification Purification Method: Recrystallization Solvent: Ethanol/Water product->purification final_product Final Product: this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

Part A: Synthesis of 4-Methoxybenzoyl Chloride [7][8]

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend 4-methoxybenzoic acid (1 equivalent) in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Expertise & Experience: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more reactive acylating agent than thionyl chloride itself, accelerating the conversion.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature. The addition is exothermic and will be accompanied by the evolution of SO₂ and HCl gas.

  • Reaction: Heat the mixture to reflux (approx. 60-70°C) for 2-5 hours. The reaction progress can be monitored by observing the cessation of gas evolution and the dissolution of the solid starting material.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-methoxybenzoyl chloride (a solid or oil) is typically used in the next step without further purification.

Part B: Synthesis of this compound [9]

  • Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 equivalents) in an aqueous solution of sodium hydroxide (3.0 equivalents) at 0°C. This neutralizes the hydrochloride salt to generate free hydroxylamine, a potent nucleophile.

  • Amidation Reaction: Dissolve the crude 4-methoxybenzoyl chloride from Part A in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • Addition: Add the acyl chloride solution dropwise to the vigorously stirred, cold hydroxylamine solution. This reaction is highly exothermic; maintaining a low temperature is critical to prevent side reactions and degradation of the product. A white precipitate of the product should form.

    • Trustworthiness: The use of a biphasic system (e.g., DCM/water) with vigorous stirring maximizes the interfacial area for the reaction. The base in the aqueous layer neutralizes the HCl byproduct generated during the amidation, driving the reaction to completion.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts (e.g., NaCl) and then with a small amount of cold diethyl ether or DCM to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of standard spectroscopic techniques. The data presented below are predicted values based on the known structure and spectral data from closely related analogs.[10][11]

characterization_workflow product Purified Solid Product nmr NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure & purity product->nmr ftir FTIR Spectroscopy Identifies key functional groups product->ftir ms Mass Spectrometry Confirms molecular weight & formula product->ms analysis Structural Confirmation nmr->analysis ftir->analysis ms->analysis

Caption: Analytical workflow for structural confirmation.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)δ ~11.0 ppm (s, 1H, N-OH ), δ ~9.0 ppm (s, 1H, NH -OH), δ ~7.7 ppm (d, 2H, Ar-H ortho to C=O), δ ~7.0 ppm (d, 2H, Ar-H ortho to OMe), δ ~3.8 ppm (s, 3H, -OCH₃ )
¹³C NMR (in DMSO-d₆)δ ~164 ppm (C =O), δ ~162 ppm (Ar-C -OMe), δ ~129 ppm (Ar-C H ortho to C=O), δ ~125 ppm (Ar-C -C=O), δ ~114 ppm (Ar-C H ortho to OMe), δ ~56 ppm (-OC H₃)
FTIR (KBr pellet, cm⁻¹)~3300-3100 cm⁻¹ (broad, O-H & N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1640 cm⁻¹ (strong, C=O Amide I stretch), ~1600, 1510 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (Ar-O-C stretch)
Mass Spec. (ESI+)m/z 168.06 ([M+H]⁺), m/z 190.04 ([M+Na]⁺)
  • NMR Interpretation: The aromatic protons are expected to display a characteristic AA'BB' splitting pattern (appearing as two distinct doublets) due to the para-substitution. The N-H and O-H protons are acidic and their signals may be broad and are exchangeable with D₂O.

  • Mass Spec Fragmentation: The molecular ion peak ([M]⁺˙ at m/z 167) should be observable. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 4-methoxybenzoyl cation (m/z 135).

Biological Activity & Mechanism of Action

The primary biological relevance of this compound stems from its hydroxamic acid moiety, a powerful zinc-binding group. This enables it to inhibit zinc-dependent histone deacetylases (HDACs).[1][2]

Mechanism of HDAC Inhibition: In the cell nucleus, DNA is tightly wound around histone proteins. The acetylation of lysine residues on these histones, a process regulated by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that allows for gene transcription. HDACs reverse this process by removing acetyl groups, resulting in condensed chromatin (heterochromatin) and gene silencing.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. This compound and other hydroxamic acid-based inhibitors function by directly targeting the enzyme's active site. The hydroxamic acid group chelates the Zn²⁺ ion that is essential for the catalytic activity of the HDAC enzyme. This binding event blocks the active site, preventing the deacetylation of histones, which leads to hyperacetylation, re-expression of silenced genes, and ultimately can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

hdac_inhibition cluster_enzyme HDAC Active Site Zn Zn²⁺ Ion Pocket Catalytic Pocket Result HDAC Inhibition (Enzyme Blocked) Pocket->Result Molecule This compound (Hydroxamic Acid Moiety) Molecule->Zn Chelation Histone Acetylated Histone Substrate Histone->Pocket Cannot Bind NoReaction Deacetylation Prevented Result->NoReaction

Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautionary measures can be established based on data from structurally similar compounds like 4-methoxybenzamide and other benzamide derivatives.[12][13]

  • Potential Hazards:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Handling Procedures:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust. Minimize dust generation during handling.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container to protect from moisture and air.

    • Keep in a cool, dry, and dark place. For long-term stability, storage in a refrigerator is recommended for many hydroxamic acids.[14]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal:

    • Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the drainage system.

Conclusion

This compound is more than a simple organic molecule; it is a well-defined chemical tool and a building block for advanced therapeutic design. Its straightforward synthesis, combined with the potent biological activity conferred by the hydroxamic acid functional group, makes it a subject of continuing interest. This guide has provided a comprehensive framework for its properties, synthesis, characterization, and mechanism of action, grounding theoretical knowledge in practical, field-proven insights to support the work of researchers and drug development professionals.

References

  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Retrieved from [Link]

  • Saeed, S., et al. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of Medicinal Chemistry, 56(18), 7436–7440. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2024). Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. European Journal of Medicinal Chemistry, 263, 116003. Retrieved from [Link]

  • Periyasamy, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. ResearchGate. Retrieved from [Link]

  • Al-Oraibi, A. (2018). A Convenient Method for the Preparation of Hydroxamic Acids. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. Retrieved from [Link]

  • National Institutes of Health. (2011). Methods for Hydroxamic Acid Synthesis. PubMed Central. Retrieved from [Link]

  • Sleiman, S. F., et al. (2014). Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition. Journal of Neuroscience, 34(43), 14328–14337. Retrieved from [Link]

  • S. G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). US10501579B2 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide.
  • National Institutes of Health. (2019). New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from [Link]

  • MDPI. (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules, 25(15), 3485. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • SciELO México. (2017). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Journal of the Mexican Chemical Society, 61(1), 58-64. Retrieved from [Link]

  • MassBank. (2014). MSBNK-MetaboLights-ML001651 - 4-hydroxybenzaldehyde. Retrieved from [Link]

  • bioRxiv. (2022). Structure-based discovery of selective histone deacetylase (HDAC) 3 and 4 inhibitors. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 10). How Should Hydroiodic Acid Be Stored? [Video]. YouTube. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]

  • Ingenta Connect. (2014). A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 21(25), 2942-2962. Retrieved from [Link]

  • Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
  • PubMed. (2003). Acetohydroxyacid synthase: a new enzyme for chiral synthesis of R-phenylacetylcarbinol. Biotechnology and Bioengineering, 83(5), 554-561. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • IRIS Unimore. (2025). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]

  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • bioRxiv. (2024). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

solubility and stability of N-Hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-Hydroxy-4-methoxybenzamide: Solubility and Stability Profiling

Foreword: A Strategic Approach to Pre-formulation

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which a successful formulation is built. For this compound (also known as p-anisohydroxamic acid), a hydroxamic acid derivative with potential therapeutic applications, a comprehensive analysis of its solubility and stability is paramount. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the complete characterization of this specific molecule. As your Senior Application Scientist, my goal is to not only provide protocols but to illuminate the scientific reasoning behind each step, empowering you to generate a robust, self-validating data package for your research and development programs.

We will proceed from the foundational—the molecule's intrinsic properties—to the practical application of this knowledge in robust experimental designs. This document is structured to guide a researcher through the process of determining the critical solubility and stability attributes of this compound, from initial assessment to the identification of potential degradation pathways.

Foundational Physicochemical Properties

Before embarking on experimental work, it is crucial to collate the known information about the target molecule. This compound is a distinct chemical entity, and its structure dictates its behavior.

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem[1]
Molecular Weight 167.16 g/mol PubChem[1]
CAS Number 10507-69-4PubChem[1]
Computed XlogP 0.2PubChem[1]
Melting Point 154-159 °CSigma-Aldrich

The structure combines a methoxy-substituted aromatic ring with a hydroxamic acid functional group (-C(=O)N-OH). The N-hydroxy functionality imparts acidic properties, while the overall structure suggests moderate polarity, as indicated by the low computed octanol-water partition coefficient (XlogP) of 0.2[1]. This low value hints at a preference for aqueous environments over lipid ones, though its absolute aqueous solubility remains to be determined. The presence of hydrogen bond donors (N-OH, N-H) and acceptors (C=O, OCH₃, N-OH) suggests that solubility will be highly dependent on the solvent system and pH.

Ionization Constant (pKa) Determination

The pKa is arguably the most critical parameter influencing both solubility and stability. It dictates the extent of ionization at any given pH, which in turn governs the molecule's interaction with aqueous and organic media. For this compound, the hydroxamic acid moiety is the primary acidic center.

Rationale for Method Selection

Given that the molecule possesses a chromophore (the substituted benzene ring), UV-Vis spectrophotometry is an excellent and widely used method for pKa determination[2][3]. The principle is based on the fact that the ionized and non-ionized forms of the molecule will have different electronic configurations and thus different UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent in which it is freely soluble, such as methanol or acetonitrile.

  • Preparation of Buffer Systems: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each pH point, add a small, constant volume of the stock solution to a larger, constant volume of the buffer solution. The final concentration should be low enough to ensure complete dissolution and to be within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each pH solution against a buffer blank.

  • Data Analysis:

    • Identify the wavelength(s) where the maximum difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms is observed.

    • Plot absorbance at this wavelength versus pH.

    • The pKa is the pH at the midpoint of the resulting sigmoid curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Soln. (this compound in Methanol) Dilute Dilute Stock into each pH Buffer Stock->Dilute Buffers Prepare Universal Buffers (pH 2 to 12) Buffers->Dilute Scan Record UV-Vis Spectrum (200-400 nm) for each pH Dilute->Scan IdentifyWavelength Identify Analytical Wavelength (λmax difference) Scan->IdentifyWavelength Plot Plot Absorbance vs. pH IdentifyWavelength->Plot Calculate Determine pKa (Inflection Point) Plot->Calculate

Workflow for pKa determination by UV-Vis spectrophotometry.

Solubility Profile

A comprehensive solubility profile is essential for guiding formulation development, from early discovery screens to late-stage dosage form design.

pH-Dependent Aqueous Solubility

The solubility of an ionizable compound like this compound is highly dependent on the pH of the aqueous medium.

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability. It ensures that the solution is truly saturated with the compound, providing a thermodynamic solubility value.

  • Preparation of Media: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure saturation.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points until the concentration plateaus.

  • Phase Separation: Separate the solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as a stability-indicating HPLC-UV method (see Section 4.0).

  • pH Verification: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.

Solubility in Pharmaceutical Solvents

Understanding the solubility in common pharmaceutical co-solvents and vehicles is critical for developing liquid or semi-solid formulations.

The chosen solvents should represent a range of polarities and hydrogen bonding capabilities relevant to pharmaceutical formulations. Based on the structure of this compound, solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are common and appropriate choices.

The shake-flask method described in 3.1.2 can be adapted for organic solvents. The primary difference will be the analytical finish. The saturated solvent solution will be diluted with a suitable mobile phase for HPLC analysis.

Solvent SystemExpected Solubility BehaviorRationale
pH 1.2 Buffer LowThe molecule will be in its neutral, non-ionized form, which typically has lower aqueous solubility.
pH 7.4 Buffer Moderate to HighDepending on the pKa, a significant fraction of the molecule may be in its ionized (conjugate base) form, which is more water-soluble.
Ethanol Moderate to HighThe hydroxyl group and moderate polarity should allow for good interaction.
Propylene Glycol HighThe multiple hydroxyl groups can act as both hydrogen bond donors and acceptors.
PEG 400 HighSimilar to propylene glycol, the ether oxygens and terminal hydroxyls provide ample opportunities for solvation.
DMSO Very HighA powerful aprotic solvent capable of dissolving a wide range of compounds. Often used in early-stage in vitro assays[4].

Stability Profile and Forced Degradation

Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency over time. Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish degradation pathways[5][6]. This information is essential for developing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

  • Detector and Wavelength Selection: Given the aromatic nature of this compound, a UV detector is appropriate. The analytical wavelength should be chosen at the absorbance maximum (λmax) of the parent compound to ensure sensitivity. A photodiode array (PDA) detector is highly recommended as it can detect peaks at multiple wavelengths and assess peak purity.

  • Column and Mobile Phase Selection: A reversed-phase C18 column is a versatile starting point for moderately polar compounds. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be controlled to ensure consistent retention and peak shape, ideally at a pH at least 2 units away from the compound's pKa.

  • Forced Degradation: Subject the compound to forced degradation conditions (see Section 4.2) to generate a mixture of the parent drug and its degradation products.

  • Method Optimization: Inject the mixture from the forced degradation studies and optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

G cluster_initial Initial Setup cluster_degrade Degradation cluster_optimize Optimization SelectCol Select Column (e.g., C18, 150x4.6 mm, 5 µm) InjectMix Inject Stressed Sample Mixture SelectCol->InjectMix SelectWavelength Select Wavelength (λmax of parent compound) SelectWavelength->InjectMix ForceDegrade Perform Forced Degradation (Acid, Base, Oxidative, etc.) ForceDegrade->InjectMix OptimizeGradient Optimize Mobile Phase Gradient (for Resolution > 2) InjectMix->OptimizeGradient Validate Validate Method (ICH Guidelines) OptimizeGradient->Validate

Workflow for stability-indicating HPLC method development.
Forced Degradation Studies

Forced degradation studies expose this compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways.

Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following conditions. A control sample (protected from stress) should be analyzed concurrently.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. The hydroxamic acid moiety may be susceptible to hydrolysis. A study on a similar compound, N-(α-Hydroxy-4-methoxybenzyl)benzamide, showed an acid-catalyzed reaction mechanism[7].

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours. Amide bonds are generally susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The electron-rich aromatic ring and the N-hydroxy group could be sites of oxidation.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analyze the stressed samples using the developed stability-indicating HPLC-PDA method. For any significant degradation products, employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradant. By comparing the mass of the degradant to the parent compound and analyzing the fragmentation pattern, a putative structure can be proposed[8][9].

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound (C8H9NO3) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O/H⁺ or OH⁻ Oxidation Oxidation Parent->Oxidation [O] Photolysis Photolysis Parent->Photolysis Prod1 4-Methoxybenzoic Acid + Hydroxylamine Hydrolysis->Prod1 Prod2 Oxidized Species (e.g., Ring Hydroxylation, N-Oxide) Oxidation->Prod2 Prod3 Photodegradants (e.g., Rearrangement Products) Photolysis->Prod3

Hypothesized degradation pathways for this compound.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the thorough characterization of the . By following these detailed protocols and understanding the rationale behind them, researchers can generate a high-quality, reliable data package. This data is indispensable for making informed decisions in the drug development process, from lead optimization and candidate selection to the design of robust and effective pharmaceutical formulations. The principles and methodologies outlined herein are fundamental to good scientific practice in the pharmaceutical industry and will ensure a deep and actionable understanding of this promising molecule.

References

  • pH Rate Profile for N‐(α‐Hydroxy‐4‐methoxybenzyl)benzamide (5 a) in... . ResearchGate. [Link]

  • This compound | C8H9NO3 | CID 221131 . PubChem. [Link]

  • LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity . PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . NIH. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . [Link]

  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines . SciELO. [Link]

  • A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations . ResearchGate. [Link]

  • LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine . Hilaris Publisher. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International - Chromatography Online. [Link]

  • Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin . ResearchGate. [Link]

  • Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies . SciSpace. [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration . Asian Journal of Pharmaceutical Analysis. [Link]

  • Determination of pKa of felodipine using UV–Visible spectroscopy . ResearchGate. [Link]

  • Stability-indicating HPLC method optimization using quality . Journal of Applied Pharmaceutical Science. [Link]

  • (PDF) Organic solvents in the pharmaceutical industry . ResearchGate. [Link]

  • LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron | Request PDF . ResearchGate. [Link]

  • 4-Methoxy-N-hydroxybenzamide | Chemical Substance Information . J-GLOBAL. [Link]

  • Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures . Semantic Scholar. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene) . RJPBCS. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review . Indian Journal of Pharmaceutical Education and Research. [Link]

  • Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF . ACG Publications. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture . [Link]

  • LIST OF SOLVENTS INCLUDED IN THE GUIDANCE . FDA. [Link]

  • Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8) . Cheméo. [Link]

  • Stability Indicating HPLC Method Development: A Review . International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide . MDPI. [Link]

  • Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system . PubMed. [Link]

  • (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity . ResearchGate. [Link]

  • This compound . Gsrs. [Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of N-Hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic acid or p-Anisohydroxamic acid) represents a critical pharmacophore in medicinal chemistry. Unlike its parent amide, the N-hydroxy derivative possesses a hydroxamic acid functionality (


), rendering it a potent bidentate ligand for transition metals.

This compound serves as a foundational model for Histone Deacetylase (HDAC) inhibitors , where the hydroxamic acid moiety acts as a "warhead" to chelate the zinc ion (


) within the enzyme's catalytic pocket. Its structural simplicity allows researchers to isolate the electronic effects of the para-methoxy substituent on metal binding affinity and metabolic stability.
Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueUnitNotes
IUPAC Name This compound--
CAS Registry Number 10507-69-4 -Primary identifier
Molecular Formula

--
Molecular Weight 167.16 g/mol Average mass
Monoisotopic Mass 167.0582DaFor HRMS calibration
pKa (Predicted) ~8.8-Acidic proton on

LogP ~0.6-Moderate lipophilicity
H-Bond Donors 2-

,

H-Bond Acceptors 3-Carbonyl O, Hydroxyl O, Methoxy O

Synthetic Methodology

Expert Commentary: The synthesis of hydroxamic acids often suffers from the "Lossen Rearrangement" or O-acylation byproducts if conditions are not strictly controlled. The protocol below utilizes a Schotten-Baumann-like biphasic system or controlled low-temperature addition to favor N-acylation over O-acylation.

Reagents & Causality
  • 4-Methoxybenzoyl Chloride: The activated electrophile. Generated fresh from the acid to ensure reactivity.

  • Hydroxylamine Hydrochloride (

    
    ):  The nucleophile source. Must be freed from its salt form in situ.
    
  • Potassium Carbonate (

    
    ):  Acts as a proton scavenger. We prefer carbonate over hydroxide to minimize hydrolysis of the sensitive acid chloride.
    
Step-by-Step Protocol

Step 1: Preparation of the Nucleophile (In Situ)

  • Dissolve

    
     (1.5 equiv) in a minimal volume of water.
    
  • Cool to 0°C in an ice bath.

  • Slowly add

    
     (3.0 equiv) dissolved in water.
    
    • Critical Check: Ensure the internal temperature remains <5°C. Exotherms here can degrade hydroxylamine.

Step 2: Acylation

  • Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate.

  • Add the organic acid chloride solution dropwise to the aqueous hydroxylamine solution under vigorous stirring.

    • Why? The biphasic system protects the product from hydrolysis. The nucleophilic attack happens at the interface.

  • Maintain stirring at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

Step 3: Isolation & Purification

  • Separate layers. Extract the aqueous layer with Ethyl Acetate (2x).

  • Combine organic layers and wash with 1N HCl (to remove unreacted hydroxylamine) and Brine.

  • Dry over

    
     and concentrate in vacuo.
    
  • Recrystallization: Use Ethyl Acetate/Hexane. The product should precipitate as a white/off-white solid.

Synthetic Workflow Diagram

SynthesisPath Reactant1 4-Methoxybenzoyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (0°C, DCM/H2O) Reactant2 Hydroxylamine HCl Reactant2->Intermediate Base Activation (K2CO3) Product This compound Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Biphasic synthesis pathway minimizing O-acylation side reactions.

Structural Biology & Mechanism of Action

The primary utility of this compound in drug discovery is its function as a Zinc Binding Group (ZBG) .

The Pharmacophore: Hydroxamic Acid

In the context of HDAC inhibition, the molecule operates via a "Chelation-Interaction" mechanism:[1]

  • Cap Group (Methoxybenzene): Occupies the entrance of the enzyme active site, providing steric selectivity.

  • Linker (Benzamide bond): Positions the warhead.

  • Warhead (Hydroxamic Acid): Enters the tubular pocket and coordinates the catalytic

    
     ion.
    

This bidentate chelation displaces the water molecule required for the deacetylation of lysine residues on histone tails, thereby silencing the enzyme's activity.

Zinc Chelation Model

Chelation Zn Zn++ O_Carb O (Carbonyl) Zn->O_Carb Coordinate Bond O_Hyd O (Hydroxyl) Zn->O_Hyd Coordinate Bond C_Carb O_Carb->C_Carb N_Atom O_Hyd->N_Atom C_Carb->N_Atom R_Group 4-Methoxy-Ph C_Carb->R_Group

Figure 2: Bidentate chelation mode of the hydroxamic acid warhead with the catalytic Zinc ion.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, use the following validation checkpoints.

A. The Ferric Chloride Test (Colorimetric)
  • Protocol: Dissolve 1 mg of product in 1 mL Methanol. Add 2 drops of 1%

    
     solution.
    
  • Expected Result: Immediate development of a deep red/violet color .

  • Mechanism: Formation of a colored Iron(III)-hydroxamate complex. Absence of color indicates failure of the reaction (hydrolysis to acid).

B. NMR Characterization (Diagnostic Signals)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (broad s, 1H, 
      
      
      
      or
      
      
      ): Distinctive exchangeable proton.
    • 
       ppm (broad s, 1H, 
      
      
      
      ): Distinctive exchangeable proton.
    • 
       ppm (s, 3H, 
      
      
      
      ): The methoxy singlet confirms the "4-methoxy" identity.
    • 
       and 
      
      
      
      ppm (d, 2H each): Para-substitution pattern (AA'BB' system).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221131, this compound. Retrieved from [Link]

  • Maeda, T., et al. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6] Retrieved from [Link]

Sources

different methods for synthesizing N-Hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N-Hydroxy-4-methoxybenzamide

Foreword: Strategic Approaches to a Key Synthetic Intermediate

This compound, also known as 4-methoxybenzohydroxamic acid, is a valuable molecule in medicinal chemistry and materials science.[1][2][3] As a hydroxamic acid, it possesses the characteristic -C(=O)N(OH)- functional group, which acts as a powerful metal chelator and a hydrogen bond donor/acceptor. This functionality makes it a common structural motif in various biologically active compounds, including histone deacetylase (HDAC) inhibitors. This guide provides an in-depth exploration of the primary synthetic routes to this target, moving beyond simple procedural lists to dissect the mechanistic rationale and practical considerations essential for successful laboratory execution.

Chapter 1: The Foundational Strategy: Nucleophilic Acyl Substitution with Hydroxylamine

The most prevalent and reliable methods for constructing this compound hinge on the reaction of a nucleophilic hydroxylamine species with an electrophilic 4-methoxybenzoyl derivative. The choice of the starting benzoyl compound dictates the reaction's reactivity, required conditions, and overall efficiency. The core mechanism involves the attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the activated 4-methoxybenzoic acid derivative.

Synthesis_Overview cluster_start Starting Materials cluster_reagents Key Reagents Acid 4-Methoxybenzoic Acid Ester Methyl 4-Methoxybenzoate Acid->Ester Esterification Chloride 4-Methoxybenzoyl Chloride Acid:s->Chloride:n Chlorination Product This compound Acid->Product Direct Coupling Ester->Product Nucleophilic Acyl Substitution Chloride->Product Nucleophilic Acyl Substitution Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Product Coupling Coupling Agents (e.g., T3P) Coupling->Product Chlorinating Chlorinating Agents (e.g., SOCl2) Chlorinating->Chloride Workflow_Ester_Method start Start prep_koh Prepare KOH in Methanol start->prep_koh prep_nh2oh Prepare NH2OH.HCl in Methanol start->prep_nh2oh mix Combine Solutions (Precipitates KCl) prep_koh->mix prep_nh2oh->mix add_ester Add Methyl 4-Methoxybenzoate mix->add_ester filter_kcl Filter to Remove KCl add_ester->filter_kcl crystallize Crystallize Potassium Salt (24-48h at RT) filter_kcl->crystallize filter_salt Filter & Collect Salt crystallize->filter_salt acidify Acidify with Acetic Acid filter_salt->acidify precipitate Precipitate & Isolate Final Product acidify->precipitate end End precipitate->end

Figure 2: Experimental workflow for the ester-based synthesis.

Method 1.2: Synthesis from an Acyl Chloride

For a more rapid conversion, 4-methoxybenzoyl chloride can be employed. This method leverages the high electrophilicity of the acyl chloride, which reacts readily with hydroxylamine under milder conditions than the corresponding ester.

Mechanistic Causality: The reaction is a direct and highly favorable nucleophilic acyl substitution. The primary challenge is controlling the reaction's exothermicity and managing the hydrogen chloride (HCl) byproduct. A base, such as pyridine or aqueous sodium hydroxide, is required to neutralize the HCl as it forms.

Experimental Protocol: Synthesis from 4-Methoxybenzoyl Chloride

  • Preparation of 4-Methoxybenzoyl Chloride (Handle in Fume Hood):

    • Suspend 4-methoxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., toluene) with a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) (1.1-1.5 eq.) at room temperature.

    • Heat the mixture to reflux until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used directly or purified by distillation.

  • Reaction with Hydroxylamine:

    • Dissolve hydroxylamine hydrochloride (1.0 eq.) in aqueous sodium hydroxide solution at 0°C.

    • Separately, dissolve the crude 4-methoxybenzoyl chloride in a water-immiscible solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add the acyl chloride solution dropwise to the cold, vigorously stirred hydroxylamine solution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chapter 2: Direct Activation of Carboxylic Acid

Modern coupling reagents allow for the direct conversion of 4-methoxybenzoic acid to its corresponding hydroxamic acid without isolating an activated intermediate. This approach is particularly advantageous for its mild reaction conditions.

Mechanistic Causality: Coupling agents like 1-Propanephosphonic acid cyclic anhydride (T3P) activate the carboxylic acid's carbonyl group, forming a highly reactive intermediate (e.g., a mixed anhydride). [4]This intermediate is then susceptible to immediate nucleophilic attack by hydroxylamine, which is present in the same pot, to form the desired product.

Experimental Protocol: T3P-Mediated Direct Coupling

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethyl acetate or DMF.

    • Add a base, such as pyridine or triethylamine (2.2 eq.), to the mixture and stir until all solids dissolve.

    • Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Slowly add T3P (1.2 eq., typically as a 50% solution in ethyl acetate) to the cold reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, quench the reaction with water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • Purify the resulting solid by recrystallization.

Chapter 3: Comparative Analysis and Practical Considerations

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages & Considerations
Ester Route Methyl 4-methoxybenzoateNH₂OH·HCl, KOH/NaOH60-90%Cost-effective, scalable, reliable, avoids highly corrosive intermediates. [5]Slower reaction time; requires preparation of free hydroxylamine.
Acyl Chloride Route 4-Methoxybenzoic AcidSOCl₂, NH₂OH·HCl, Base70-95%Fast reaction, high yields.Two-step process, acyl chloride is moisture-sensitive, uses corrosive reagents.
Direct Coupling 4-Methoxybenzoic AcidCoupling Agent (T3P), NH₂OH·HCl, Base70-90%Mild conditions, one-pot procedure. [4]Coupling agents can be expensive; requires careful purification to remove byproducts.

Chapter 4: Safety and Reagent Handling

The synthesis of this compound involves several hazardous materials that require strict adherence to safety protocols.

  • Hydroxylamine and its Salts: Hydroxylamine is a powerful reducing agent and can be explosive in its pure, anhydrous form. It is almost always handled as a more stable salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. [6]Even so, it is a skin and respiratory irritant.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic HCl and SO₂ gas. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Strong Bases (KOH, NaOH): Caustic and can cause severe skin and eye burns. Handle with care, wearing appropriate gloves and eye protection.

  • Organic Solvents: Solvents such as methanol, dichloromethane, and toluene are flammable and/or toxic. Ensure adequate ventilation and avoid ignition sources.

References

  • Khan, I., et al. (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

  • Google Patents. (2014). Preparation method of hydroxamic acid or hydroxamic acid salt. CN103922968A.
  • Fun, H. K., et al. (2009). 4-Hydroxy-N′-(4-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2012). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. CN102557903A.
  • Siswandono, S., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Jurnal Teknologi. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Reddy, P. G., et al. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2010). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. US7728168B2.
  • Google Patents. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase. US20060009658A1.
  • ResearchGate. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2014). Preparation method of methoxybenzoic acid. CN104151157A.
  • Malik, I., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved January 31, 2026, from [Link]

  • Google Patents. (2022). A kind of synthetic method of methoxylamine hydrochloride. CN115490611A.
  • J-GLOBAL. (n.d.). 4-Methoxy-N-hydroxybenzamide. Japan Science and Technology Agency. Retrieved January 31, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2016). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. Available at: [Link]

  • Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. CN101538212A.
  • Organic Syntheses. (n.d.). Benzohydroxamic acid. Retrieved January 31, 2026, from [Link]

  • Abdel-Hafez, S. H. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Model reaction of 4-hydroxy-3-methoxybenzaldehyde, hydroxylamine... Retrieved January 31, 2026, from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

Sources

N-Hydroxy-4-methoxybenzamide starting materials and reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of N-Hydroxy-4-methoxybenzamide

Introduction

This compound, also known as p-anisohydroxamic acid, is an important organic compound featuring a hydroxamic acid functional group.[1][2] This moiety is a powerful bidentate chelator for various metal ions, which underpins the significant biological activities of many hydroxamic acid derivatives.[3][4] Consequently, this compound serves as a crucial intermediate in the development of pharmaceuticals, particularly in the design of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors for anticancer therapies.[3][4] This guide provides a comprehensive technical overview of the primary synthetic routes, starting materials, and reagents required for its preparation, aimed at researchers and professionals in organic synthesis and drug development.

Core Synthetic Strategies: An Overview

The synthesis of this compound fundamentally involves the formation of an amide bond between a 4-methoxybenzoyl group and hydroxylamine. The choice of starting material dictates the specific reagents and conditions required to achieve this transformation efficiently. The three principal pathways commence from:

  • 4-Methoxybenzoyl Chloride: A highly reactive acid chloride.

  • Methyl or Ethyl 4-Methoxybenzoate: A stable and common ester derivative.

  • 4-Methoxybenzoic Acid: The parent carboxylic acid, requiring activation.

Each route presents distinct advantages regarding reactivity, cost, and operational simplicity. The selection of a particular pathway often depends on the scale of the synthesis, available laboratory equipment, and desired purity of the final product.

Synthetic Route A: From 4-Methoxybenzoyl Chloride

This is arguably the most direct and rapid method due to the high electrophilicity of the acyl chloride. The reaction is a nucleophilic acyl substitution where hydroxylamine attacks the carbonyl carbon of 4-methoxybenzoyl chloride.

Starting Material:
  • 4-Methoxybenzoyl Chloride (Anisoyl chloride): A crystalline solid or liquid (depending on purity) that is highly reactive and sensitive to moisture. It can be purchased commercially or prepared from 4-methoxybenzoic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]

Core Reagents:
  • Hydroxylamine (NH₂OH): The key nucleophile. It is most commonly available as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate ([NH₃OH]₂SO₄). These salts are stable, crystalline solids.

  • Base: Essential for two critical functions:

    • To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

    • To generate the free base of hydroxylamine (NH₂OH) from its salt, which is the active nucleophile. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N).

Causality and Experimental Insights:

The reaction is typically performed at a low temperature (e.g., 0-5 °C) to control its exothermic nature and minimize potential side reactions. The order of addition is crucial; adding the acid chloride slowly to a solution of hydroxylamine and base prevents the degradation of the acid chloride by excess base and ensures a controlled reaction. The use of an aqueous or biphasic solvent system is common.

Experimental Protocol: Synthesis from 4-Methoxybenzoyl Chloride
  • Preparation of Hydroxylamine Solution: In a round-bottom flask cooled in an ice bath, dissolve hydroxylamine hydrochloride (e.g., 1.2 equivalents) in an aqueous solution of sodium hydroxide (e.g., 2.5 equivalents). This generates the free hydroxylamine in situ.

  • Reaction: Slowly add a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in a suitable organic solvent (like dichloromethane or THF) to the stirred hydroxylamine solution at 0-5 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully acidify the mixture with cold, dilute HCl to a pH of approximately 7.

    • The this compound product, being a solid, will precipitate.

    • Collect the precipitate by suction filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure this compound.

Synthetic Route B: From Methyl or Ethyl 4-Methoxybenzoate

This method involves the nucleophilic acyl substitution of an ester with hydroxylamine. It is generally slower than the acid chloride route but offers advantages in terms of starting material stability and milder reaction conditions.[1]

Starting Material:
  • Methyl 4-Methoxybenzoate or Ethyl 4-Methoxybenzoate: These esters are stable, readily available, and cost-effective commercial reagents.

Core Reagents:
  • Hydroxylamine (NH₂OH): As in Route A, hydroxylamine hydrochloride or sulfate is typically used.

  • Strong Base: A strong base is required to deprotonate hydroxylamine, increasing its nucleophilicity to effectively attack the less reactive ester carbonyl. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent like methanol or ethanol is a common choice.[7]

Causality and Experimental Insights:

The reaction is often performed at room temperature or with gentle heating (reflux) to drive it to completion.[3] The use of a methanolic solution of KOH with hydroxylamine hydrochloride generates potassium hydroxylamide (KO-NH₂), a highly potent nucleophile, which readily reacts with the ester. The reaction is essentially an equilibrium process, and using an excess of hydroxylamine can help shift the equilibrium towards the product side.

Experimental Protocol: Synthesis from Methyl 4-Methoxybenzoate
  • Preparation of Reagent Solution: In a flask, prepare a solution of potassium hydroxide (e.g., 3-4 equivalents) in methanol. Add hydroxylamine hydrochloride (e.g., 1.5-2 equivalents) to this solution and stir until dissolved.

  • Reaction: Add Methyl 4-methoxybenzoate (1.0 equivalent) to the freshly prepared hydroxylamine solution.

  • Heating: Stir the mixture at room temperature or heat to reflux for several hours (typically 2-6 hours), monitoring by TLC.[7]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) until the solution is acidic (pH ~3-4), which will cause the product to precipitate.

    • Collect the white solid by filtration and wash with cold water.

  • Purification: Dry the solid and recrystallize from an appropriate solvent if necessary.

Synthetic Route C: From 4-Methoxybenzoic Acid

This route is attractive as it starts from the most basic precursor. However, the carboxylic acid's hydroxyl group is not a good leaving group, necessitating the use of a coupling agent or activator to facilitate the reaction with hydroxylamine.[8][9]

Starting Material:
  • 4-Methoxybenzoic Acid (Anisic acid): A stable, inexpensive, and widely available solid.

Core Reagents:
  • Hydroxylamine (NH₂OH): Typically used as the hydrochloride salt.

  • Coupling Agents/Activators: These reagents convert the carboxylic acid's hydroxyl group into a better leaving group. Common options include:

    • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization in chiral substrates.

    • Chloroformates: Ethyl chloroformate can be used to form a mixed anhydride in situ, which is then attacked by hydroxylamine.[9]

    • Cyanuric Chloride (TCT): A mild and efficient activating agent.[3][9]

  • Base: An organic base like N-methylmorpholine (NMM) or triethylamine (Et₃N) is required to neutralize acids formed during the activation step and to free the hydroxylamine nucleophile.[9]

Causality and Experimental Insights:

The one-pot reaction involves first activating the carboxylic acid, followed by the addition of hydroxylamine.[3] The choice of coupling agent can influence yield and purity. The EDC/HOBt system is very effective but can be expensive for large-scale synthesis. The use of ethyl chloroformate is a cost-effective alternative.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A (Acid Chloride)Route B (Ester)Route C (Carboxylic Acid)
Starting Material 4-Methoxybenzoyl ChlorideMethyl/Ethyl 4-Methoxybenzoate4-Methoxybenzoic Acid
Key Reagents NH₂OH·HCl, NaOH/KOHNH₂OH·HCl, KOH/NaOHNH₂OH·HCl, Coupling Agent (e.g., EDC), Base (e.g., NMM)
Reactivity Very HighModerateLow (Requires Activation)
Reaction Time Short (0.5 - 2 hours)Moderate (2 - 6 hours)Moderate (2 - 12 hours)
Typical Yield Good to Excellent (75-90%)Good (65-85%)[7]Variable, Good with proper activator (70-95%)
Primary Advantage Fast and high-yieldingStable starting material, mild conditionsInexpensive starting material
Primary Disadvantage Moisture-sensitive starting materialSlower reaction timesRequires costly coupling agents

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic schemes and a detailed experimental workflow.

G cluster_start Starting Materials Acid 4-Methoxybenzoic Acid AcidChloride 4-Methoxybenzoyl Chloride Acid->AcidChloride + SOCl₂ (Activation) Product N-Hydroxy-4- methoxybenzamide Acid->Product + NH₂OH / Coupling Agent (Route C) Ester Methyl 4-Methoxybenzoate Ester->Product + NH₂OH / KOH (Route B) AcidChloride->Product + NH₂OH / Base (Route A)

Caption: Overview of primary synthetic routes to this compound.

G start Start: Prepare Reagents prep_nh2oh Dissolve NH₂OH·HCl and KOH in Methanol (MeOH) start->prep_nh2oh add_ester Add Methyl 4-Methoxybenzoate to NH₂OH/KOH Solution prep_nh2oh->add_ester reaction Heat Mixture to Reflux (2-6 hours) add_ester->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up monitor->workup Complete evap Evaporate MeOH workup->evap dissolve Dissolve Residue in Water evap->dissolve acidify Acidify with HCl to pH 3-4 dissolve->acidify precipitate Product Precipitates acidify->precipitate filter Filter Solid Product precipitate->filter purify Recrystallize from EtOH/Water filter->purify end Pure N-Hydroxy-4- methoxybenzamide purify->end

Caption: Experimental workflow for synthesis from Methyl 4-Methoxybenzoate (Route B).

Conclusion

The synthesis of this compound can be accomplished through several reliable methods, each with its own set of advantages and considerations. The choice of starting material—be it the highly reactive acid chloride, the stable ester, or the economical carboxylic acid—fundamentally dictates the necessary reagents and reaction conditions. For rapid, high-yield synthesis, the acid chloride route is often preferred. For syntheses where cost and starting material stability are paramount, the ester or direct carboxylic acid coupling routes provide excellent alternatives. A thorough understanding of these pathways and the causal relationships between reagents and reaction outcomes is essential for any researcher aiming to efficiently produce this valuable chemical intermediate.

References

  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978–993. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Wikipedia. (n.d.). Hydroxamic acid. [Link]

  • PubMed. (2019). Methods for Hydroxamic Acid Synthesis. [Link]

  • Kouadio, I. et al. (2022). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Klančar, U. et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

Sources

quantum chemical calculations for N-Hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for N-Hydroxy-4-methoxybenzamide

Executive Summary: The Hydroxamate Pharmacophore

This compound (also known as p-methoxybenzohydroxamic acid) represents a critical scaffold in medicinal chemistry, functioning primarily as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors and as a siderophore mimic in metallodrug design.[1] The presence of the para-methoxy group introduces specific electronic effects—acting as a


-donor—that modulate the acidity of the hydroxamic headgroup and its metal-chelating affinity.

This guide provides a rigorous, self-validating computational protocol for characterizing this molecule. Unlike generic tutorials, this workflow focuses on the specific challenges of hydroxamic acids: tautomeric ambiguity, conformational flexibility, and proton-coupled electron transfer.

Part 1: Structural Dynamics & Conformational Landscape[1]

The biological activity of this compound is dictated by its ability to adopt the bioactive conformation required for the active site (e.g., the Zn(II) pocket of HDACs).

1.1 Tautomerism and Isomerism

Hydroxamic acids exist in a delicate equilibrium between the amide (keto) and imidic acid (enol) forms.[1] Furthermore, restricted rotation around the C-N bond creates Z (cis) and E (trans) isomers.

  • Amide Form (Preferred):

    
    [1]
    
  • Imidic Acid Form (Rare):

    
    [1]
    

Critical Insight: In the gas phase and non-polar solvents, the 1Z isomer (Z-amide) is predominantly stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton (


). However, in polar protic solvents (water/plasma), the intermolecular hydrogen bonding can lower the barrier to the E isomer, which is often the requisite form for metalloenzyme inhibition.
1.2 Computational Strategy for Conformational Scanning

To accurately map this landscape, a simple optimization is insufficient.[1] You must perform a Relaxed Potential Energy Surface (PES) Scan .

Protocol:

  • Coordinate: Dihedral angle

    
    .
    
  • Range:

    
     to 
    
    
    
    in
    
    
    increments.
  • Level of Theory: DFT/

    
    B97X-D/def2-TZVP.[1][2]
    
    • Why

      
      B97X-D? It includes long-range dispersion corrections essential for accurate intramolecular non-covalent interactions (the H-bond) and aromatic packing effects.[1]
      
    • Why def2-TZVP? A triple-

      
       basis set minimizes Basis Set Superposition Error (BSSE) compared to Pople sets like 6-31G*.
      

Data Output Structure:

ConformerDihedral (°)Rel.[1] Energy (kcal/mol)Boltzmann Pop.[1] (%)Structural Feature
1Z (Global Min) ~0.00.00>98%Intramolecular H-bond
TS (Rotational) ~90.0+12.50.0%Orthogonal Transition State
1E (Local Min) ~180.0+2.8<2%Solvent-exposed OH
Part 2: Physicochemical Profiling (pKa Prediction)[1]

The pKa of the hydroxamic acid group (typically ~8-9) is vital for determining its ionization state at physiological pH (7.4). For this compound, the methoxy group donates electron density, potentially destabilizing the conjugate base (hydroxamate anion) relative to electron-withdrawing analogs, slightly raising the pKa.

2.1 The Thermodynamic Cycle Method

Direct calculation of pKa in solution is error-prone. The Thermodynamic Cycle method is the industry standard for high accuracy (<0.5 pKa units error).

Mechanism:



We calculate the free energy change


 using the cycle:


[1]

Workflow Diagram (Graphviz):

ThermodynamicCycle HA_gas HA (gas) Opt + Freq A_gas A⁻ (gas) + H⁺ (gas) Opt + Freq HA_gas->A_gas ΔG_gas (Deprotonation) HA_sol HA (aq) Solvation Energy HA_gas->HA_sol ΔG_solv(HA) A_sol A⁻ (aq) + H⁺ (aq) Solvation Energy A_gas->A_sol ΔG_solv(A⁻) HA_sol->A_sol ΔG_soln (Target)

Caption: Thermodynamic cycle for accurate pKa calculation coupling gas-phase acidity with solvation free energies.

Protocol Parameters:

  • Gas Phase: Optimization + Frequency at M06-2X/6-311++G(d,p).

  • Solvation Phase: Single Point Energy at M06-2X/6-311++G(d,p) using SMD (Solvation Model based on Density) . SMD is superior to PCM for charged species.[1]

  • Constant:

    
     is an experimental constant.[1] Use -265.9 kcal/mol  for water.
    

Calculation:



(At 298.15K, 

kcal/mol).[1][3]
Part 3: Metal Chelation Thermodynamics[1]

The therapeutic efficacy of this molecule often depends on binding to a Zinc(II) ion.

3.1 Chelation Modes

Hydroxamic acids are bidentate ligands.[1][4] The calculation must verify the O,O-chelation mode (via Carbonyl Oxygen and Hydroxyl Oxygen) versus the less stable O,N-chelation.

Self-Validating Check: When optimizing the Metal-Ligand complex


, ensure:
  • No Imaginary Frequencies: Confirms a true minimum.

  • Bond Lengths: Zn-O distances should be approx 1.9 - 2.1 Å.[1]

  • Charge Transfer: Perform NBO (Natural Bond Orbital) analysis. Significant delocalization from Ligand Oxygen lone pairs to Zn(II) antibonding orbitals indicates strong covalent character.

Part 4: Comprehensive Computational Protocol

This section details the step-by-step execution for a researcher using software like Gaussian, ORCA, or Q-Chem.

Step 1: Geometry Optimization & Frequency (Gas Phase)

Objective: Obtain the global minimum and verify ground state.

  • Input: Construct the 1Z conformer.

  • Route Card (Gaussian Example):

    opt freq wB97XD/def2TZVP int=ultrafine[1]

  • Validation: Ensure zero imaginary frequencies.

Step 2: Electronic Properties (FMO Analysis)

Objective: Map reactivity using Frontier Molecular Orbitals (HOMO/LUMO).

  • Analysis:

    • HOMO: Localized on the hydroxamate group and the methoxy-phenyl ring (nucleophilic character).

    • LUMO: Localized on the amide

      
       system (electrophilic character).
      
    • Gap (

      
      ):  Correlates with chemical hardness/stability.[1]
      
Step 3: Solvation Energy Calculation

Objective: Compute


 for pKa and binding affinity.
  • Route Card:

    scrf=(smd,solvent=water) wB97XD/def2TZVP

    Note: Perform a single point energy calculation on the optimized gas-phase geometry, or re-optimize in solvent if the molecule is highly flexible.

Step 4: Interaction Energy (Binding)

Objective: Calculate binding energy with a model Lewis acid (e.g.,


).[1]


[1]
  • Correction: You must apply Counterpoise Correction (BSSE) for metal complexes to avoid artificially inflating binding strength.[1]

Workflow Diagram (Graphviz):

ProtocolWorkflow Start Start: Build 1Z Conformer OptGas Opt + Freq (Gas) ωB97X-D/def2-TZVP Start->OptGas CheckFreq Imaginary Freq? OptGas->CheckFreq CheckFreq->OptGas Yes (Fix) Branch1 Electronic Structure CheckFreq->Branch1 No Branch2 Thermodynamics CheckFreq->Branch2 No FMO FMO & NBO Analysis (Reactivity) Branch1->FMO Solvation SMD Solvation (Water) Branch2->Solvation MetalBind Metal Complex Opt (BSSE Correction) Branch2->MetalBind pKa pKa Calculation (Thermodynamic Cycle) Solvation->pKa

Caption: Integrated computational workflow for structural and thermodynamic profiling.

References
  • Marenich, A. V., et al. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." Journal of Physical Chemistry B.

  • Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics.

  • Al-Saadi, A. A. (2012).[1] "Conformational analysis and vibrational assignments of benzohydroxamic acid and benzohydrazide." Journal of Molecular Structure.

  • Gupta, S. P. (2018).[1][4] "Hydroxamic Acids as HDAC Inhibitors." Springer.[5]

  • Ho, J., & Coote, M. L. (2010).[1] "A universal approach for continuum solvent pKa calculations: are we there yet?" Theoretical Chemistry Accounts.

Sources

Methodological & Application

Application Note: N-Hydroxy-4-methoxybenzamide as a Metal Chelating Agent in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026


-Anisohydroxamic Acid

Abstract & Introduction

N-Hydroxy-4-methoxybenzamide (4-MBHA) is a hydroxamic acid derivative characterized by its potent ability to chelate transition metals, specifically Iron (


), Nickel (

), and Zinc (

). Unlike simple carboxylic acids, the hydroxamic acid moiety (

) functions as a bidentate ligand, coordinating metals through the carbonyl oxygen and the deprotonated hydroxyl oxygen.

In biological systems, this chelation capability translates into significant inhibitory activity against metalloenzymes. This guide details the application of 4-MBHA as a:

  • Peroxidase Inhibitor: Modulating heme-dependent oxidation.

  • Siderophore Mimic: interacting with ferric iron transport systems.

This document provides standardized protocols for utilizing 4-MBHA in drug discovery assays and mechanistic studies.

Chemical & Physical Profile

PropertyDataNotes
IUPAC Name This compound
CAS Number 10507-69-4
Formula

MW: 167.16 g/mol
Solubility DMSO (>50 mM), Ethanol, MethanolPoorly soluble in cold water; soluble in hot water.[1]
pKa ~8.8 - 9.0The -NHOH group deprotonates to form the hydroxamate anion (

).
Chelation Mode Bidentate (

-coordination)
Forms stable 5-membered chelate rings.
Appearance White to off-white crystalline powder

Mechanism of Action: Bidentate Chelation

The biological activity of 4-MBHA is driven by its ability to strip metals from enzyme active sites or form ternary complexes that block substrate access.

Structural Basis

Upon deprotonation (pH > pKa or metal-assisted), 4-MBHA acts as a ligand (


).
  • Iron (

    
    ):  Forms an octahedral complex 
    
    
    
    , typically red/purple in color. This mimics microbial siderophores.
  • Zinc (

    
    ):  Forms tetrahedral or trigonal bipyramidal complexes, critical for inhibiting Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).
    
  • Nickel (

    
    ):  Bridges the bi-nickel center in Urease, arresting hydrolysis.
    
Mechanistic Diagram

The following diagram illustrates the equilibrium between the free ligand and the metal-bound complex, specifically highlighting the


-coordination.

ChelationMechanism cluster_Enzyme Biological Context Ligand 4-MBHA (Free Ligand) (Protonated) Deprotonation Deprotonation (-H+) Ligand->Deprotonation Anion Hydroxamate Anion (Active Ligand) Deprotonation->Anion Complex Metal-Chelate Complex (Inactivated Enzyme / Siderophore) Anion->Complex Bidentate Binding (O,O) Metal Metal Ion (Fe3+, Ni2+, Zn2+) Metal->Complex Coordination EnzymeActive Active Metalloenzyme (e.g., Urease-Ni) EnzymeInhibited Inhibited Enzyme (Apo-enzyme or Ternary Complex) EnzymeActive->EnzymeInhibited + 4-MBHA

Figure 1: Mechanism of metal chelation by this compound leading to enzyme inhibition.

Application Protocols

Protocol A: Urease Inhibition Assay (Nickel Chelation)

Context: Helicobacter pylori survival depends on Urease. 4-MBHA inhibits this enzyme by binding the active site Nickel. Detection Principle: Measurement of ammonia (


) production via the Indophenol method (Berthelot reaction).

Reagents:

  • Buffer: 25 mM HEPES, pH 7.5.

  • Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g). Dilute to 5 U/mL.

  • Substrate: 500 mM Urea solution.

  • Inhibitor: 4-MBHA dissolved in DMSO (10 mM stock).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% v/v active chlorine).

Procedure:

  • Incubation: In a 96-well plate, mix

    
     of Enzyme solution with 
    
    
    
    of 4-MBHA (varying concentrations:
    
    
    ).
  • Pre-incubation: Incubate for 15 minutes at

    
     to allow inhibitor binding.
    
  • Reaction: Add

    
     of Urea substrate. Incubate for 30 minutes at 
    
    
    
    .
  • Termination & Development: Add

    
     of Reagent A  followed by 
    
    
    
    of Reagent B .
  • Read: Incubate 10 minutes at RT. Measure Absorbance at 625 nm .

Data Analysis: Calculate % Inhibition:



Note: 4-MBHA typically exhibits an 

in the low micromolar range (

) depending on buffer conditions.
Protocol B: Iron-Binding Assay (Siderophore Mimicry)

Context: Determining the affinity of 4-MBHA for


 in solution.
Detection Principle:  Formation of the colored tris-hydroxamato-iron(III) complex (

nm).

Procedure:

  • Prepare a

    
     stock of 
    
    
    
    in
    
    
    HCl.
  • Prepare a

    
     stock of 4-MBHA in Methanol.
    
  • In a quartz cuvette, mix

    
     of Acetate Buffer (pH 5.5) with 
    
    
    
    of
    
    
    .
  • Titrate with 4-MBHA solution in

    
     increments.
    
  • Record UV-Vis spectra (300–700 nm) after each addition.

  • Observation: Appearance of a broad absorption band centered around 480–500 nm indicates complex formation.

  • Stoichiometry: Plot Absorbance vs. [Ligand]/[Metal] ratio (Job’s Plot) to confirm the 3:1 binding stoichiometry.

Protocol C: Peroxidase Inhibition Screening

Context: Hydroxamic acids inhibit peroxidases (e.g., HRP, MPO), potentially via interaction with the heme iron or radical scavenging.

Reagents:

  • Enzyme: Horseradish Peroxidase (HRP).

  • Substrate: Guaiacol (10 mM) and

    
     (10 mM).
    
  • Buffer: 50 mM Phosphate Buffer, pH 7.0.

Procedure:

  • Mix

    
     Buffer, 
    
    
    
    Guaiacol, and
    
    
    HRP.
  • Add

    
     of 4-MBHA (test range 
    
    
    
    ).
  • Initiate reaction with

    
    
    
    
    
    .
  • Kinetic Read: Monitor the increase in Absorbance at 470 nm (formation of tetraguaiacol) for 60 seconds.

  • Result: A decrease in the slope (reaction rate) compared to control indicates inhibition.

Experimental Workflow Diagram

The following flowchart outlines the decision process for characterizing 4-MBHA activity.

Workflow Start Start: 4-MBHA Characterization Solubility Check Solubility (DMSO/MeOH) Start->Solubility AssaySelect Select Target Metal/Enzyme Solubility->AssaySelect IronPath Iron (Fe3+) Binding AssaySelect->IronPath Siderophore Study UreasePath Urease (Ni2+) Inhibition AssaySelect->UreasePath Antibacterial/Ulcer PeroxPath Peroxidase (Heme) Inhibition AssaySelect->PeroxPath Antioxidant/Enzyme SpecAssay UV-Vis Titration (Job's Plot) IronPath->SpecAssay ResultFe Determine Binding Constant (K) SpecAssay->ResultFe IC50Assay Indophenol Colorimetric Assay UreasePath->IC50Assay ResultNi Calculate IC50 IC50Assay->ResultNi KineticAssay Guaiacol Kinetic Assay PeroxPath->KineticAssay ResultHeme Determine Inhibition Mode (Competitive/Non-competitive) KineticAssay->ResultHeme

Figure 2: Experimental workflow for characterizing 4-MBHA metal binding and enzyme inhibition.

Troubleshooting & Optimization

  • Solubility Issues: If precipitation occurs in aqueous buffers, ensure the final DMSO concentration is < 5% (v/v). For iron-binding assays, methanol/water mixtures (50:50) are often preferred to maintain solubility of the neutral complex.

  • pH Sensitivity: Hydroxamic acid chelation is pH-dependent.

    • Low pH (< 5):[2] Protonation of the hydroxamate group reduces binding affinity.

    • High pH (> 9): Competition with hydroxide ions (

      
      ) may occur.
      
    • Optimal: pH 6.5 – 8.0 is standard for biological assays.

  • Interference: 4-MBHA is a reducing agent. In peroxidase assays, ensure it is not acting solely as a substrate (being oxidized) rather than an inhibitor. Run a control without the standard substrate (e.g., Guaiacol) to check for intrinsic oxidation.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Kobashi, K., et al. (1975). Inhibition of urease activity by hydroxamic acid derivatives of amino acids.[3] Journal of Biochemistry.[3] [Link]

  • Rich, P. R., et al. (1978). Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids.[4] FEBS Letters. [Link]

  • Kettle, A. J., et al. (1995). Inhibition of myeloperoxidase by benzoic acid hydrazides (Mechanism comparison).[5] Biochemical Journal.[5] [Link]

  • Macegoniuk, K., et al. (2016). Inhibitors of bacterial ureases: A review. Folia Biologica et Oecologica. [Link]

Sources

Application Note: Kinetic Profiling of N-Hydroxy-4-methoxybenzamide as a Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Foundation

N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic acid or p-Anisohydroxamic acid) is a quintessential hydroxamic acid derivative utilized in drug discovery as a chelating pharmacophore. Its structural core—the hydroxamate moiety (


)—possesses a high affinity for transition metal ions, particularly Nickel (

), Zinc (

), and Iron (

).

In the context of enzyme kinetics, this compound acts as a reversible inhibitor of metalloenzymes.[1] Its primary utility is as a Urease Inhibitor , where it targets the bi-nickel active site, preventing the hydrolysis of urea into ammonia. This mechanism is clinically relevant for treating Helicobacter pylori infections and preventing urease-induced encrustation on urinary catheters. Furthermore, this molecule serves as a structural fragment for designing Histone Deacetylase (HDAC) inhibitors (targeting


).
Mechanism of Action: Bidentate Chelation

The inhibitory potency stems from the ability of the hydroxamic acid group to form a stable 5-membered chelate ring with the active site metal ions. In Urease, the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate coordinate with the two


 ions, displacing the bridging water molecule required for catalysis. This locks the enzyme in an inactive state.
Visualization: Mechanism of Inhibition

InhibitionMechanism cluster_mechanism Molecular Interaction Enzyme Active Urease (Ni2+ / Ni2+ Center) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Urea Complex_EI Enzyme-Inhibitor Chelate Complex Enzyme->Complex_EI + Inhibitor (Chelation) Substrate Urea (Substrate) Inhibitor This compound (Inhibitor) Complex_ES->Enzyme Release Product NH3 + CO2 Complex_ES->Product Hydrolysis Complex_EI->Enzyme Slow Dissociation

Caption: Competitive binding mechanism where the hydroxamate moiety chelates the active site Nickel ions, preventing Urea access.

Materials & Reagents

To ensure kinetic accuracy, use analytical grade reagents. The instability of hydroxamic acids in extreme pH requires fresh buffer preparation.

Biological Reagents[2][3][4][5][6][7][8][9][10][11]
  • Enzyme: Jack Bean Urease (Type III or higher activity, lyophilized powder).

    • Target Activity: ~15,000–50,000 units/g.

  • Substrate: Urea (Ultra-pure).

  • Inhibitor: this compound (Purity >98%).

Buffer System
  • Assay Buffer: 25 mM Phosphate Buffer (PBS), pH 7.4.

    • Note: Avoid Tris buffers as they can coordinate with metal ions, interfering with the inhibition signal.

Detection Reagents (Indophenol Method)
  • Reagent A (Phenol-Nitroprusside): 1% (w/v) Phenol and 0.005% (w/v) Sodium Nitroprusside in water.

  • Reagent B (Alkaline Hypochlorite): 0.5% (w/v) NaOH and 0.1% (v/v) active Chlorine (NaOCl).

Experimental Protocol

Preparation of Stock Solutions
  • Enzyme Stock: Dissolve Urease in Assay Buffer to a concentration of 5 U/mL. Keep on ice. Prepare fresh daily.

  • Inhibitor Stock (100 mM): Dissolve this compound in 100% DMSO.

    • Solubility Note: If precipitation occurs, sonicate for 30 seconds.

    • Working Solutions: Serially dilute in Assay Buffer to 2x final concentrations (e.g., 2, 10, 50, 100, 200

      
      ). Keep DMSO constant (<1% final).
      
  • Substrate Stock: Prepare 500 mM Urea in Assay Buffer.

Kinetic Assay Workflow (96-Well Plate Format)

This protocol uses a pre-incubation step, which is critical for metalloenzyme inhibitors to establish equilibrium.

StepComponentVolume (

)
Notes
1 Buffer 40Adjust volume to reach 200

total.
2 Inhibitor 20Add varying concentrations (0 - 200

).
3 Enzyme 405 U/mL Stock.
4 Pre-Incubation -Incubate at 37°C for 15 mins. Critical for chelation.
5 Substrate 100Add Urea (Start Reaction).
6 Reaction -Incubate at 37°C for 10-20 mins.
7 Quench/Develop 100Add Reagent A followed by 100

Reagent B.
8 Measurement -Incubate 30 mins (Room Temp). Read Absorbance @ 625 nm.
Visualization: Assay Workflow

AssayWorkflow Step1 1. Pre-Incubation Phase Mix Enzyme + Inhibitor (15 min @ 37°C) Step2 2. Reaction Phase Add Urea Substrate (20 min @ 37°C) Step1->Step2 Equilibrium Established Step3 3. Termination & Development Add Phenol-Nitroprusside + Hypochlorite (30 min @ RT) Step2->Step3 Ammonia Generated Step4 4. Data Acquisition Measure Absorbance @ 625 nm (Indophenol Blue Complex) Step3->Step4 Color Development

Caption: Step-by-step spectrophotometric workflow for measuring Urease inhibition.

Data Analysis & Interpretation

Determination of

Plot the fractional activity (


) against the log of inhibitor concentration. Fit the data to the non-linear regression equation (4-parameter logistic):


  • Expected

    
    :  For this compound against Jack Bean Urease, expect values in the range of 50 - 200 
    
    
    
    , depending on pH and buffer strength.
Determination of Inhibition Type ( )

To validate the mechanism (Competitive vs. Mixed), perform the assay at multiple substrate concentrations (e.g., 2, 5, 10, 20 mM Urea) and multiple inhibitor concentrations.

  • Lineweaver-Burk Plot: Plot

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

    • Prediction: Hydroxamic acids are typically Competitive or Mixed-type inhibitors of Urease.

  • Dixon Plot: Plot

    
     vs 
    
    
    
    . The intersection point of lines from different substrate concentrations gives
    
    
    .

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
Precipitation in Well Inhibitor insolubilityEnsure final DMSO < 2%. Dilute inhibitor in warm buffer immediately before use.
High Background Signal Ammonia contaminationUse ammonia-free water (Milli-Q). Ensure buffers are fresh.
Non-Linear Kinetics Substrate depletionReduce Enzyme concentration or reaction time. Ensure <10% substrate conversion.
No Inhibition Observed Insufficient Pre-incubationMetalloenzyme chelation is slow. Increase pre-incubation to 30 mins.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Chemistry and Mechanism of Urease Inhibition. Available at: [Link]

  • MDPI. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles. (Context on competitive inhibition kinetics). Available at: [Link]

Sources

Application Notes & Protocols: Strategic Development of N-Hydroxy-4-methoxybenzamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of N-Hydroxy-4-methoxybenzamide derivatives. We will explore the core chemistry, synthesis protocols, and biological evaluation of these compounds, with a particular focus on their potential as therapeutic agents. The protocols and insights provided herein are grounded in established scientific principles and aim to equip researchers with the necessary tools to advance their drug discovery programs.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The core structure, characterized by a hydroxamic acid moiety linked to a methoxy-substituted benzene ring, is a key pharmacophore that imparts a range of biological activities. These compounds have garnered significant attention for their potential as histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in various cancers and neurological disorders. The methoxy group at the para-position can be strategically modified to modulate the compound's pharmacokinetic and pharmacodynamic properties, making this scaffold an attractive starting point for drug discovery campaigns.

This guide will provide a detailed exploration of the synthesis, purification, and biological characterization of this compound derivatives, offering both theoretical insights and practical, step-by-step protocols.

Synthetic Strategy: A Generalized Approach

The synthesis of this compound derivatives typically follows a convergent approach, as outlined in the workflow below. This involves the preparation of a key acid chloride intermediate followed by its reaction with a hydroxylamine derivative.

G cluster_0 Synthesis Workflow A 4-Methoxybenzoic Acid C 4-Methoxybenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl2) B->C F This compound C->F Amidation D Hydroxylamine Hydrochloride D->F E Base (e.g., Pyridine) E->F

Figure 1: Generalized synthesis workflow for this compound.

Protocol 2.1: Synthesis of this compound

This protocol details the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives by substituting the starting materials.

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours, or until the reaction mixture becomes a clear solution.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-methoxybenzoyl chloride.

  • Amidation:

    • In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in a minimal amount of water and cool to 0 °C.

    • Slowly add a solution of the crude 4-methoxybenzoyl chloride in DCM.

    • Add pyridine (2.0 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the reaction at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a white solid.

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Assessing Therapeutic Potential

The primary therapeutic targets for this compound derivatives are often HDAC enzymes. Therefore, a robust in vitro assay to determine the inhibitory activity is crucial.

Protocol 3.1: In Vitro HDAC Inhibition Assay

This protocol utilizes a commercially available fluorogenic HDAC assay kit, which provides a reliable and high-throughput method for determining the IC₅₀ values of potential inhibitors.

Materials:

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Assay buffer

  • Developer solution

  • Test compounds (dissolved in DMSO)

  • Trichostatin A (TSA) (as a positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the positive control (TSA) in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Test compound/control

      • HeLa nuclear extract

    • Incubate for 10 minutes at 37 °C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37 °C for 1 hour.

  • Signal Development and Detection:

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Read the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (TSA) and the vehicle control (DMSO).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (nM) vs. HeLa Nuclear Extract
This compoundExample: 850
Derivative AExample: 150
Derivative BExample: 25
Trichostatin A (Control)Example: 5

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can lead to significant improvements in potency and selectivity. The following diagram illustrates key modification points and their potential impact.

G cluster_0 SAR Exploration Core This compound Core R1 Modification of the Methoxy Group (R1) Core->R1 Modulates Solubility & PK R2 Aromatic Ring Substitution (R2) Core->R2 Influences Target Binding R3 Hydroxamic Acid Bioisosteres (R3) Core->R3 Alters Chelating Properties

Figure 2: Key points for Structure-Activity Relationship (SAR) studies.

  • Modification of the Methoxy Group (R1): Replacing the methoxy group with larger alkyl or aryl ethers can enhance lipophilicity, potentially improving cell permeability and pharmacokinetic (PK) properties.

  • Aromatic Ring Substitution (R2): Introducing substituents on the benzene ring can create additional interactions with the target enzyme's active site, thereby increasing potency and selectivity.

  • Hydroxamic Acid Bioisosteres (R3): While the hydroxamic acid is a potent zinc-binding group, it can sometimes lead to off-target effects and poor metabolic stability. Exploring bioisosteric replacements is a valid strategy to mitigate these liabilities.

Conclusion and Future Directions

The this compound scaffold is a versatile starting point for the development of novel therapeutics, particularly HDAC inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis, biological evaluation, and optimization of these compounds. Future work should focus on leveraging SAR insights to design next-generation derivatives with improved potency, selectivity, and drug-like properties. Further exploration into their mechanism of action and in vivo efficacy will be critical for translating these promising compounds into clinical candidates.

References

  • Title: Histone Deacetylase Inhibitors: A Review of Recent Developments Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel N-Hydroxybenzamide-Based Histone Deacetylase Inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]

Application Note: N-Hydroxy-4-methoxybenzamide (NHMB) as a Divergent Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It focuses on N-Hydroxy-4-methoxybenzamide (NHMB) , a versatile hydroxamic acid intermediate that serves as a "pivot point" in organic synthesis—enabling access to both isocyanates (via Lossen rearrangement) and complex nitrogen heterocycles (via Rh(III)-catalyzed C-H activation).[1]

Executive Summary

This compound (NHMB) is a stable, crystalline hydroxamic acid derivative (


).[1] While often studied for its biological activity (HDAC inhibition), its primary utility in synthetic chemistry lies in its unique reactivity profile. It acts as a bifurcated intermediate :
  • Electrophilic Rearrangement: Under activation, it undergoes the Lossen rearrangement to yield isocyanates and amines.[1]

  • Directing Group Precursor: It serves as the scaffold for N-acyloxy amides, which function as "internal oxidizing directing groups" for transition-metal catalyzed C-H activation.[1]

This guide provides validated protocols for the synthesis of NHMB, its "Green" Lossen rearrangement, and its conversion into isoquinolone scaffolds via Rhodium catalysis.

Synthesis of this compound

Objective: Preparation of multi-gram quantities of NHMB from 4-methoxybenzoyl chloride.

Reaction Scheme


Reagents & Equipment[1]
  • Precursor: 4-Methoxybenzoyl chloride (1.0 equiv)[1]

  • Reagent: Hydroxylamine hydrochloride (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or NaOH (aq).
    
  • Solvent: Ethyl Acetate / Water biphasic system (1:1).[1]

  • Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer.

Step-by-Step Protocol
  • Preparation of Hydroxylamine: In a beaker, dissolve Hydroxylamine HCl (1.5 equiv) in minimum water. Cool to 0°C.[1][2][3]

  • Base Addition: Slowly add

    
     (2.0 equiv) dissolved in water, maintaining temperature 
    
    
    
    . Caution: Exothermic.
  • Substrate Addition: Dissolve 4-methoxybenzoyl chloride in Ethyl Acetate. Add this solution dropwise to the aqueous hydroxylamine mixture over 30 minutes. Vigorous stirring is critical to maximize interfacial surface area.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexane).[1] The acid chloride spot (

    
    ) should disappear; the hydroxamic acid spot (
    
    
    
    ) will appear.
  • Validation (FeCl3 Test): Take an aliquot of the organic layer and add 1 drop of 1%

    
     solution. A deep burgundy/red color confirms the presence of the hydroxamic acid moiety.[1]
    
  • Workup: Separate layers. Acidify the aqueous layer carefully to pH ~6 with 1M HCl to precipitate any remaining product (hydroxamic acids can be amphoteric). Extract combined aqueous layers with EtOAc.[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexanes to yield white crystalline solid.[1]
    

Yield Expectation: 85-92% Melting Point: 164-167°C (Lit.)[1]

Application A: The "Green" Lossen Rearrangement

Context: Traditional Lossen rearrangements require stoichiometric activation agents (sulfonyl chlorides/anhydrides). This protocol uses Dimethyl Carbonate (DMC) as a green activator and solvent, catalyzed by TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

Mechanism & Workflow

NHMB is activated by DMC to form an intermediate carbonate, which undergoes base-catalyzed rearrangement to the isocyanate.[1] In the presence of methanol (from DMC), it forms the carbamate.

Lossen_Rearrangement NHMB NHMB (Hydroxamic Acid) Act Activation (DMC + TBD) NHMB->Act Reflux Rearrange Lossen Rearrangement Act->Rearrange -CO2 Iso Isocyanate Intermediate Rearrange->Iso Migration Prod Carbamate / Aniline Iso->Prod +MeOH

Figure 1: Workflow for the TBD-catalyzed Lossen Rearrangement using Dimethyl Carbonate.

Protocol
  • Charge: To a pressure tube, add NHMB (1.0 mmol), TBD (0.1 equiv), and Dimethyl Carbonate (DMC) (10 equiv).

  • Reaction: Seal the tube and heat to 90°C for 12 hours. The DMC acts as both solvent and reagent.[1]

  • Observation: Evolution of

    
     gas (pressure buildup—use safety shield).
    
  • Workup: Cool to room temperature. Evaporate excess DMC (recyclable).[1]

  • Purification: Flash chromatography (Silica, EtOAc/Hexane).[1]

  • Product: Methyl (4-methoxyphenyl)carbamate. (Can be hydrolyzed to 4-methoxyaniline with NaOH if the free amine is desired).[1]

Application B: Rh(III)-Catalyzed C-H Activation

Context: NHMB is the precursor to


-pivaloyloxy-4-methoxybenzamide.[1] This derivative contains a weak N-O bond that acts as an "internal oxidant," allowing Rh(III) catalysis to proceed without external oxidants (like Cu(OAc)2 or Ag salts). This is the gold standard for synthesizing isoquinolones.[1]
Step 1: Synthesis of the Directing Group (N-OPiv)
  • Reagents: NHMB (1.0 equiv), Pivaloyl Chloride (1.1 equiv),

    
     (1.2 equiv), DCM (
    
    
    
    ).
  • Procedure: Add pivaloyl chloride dropwise to a solution of NHMB and base at

    
    . Stir 1h. Wash with 
    
    
    
    .[1] Isolate the
    
    
    -acylated product.
    • Note: Control temperature to prevent premature rearrangement.[1]

Step 2: Rh(III) Catalyzed Annulation

Reaction:


-Pivaloyloxy-4-methoxybenzamide + Alkyne 

Isoquinolone.[1]
ComponentRoleSpecification
Substrate Directing Group PrecursorN-Pivaloyloxy-4-methoxybenzamide
Coupling Partner AlkyneDiphenylacetylene (or terminal alkynes)
Catalyst Metal Center

(2.5 mol%)
Additive Carboxylate Shuttle

(30 mol%)
Solvent MediumMethanol or TFE (Trifluoroethanol)
Temp Energy Input25°C - 60°C
Mechanism Diagram

The N-O bond cleavage is the thermodynamic driving force, regenerating the active Rh(III) species.

CH_Activation Substrate N-Pivaloyloxy-4-methoxybenzamide CH_Insert C-H Activation (Rhodacycle Formation) Substrate->CH_Insert + Rh Catalyst Rh_Species [Cp*Rh(III)] Active Catalyst Rh_Species->CH_Insert Alkyne_Ins Alkyne Insertion CH_Insert->Alkyne_Ins + Alkyne Red_Elim Reductive Elimination & N-O Cleavage Alkyne_Ins->Red_Elim Red_Elim->Rh_Species Catalyst Regeneration (- PivOH) Product 4-Methoxyisoquinolone Red_Elim->Product

Figure 2: Catalytic cycle for the synthesis of isoquinolones via internal oxidant strategy.

Analytical Data Reference

For validation of the intermediate This compound :

  • 1H NMR (400 MHz, DMSO-d6):

    
     11.12 (s, 1H, -OH), 8.96 (s, 1H, -NH), 7.72 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, -OCH3).
    
  • 13C NMR (100 MHz, DMSO-d6):

    
     164.3 (C=O), 161.8 (C-OMe), 128.7, 125.4, 113.6, 55.4.
    
  • Mass Spectrometry (ESI): Calculated for

    
    
    
    
    
    : 168.06; Found: 168.1.

References

  • Synthesis of Hydroxamic Acids

    • Reddy, A. S., et al. "A simple and efficient synthesis of hydroxamic acids."[1] Tetrahedron Letters, 2012.[1]

  • Green Lossen Rearrangement

    • Dubé, P., et al. "TBD-Catalyzed Lossen Rearrangement: A Green Approach using Dimethyl Carbonate." Organic Letters, 2013.[1][3]

  • Rh(III) C-H Activation (Internal Oxidant)

    • Guimond, N., & Fagnou, K. "Isoquinolone Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling." Journal of the American Chemical Society, 2010.

  • Review of N-Alkoxy/Hydroxy Amides in Catalysis

    • Satoh, T., & Miura, M. "Oxidative Coupling of Carboxylic Acids with Alkynes." Chemistry - A European Journal, 2010.[1]

Sources

Comprehensive Application Note: Cytotoxicity Profiling of N-Hydroxy-4-methoxybenzamide

[1]

Executive Summary & Scientific Rationale

N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic acid or 4-MBHA) is a bioactive hydroxamic acid derivative.[1] While often used as a building block, its pharmacophore—the hydroxamic acid moiety—is a classic zinc-binding group (ZBG). This structure allows it to chelate metal ions in the active sites of metalloenzymes, most notably Histone Deacetylases (HDACs) and Ureases .

The Challenge: Testing the cytotoxicity of hydroxamic acids requires specific precautions. Standard metabolic assays (like MTT/MTS) rely on cellular reductases.[1] Hydroxamic acids possess intrinsic redox potential and metal-chelating properties that can chemically reduce tetrazolium salts or inhibit mitochondrial dehydrogenases, leading to false-positive viability signals .[1]

The Solution: This protocol prioritizes the Sulforhodamine B (SRB) Assay or ATP-based Luminescence over standard MTT to ensure data integrity.[1] The SRB assay measures total protein content, bypassing metabolic interference, making it the gold standard for testing hydroxamate-based small molecules.

Critical Reagent Handling

Compound Preparation[1][2][3][4]
  • Solubility: 4-MBHA is hydrophobic but highly soluble in Dimethyl Sulfoxide (DMSO).[1]

  • Stock Solution: Prepare a 50 mM or 100 mM stock solution in sterile, cell-culture grade DMSO (>99.9%).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Stability Warning: Hydroxamic acids are susceptible to hydrolysis in acidic aqueous environments.[1] Dilute into media immediately prior to use.[1]

Controls
  • Negative Control (Vehicle): Media + DMSO (matched to the highest concentration used in treatment, typically <0.5%).

  • Positive Control (Cytotoxicity): Doxorubicin (1 µM) or Staurosporine.

  • Positive Control (Mechanism): Vorinostat (SAHA) .[2][3] Since SAHA is also a hydroxamic acid HDAC inhibitor, it serves as the perfect structural and functional benchmark.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experiment, highlighting the critical decision point regarding assay selection to avoid interference.

ExperimentalWorkflowStartCompound: this compound(Powder Form)PrepStock Prep: 100mM in DMSO(Store at -20°C)Start->PrepCellsCell Seeding(e.g., MCF-7, HepG2)24h AdhesionPrep->CellsTreatTreatment (72h)Serial Dilutions (0.1 - 100 µM)Vehicle Control (<0.5% DMSO)Cells->TreatDecisionAssay Selection(Critical Checkpoint)Treat->DecisionMTTMTT/MTS Assay(Metabolic Activity)Decision->MTTStandardSRBSRB Assay (Recommended)(Total Protein Mass)Decision->SRBExpert ChoiceATPCellTiter-Glo(ATP Quantitation)Decision->ATPHigh SensitivityRiskRISK: Chemical Reductionby Hydroxamate Group(False Viability Signal)MTT->RiskAnalysisData AnalysisNon-linear Regression (IC50)SRB->AnalysisATP->Analysis

Caption: Workflow prioritizing SRB or ATP assays to avoid redox interference common with hydroxamic acids in MTT assays.

Primary Protocol: Cytotoxicity via SRB Assay

Why SRB? The Sulforhodamine B assay fixes cells with trichloroacetic acid (TCA) and stains cellular proteins. It is independent of mitochondrial function and redox state, eliminating the risk of 4-MBHA chemically interacting with the assay reagent.

Materials
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), or HCT116 (Colon).

  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid.[1]

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media.

    • Incubate for 24 hours to ensure adhesion.[1]

  • Treatment:

    • Prepare 2x concentration of 4-MBHA in media (range: 0.2 µM to 200 µM).

    • Add 100 µL of 2x drug solution to wells (Final volume 200 µL; Final conc. 0.1 µM to 100 µM).[1]

    • Include 6 wells of Vehicle Control (DMSO only) and 6 wells of Media Blank (no cells).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Fixation (Critical Step):

    • Gently layer 50 µL of cold 50% TCA directly on top of the media in each well (Final TCA ~10%).

    • Incubate at 4°C for 1 hour . (Do not move the plate; low temp promotes protein precipitation).

    • Wash plates 4 times with slow-running tap water.[1] Air dry at room temperature.[1]

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Washing:

    • Remove stain and wash 4 times with 1% Acetic Acid to remove unbound dye.[1]

    • Air dry until no moisture is visible.[1]

  • Solubilization & Readout:

    • Add 200 µL of 10 mM Tris base to each well.

    • Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure Absorbance (OD) at 510 nm .

Secondary Protocol: Mechanistic Validation (HDAC Inhibition)

If cytotoxicity is observed, you must validate if it is driven by the hydroxamic acid's ability to inhibit HDACs.

Rationale

Hydroxamic acids inhibit HDACs by chelating the Zinc ion in the catalytic pocket.[3] This prevents the removal of acetyl groups from histone lysine tails.[1][4] Biomarker: Accumulation of Acetylated Histone H3 (Ac-H3) .[1]

Pathway Diagram

MechanismCompoundThis compoundTargetHDAC Active Site(Zn2+ Chelation)Compound->TargetBindsEffectInhibition ofDeacetylationTarget->EffectBlocksResultAccumulation ofAcetyl-Histone H3Effect->ResultCausesDownstreamChromatin Relaxation& Gene Expression (p21)Result->DownstreamTriggersOutcomeApoptosis / Cell Cycle ArrestDownstream->Outcome

Caption: Mechanism of Action: Hydroxamate-mediated HDAC inhibition leading to Acetyl-H3 accumulation.[1]

Western Blot Protocol Brief
  • Treat cells with IC50 concentration of 4-MBHA for 24 hours.

  • Lyse cells using RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors + HDAC Inhibitors (e.g., Sodium Butyrate) to preserve acetylation status during lysis.[1]

  • Blot against:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) .[1]

    • Loading Control: Anti-Total Histone H3 or GAPDH .[1]

  • Result: A strong increase in Ac-H3 band intensity compared to vehicle control confirms HDAC inhibition.[1]

Data Analysis & Interpretation

Calculating Cell Viability

Normalize the raw OD values using the following formula:

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background in Blanks Incomplete washing of SRB dye.[1]Ensure 4x washes with 1% Acetic Acid are vigorous enough to remove unbound dye.[1]
Precipitate in Media Compound insolubility at high conc.[1]Check 100 µM wells under microscope. If precipitate exists, max soluble dose is lower.[1]
No Cytotoxicity Observed Compound degradation.[1]Hydroxamic acids hydrolyze.[1] Use fresh stock. Ensure DMSO is anhydrous.[1]
Viability > 100% (MTT) Chemical reduction of MTT.Switch to SRB Assay immediately. The hydroxamate is reducing the tetrazolium.

References

  • PubChem. (n.d.).[1] this compound | C8H9NO3 | CID 221131.[1][5][6] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. (Standard for SRB Protocol).[1]

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. (Context for Hydroxamic Acid HDACi mechanism).[1][7]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236–242. (Reference for MTT interference).

N-Hydroxy-4-methoxybenzamide as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Hydroxamate Scaffold for Metalloenzyme Inhibition[1][2]

Abstract & Introduction

N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic acid or 4-MBHA ) represents a critical pharmacophore in medicinal chemistry.[1] Belonging to the hydroxamic acid class, it functions primarily as a potent metal-chelating agent.[1] While often utilized as a fragment or "warhead" in larger drug molecules (such as Vorinostat/SAHA), 4-MBHA itself exhibits distinct biological activity against zinc- and nickel-dependent metalloenzymes.[1]

This guide details the utility of 4-MBHA as a chemical probe for Histone Deacetylases (HDACs) and Urease , providing researchers with validated protocols for its synthesis, purification, and bioassay.

Key Therapeutic Potentials:

  • HDAC Inhibition (Epigenetics): Modulation of chromatin structure via zinc chelation in the HDAC active site.

  • Urease Inhibition (Anti-infective): Inhibition of Helicobacter pylori urease activity via nickel chelation.[1]

  • Peroxidase Inhibition: Antioxidant and radical scavenging properties.[1]

Mechanism of Action (MOA)

The therapeutic efficacy of 4-MBHA is driven by the hydroxamic acid (–CONHOH) functional group. This moiety acts as a bidentate ligand, forming stable 5-membered chelate rings with transition metals in enzyme active sites.[1]

2.1 Structural Basis of Inhibition
  • HDACs (Zinc-Dependent): The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group coordinate the Zn²⁺ ion at the bottom of the HDAC catalytic pocket.[2] This displaces the water molecule required for the hydrolysis of the acetyl-lysine substrate, effectively locking the enzyme.

  • Urease (Nickel-Dependent): Urease contains a binuclear nickel center.[1] 4-MBHA bridges the two Ni²⁺ ions, disrupting the hydration of urea and preventing ammonia production.

2.2 Visualizing the Interaction

The following diagram illustrates the bidentate chelation mechanism common to this scaffold.

MOA_Chelation Compound This compound (4-MBHA) Hydroxamate Hydroxamate Group (-CONHOH) Compound->Hydroxamate Contains Chelation Bidentate Chelation (5-Membered Ring) Hydroxamate->Chelation Coordinates Metal Target_HDAC Target 1: HDAC (Zn2+ Active Site) Chelation->Target_HDAC Binds Zn2+ Target_Urease Target 2: Urease (Ni2+ Active Site) Chelation->Target_Urease Binds Ni2+ Outcome_HDAC Inhibition of Deacetylation (Chromatin Remodeling) Target_HDAC->Outcome_HDAC Result Outcome_Urease Inhibition of Hydrolysis (Anti-H. pylori Activity) Target_Urease->Outcome_Urease Result

Figure 1: Mechanism of Action illustrating the dual-targeting capability of the hydroxamate warhead via metal chelation.[3]

Synthesis Protocol: Modified Hydroxaminolysis

Objective: Synthesize high-purity this compound from Methyl 4-methoxybenzoate. Scale: 10 mmol (adaptable).

3.1 Reagents & Equipment[1]
  • Starting Material: Methyl 4-methoxybenzoate (1.66 g, 10 mmol).[1]

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.04 g, 15 mmol).

  • Base: Potassium Hydroxide (KOH) (1.68 g, 30 mmol) dissolved in Methanol (10 mL).

  • Solvent: Anhydrous Methanol.[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

3.2 Step-by-Step Procedure
  • Preparation of Hydroxylamine: In a flask, dissolve NH₂OH·HCl (1.04 g) in warm methanol (10 mL).

  • Base Addition: Add the KOH/Methanol solution to the hydroxylamine solution. A white precipitate (KCl) will form.[1] Cool in an ice bath for 10 minutes to ensure complete precipitation.

  • Filtration: Filter the mixture to remove the KCl salt. The filtrate contains free hydroxylamine base.[1]

  • Coupling: Add Methyl 4-methoxybenzoate (1.66 g) to the filtrate.

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Note: Monitoring by TLC (Ethyl Acetate:Hexane 1:1) is crucial.[1] The hydroxamic acid is more polar than the ester.

  • Work-up: Evaporate the methanol under reduced pressure to obtain a solid residue.

  • Acidification: Dissolve the residue in a minimum amount of cold water.[1] Carefully acidify with 2M HCl to pH ~5–6. The product, 4-MBHA, will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from hot water or ethanol/water mixture.

  • Yield Expectation: 70–85%. Melting Point: ~160–163°C.[1]

Application 1: HDAC Inhibition Assay

Context: This protocol assesses the ability of 4-MBHA to inhibit HDAC activity using a fluorogenic substrate.[1]

4.1 Assay Principle

The assay uses a substrate comprising an acetylated lysine side chain fused to a fluorophore (e.g., Boc-Lys(Ac)-AMC). HDAC activity removes the acetyl group.[1] A developer enzyme (Trypsin) then cleaves the deacetylated lysine, releasing the fluorophore (AMC). Inhibitors prevent the initial deacetylation, resulting in low fluorescence.

4.2 Protocol
  • Buffer Preparation: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

  • Enzyme Mix: Dilute HeLa nuclear extract (rich in HDAC1/2) or recombinant HDAC1 to optimized concentration in buffer.

  • Inhibitor Setup: Prepare a serial dilution of 4-MBHA in DMSO (0.1 µM to 1000 µM).[1] Keep final DMSO concentration <1%.[1]

  • Reaction:

    • Add 10 µL Inhibitor (or DMSO control) to 96-well black plate.[1]

    • Add 30 µL Enzyme Mix.[1] Incubate 10 mins at 37°C.

    • Add 10 µL Substrate (Boc-Lys(Ac)-AMC, 50 µM final).[1]

    • Incubate 30 mins at 37°C.

  • Development: Add 50 µL Developer Solution (Trypsin/Trichostatin A). Incubate 15 mins at RT.[1]

  • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Inhibition to determine IC50.[1]

Application 2: Urease Inhibition Assay

Context: Used to evaluate potential against H. pylori or soil urease activity.[1]

5.1 Protocol (Indophenol Method)
  • Reagents:

    • Urease: Jack bean urease (5 U/mL).

    • Substrate: Urea (100 mM in phosphate buffer pH 7.4).

    • Reagent A: Phenol (1%) and Sodium Nitroprusside (0.005%).[1]

    • Reagent B: NaOH (0.5%) and NaOCl (0.1%).[1]

  • Procedure:

    • Mix 25 µL Enzyme + 25 µL 4-MBHA (serial dilution). Incubate 15 mins at 37°C.

    • Add 50 µL Urea substrate.[1] Incubate 30 mins at 37°C.

    • Add 50 µL Reagent A and 50 µL Reagent B.[1]

    • Incubate 15 mins at RT for color development (Blue).

  • Measurement: Read Absorbance at 625 nm. High absorbance = High Ammonia = Low Inhibition.[1]

Data Analysis & Interpretation
6.1 Expected Results Table
Parameter4-MBHA (Typical Values)Positive Control (Ref)Interpretation
HDAC IC50 10 – 100 µMSAHA (Vorinostat): ~0.1 µM4-MBHA is a weak inhibitor due to lack of "Cap" group, but validates the ZBG.[1]
Urease IC50 5 – 50 µMAcetohydroxamic Acid: ~10 µMPotent urease inhibitor; comparable to standard therapeutics.[1]
Solubility Moderate (Water/Ethanol)-Suitable for aqueous buffers with <1% DMSO.[1]
6.2 Experimental Workflow Diagram

Workflow Start Start: Methyl 4-methoxybenzoate Synth Synthesis: Hydroxaminolysis (KOH/MeOH) Start->Synth Purify Purification: Acid Precipitation & Recrystallization Synth->Purify QC QC Check: 1H-NMR & Melting Point Purify->QC Branch Select Assay QC->Branch Assay_HDAC HDAC Assay (Fluorescence) Branch->Assay_HDAC Cancer/Epigenetics Assay_Urease Urease Assay (Colorimetric) Branch->Assay_Urease Infection/Agro Data IC50 Calculation Assay_HDAC->Data Assay_Urease->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References
  • Marmion, C. J., et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry, 2004.[1] Link

  • Finnin, M. S., et al. "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors." Nature, 1999.[1] Link

  • Amtul, Z., et al. "Chemistry and mechanism of urease inhibition."[1] Current Medicinal Chemistry, 2002.[1] Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. "4-Methoxybenzamide (Precursor) Product Information."[1] Link

Sources

Application Note: Optimizing High-Throughput Screening for N-Hydroxy-4-methoxybenzamide and Hydroxamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2]

N-Hydroxy-4-methoxybenzamide (also known as p-Anisohydroxamic acid) represents a critical class of metalloenzyme inhibitors characterized by the hydroxamic acid (


) pharmacophore.[1] While widely utilized as a competitive inhibitor for nickel-dependent ureases and zinc-dependent histone deacetylases (HDACs), this compound class presents unique challenges in High-Throughput Screening (HTS) due to its metal-chelating properties, which can generate false positives in colorimetric assays.[1]

This application note provides a validated, interference-free screening workflow. It moves beyond standard protocols to address the specific physicochemical behavior of hydroxamic acids, ensuring that hits represent true enzymatic inhibition rather than assay artifacts.

Mechanism of Action

The potency of this compound stems from its ability to form a stable 5-membered chelate ring with the active site metal ions of the target enzyme.[1] In the case of Urease (a dinickel enzyme), the hydroxamate oxygen and the carbonyl oxygen coordinate with the


 cluster, displacing the water molecule required for urea hydrolysis.[2]

MOA Enzyme Urease Active Site (Ni2+ Cluster) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Chelation (Kd ~µM) Product Ammonia + CO2 Enzyme->Product Hydrolysis (Blocked) Inhibitor This compound (Hydroxamic Acid) Inhibitor->Complex Bidentate Binding Substrate Urea Substrate->Enzyme Competition

Figure 1: Competitive inhibition mechanism. The hydroxamic acid moiety chelates the catalytic nickel center, preventing urea binding and hydrolysis.[3]

Pre-Screening Considerations: Stability & Interference

Before initiating HTS, the following physicochemical properties must be managed to prevent data attrition.

Solubility and Handling
  • Solvent: this compound is hydrophobic.[1] Prepare stock solutions (10 mM or 100 mM) in 100% DMSO .

  • Working Concentration: Maintain final DMSO concentration <1% (v/v) in the assay well to prevent solvent-induced enzyme denaturation.

  • Stability: Hydroxamic acids are susceptible to hydrolysis (converting to the corresponding carboxylic acid, p-anisic acid, which is inactive) under strongly acidic or basic conditions. Buffer pH must be maintained between 7.0 and 8.0.

The "Red Complex" Artifact (Critical)

Hydroxamic acids react with Ferric ions (


) to form intense red/burgundy colored complexes.
  • Risk: If your assay buffer contains trace iron or if you use a colorimetric readout overlapping with red absorbance (450–550 nm), the compound itself will generate a signal, masking inhibition.

  • Mitigation: Use high-purity, metal-free buffers (trace metal grade) and include a Compound Interference Control (Compound + Buffer + Detection Reagent, no Enzyme).

Validated HTS Workflow

To ensure data integrity, a primary screen using the Berthelot method is paired with an orthogonal UV-kinetic assay.[1]

Workflow Library Compound Library (this compound analogs) Primary Primary Screen: Modified Berthelot Assay (Endpoint, 630 nm) Library->Primary Filter1 Hit Selection (>50% Inhibition) Primary->Filter1 Counter Counter Screen: Compound Interference (No Enzyme) Filter1->Counter Remove Color Artifacts Orthogonal Orthogonal Assay: GLDH Coupled Kinetic (UV 340 nm) Counter->Orthogonal Validated Hits Validation IC50 Determination & MoA Confirmation Orthogonal->Validation

Figure 2: Screening cascade designed to filter out colorimetric false positives common to hydroxamic acids.

Protocol 1: Modified Berthelot (Indophenol) Assay

Purpose: Primary HTS for Urease Inhibition.[1] Principle: Urease hydrolyzes urea to ammonia.[3][2][1][4] Ammonia reacts with hypochlorite and phenol (catalyzed by nitroprusside) to form indophenol blue (


 nm).[4]
Modification:  We employ a "Stop-and-Read" method with background subtraction to account for the hydroxamate's potential intrinsic absorbance.
Reagents
  • Assay Buffer: 25 mM HEPES, pH 7.5 (Avoid Phosphate buffers if possible, as they can precipitate metals).[1]

  • Enzyme: Jack Bean Urease (Type III), 5 U/mL in buffer.

  • Substrate: 50 mM Urea.

  • Reagent A (Phenol): 1% (w/v) Phenol, 0.005% (w/v) Sodium Nitroprusside.[1]

  • Reagent B (Alkaline Hypochlorite): 0.5% (w/v) NaOH, 0.1% (v/v) NaOCl (active chlorine).[1]

Procedure (384-well Format)
  • Dispense Compounds: Add 0.5 µL of compound (in DMSO) to test wells.

    • Controls: DMSO only (0% Inhibition), Acetohydroxamic Acid (Positive Control).

  • Add Enzyme: Dispense 10 µL of Urease solution. Incubate 15 min at RT to allow inhibitor binding.[1]

  • Start Reaction: Add 10 µL of Urea substrate.

  • Incubation: Incubate for 30–60 minutes at RT.

  • Development:

    • Add 20 µL Reagent A.[1]

    • Add 20 µL Reagent B.[1]

  • Read: Incubate 20 min (color turns blue). Measure Absorbance at 630 nm .

Data Correction

Calculate % Inhibition using the following formula to correct for compound color:



Where 

is a parallel well containing Compound + Reagents but no Urea .

Protocol 2: Orthogonal GLDH Coupled Assay

Purpose: Validation of hits to rule out false positives from the Berthelot color reaction. Principle: This is a kinetic assay. Ammonia produced by urease is utilized by Glutamate Dehydrogenase (GLDH) to convert


-ketoglutarate to glutamate, oxidizing NADH to 

.[1] The decrease in NADH absorbance at 340 nm is proportional to urease activity.[1] Advantage: Hydroxamic acids rarely interfere at 340 nm, and the kinetic read eliminates color artifacts.
Reagents
  • Coupling Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl.

  • GLDH Mix: 0.2 mM NADH, 2 mM

    
    -ketoglutarate, 5 U/mL GLDH.
    
  • Urease/Urea: Same concentrations as Protocol 1.

Procedure
  • Dispense Compounds: 0.5 µL compound in DMSO.

  • Add Enzyme Mix: 20 µL containing Urease + GLDH + NADH +

    
    -ketoglutarate.
    
    • Note: Adding helper enzymes early establishes a stable baseline.[1]

  • Incubate: 10 min at RT (monitor A340 to ensure no intrinsic NADH oxidation by compound).

  • Start Reaction: Add 20 µL Urea (50 mM).

  • Kinetic Read: Measure Absorbance at 340 nm every 30 seconds for 20 minutes.

Analysis

Determine the slope (


) of the linear portion of the NADH depletion curve.


Data Summary & QC Parameters

ParameterBerthelot Assay (Primary)GLDH Assay (Orthogonal)
Readout Endpoint Absorbance (630 nm)Kinetic Absorbance (340 nm)
Sensitivity High (nM detection of

)
Moderate
Interference Risk High (Colorimetric/Red Complex)Low (UV range)
Throughput Ultra-High (1536-well capable)High (384-well)
Z' Factor Goal > 0.6> 0.7
Typical IC50 ~10–50 µM (for this compound)Comparable to Primary

References

  • Kot, M. et al. (2001).[1] "Hydroxamic Acids as Urease Inhibitors: Mechanism and Structure-Activity Relationships." Journal of Enzyme Inhibition, 16(3), 183-191. Link

  • Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Weatherburn, M. W. (1967).[1] "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry, 39(8), 971–974. Link

  • Amtul, Z. et al. (2002).[1] "Chemistry and Mechanism of Urease Inhibition."[1][5] Current Medicinal Chemistry, 9(14), 1323-1348. Link

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Hydroxy-4-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Core Challenge: Synthesizing N-Hydroxy-4-methoxybenzamide involves the nucleophilic attack of hydroxylamine (


) on an activated carbonyl carbon (ester or acid chloride). The primary yield-killing mechanisms are hydrolysis  (competition from water) and O-acylation  (formation of the ester-hydroxylamine byproduct).

To maximize yield, you must shift the equilibrium toward the hydroxamic acid (N-acylation) and ensure efficient precipitation during workup.

The Two Primary Routes
FeatureRoute A: Ester Hydroxaminolysis (Recommended)Route B: Acid Chloride Coupling
Starting Material Methyl 4-methoxybenzoate4-Methoxybenzoyl chloride
Key Reagents

+ KOH/NaOMe in MeOH

+ TEA/Pyridine in DCM
Primary Risk Incomplete conversion (equilibrium)O-acylation & Hydrolysis
Scalability HighModerate (Exothermic)
Typical Yield 75–90% (Optimized)60–80%

Critical Reagent Preparation

Many failures occur before the reaction starts. Hydroxylamine free base is unstable; it is generated in situ.

Q: Why is my hydroxylamine solution turning yellow/brown? A: Oxidation. Hydroxylamine free base is sensitive to air and metals.

  • Protocol: Always prepare the hydroxylamine solution immediately before use.

  • Best Practice: Use Methanol (MeOH) as the solvent. Dissolve Hydroxylamine Hydrochloride (

    
    ) in MeOH, then add the base (KOH or NaOMe) at 
    
    
    
    to precipitate KCl/NaCl. Filter off the salt quickly to get a clear, potent
    
    
    solution.

Optimized Experimental Protocol (Ester Route)

This protocol minimizes hydrolysis and maximizes the "Salting Out" effect during isolation.

Materials
  • Methyl 4-methoxybenzoate (1.0 eq)

  • Hydroxylamine hydrochloride (3.0 eq) – Excess is crucial to drive equilibrium.

  • Potassium Hydroxide (KOH) (4.5 eq) – Needs to neutralize HCl and deprotonate the hydroxamic acid.

  • Solvent: Anhydrous Methanol.

Step-by-Step Workflow
  • Preparation of Hydroxylamine:

    • Dissolve

      
       (3 eq) in Methanol (
      
      
      
      ).
    • Dissolve KOH (4.5 eq) in Methanol (

      
      ). Note: Exothermic.
      
    • Cool both solutions to

      
      .
      
    • Add KOH solution to

      
       solution dropwise. Stir for 15 min at 
      
      
      
      .
    • Crucial: Filter the white precipitate (KCl) rapidly. Use the clear filtrate immediately.

  • Coupling Reaction:

    • Add Methyl 4-methoxybenzoate (1.0 eq) to the filtrate.

    • Stir at Room Temperature for 12–24 hours.

    • Monitoring: Check TLC (Mobile phase: DCM:MeOH 9:1). The ester spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup & Isolation (The Yield Maker):

    • Evaporation: Remove at least 70% of the Methanol under reduced pressure (Rotavap). Do not dry completely; keep it a slurry.

    • Dissolution: Add minimal cold water (

      
       starting material) to dissolve the potassium salt of the product.
      
    • Acidification: Cool to

      
      . Add 2M HCl dropwise with vigorous stirring until pH reaches 5–6 .
      
    • Note: Do not go to pH 1–2 immediately; the product is amphoteric and soluble in strong acid.

    • Filtration: A white solid precipitates.[1] Filter and wash with ice-cold water.

Troubleshooting Guide (Q&A)

Issue: "I get a low yield (<40%) and recover starting material."

Diagnosis: The equilibrium did not shift, or the base was consumed by moisture. Fixes:

  • Increase Equivalents: Move from 3 eq to 5 eq of Hydroxylamine.

  • Dry Solvents: Ensure Methanol is anhydrous. Water competes with

    
     for the ester, creating 4-methoxybenzoic acid (dead end).
    
  • Base Check: If using NaOMe, ensure it's fresh. Old NaOMe turns into NaOH + Na2CO3, which are less effective for this transamidation.

Issue: "My product is an oil/sticky gum, not a solid."

Diagnosis: Presence of O-acylated byproducts or trapped solvent. Fixes:

  • The Copper Chelation Trick (Purification Hack):

    • Dissolve the crude gum in aqueous acetic acid.

    • Add Copper(II) Acetate solution.[2] The hydroxamic acid forms a green insoluble copper complex .

    • Filter and wash the green solid (impurities stay in solution).[3]

    • Suspend the green solid in MeOH and bubble

      
       gas (or add aqueous EDTA) to release the pure hydroxamic acid.
      
  • Recrystallization: Use EtOAc/Hexane or boiling water/ethanol (9:1).

Issue: "The product dissolves during the acid wash."

Diagnosis: Over-acidification. Fixes:

  • Hydroxamic acids can protonate on the nitrogen in strong acid (

    
    ), becoming soluble cations.
    
  • Target pH 5–6. Use a pH meter, not just litmus paper. If you overshot, back-titrate with dilute

    
    .
    

Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the critical decision points for isolation.

Figure 1: Reaction Pathway & Competition

Visualizing the competition between the desired N-attack and the undesired Hydrolysis/O-attack.

ReactionPathway Start Methyl 4-methoxybenzoate Intermediate Tetrahedral Intermediate Start->Intermediate + NH2OH / Base Side_Acid 4-Methoxybenzoic Acid (Hydrolysis Byproduct) Start->Side_Acid + H2O (Moisture) NH2OH NH2OH (Free Base) Product This compound (Target) Intermediate->Product N-Attack (Major) Path A Side_O_Acyl O-Acyl Hydroxylamine (Impurity) Intermediate->Side_O_Acyl O-Attack (Minor) Path B

Caption: Path A (Green) is the desired route. Path B and Hydrolysis (Red) are minimized by using anhydrous solvents and controlling pH.

Figure 2: Optimized Isolation Workflow

A logic flow for maximizing recovery during the workup phase.

IsolationFlow Step1 Crude Reaction Mixture (MeOH, Product-K salt, excess NH2OH) Step2 Evaporate MeOH (Concentrate to slurry) Step1->Step2 Step3 Add Cold Water (Dissolve salts) Step2->Step3 Step4 Acidify to pH 5-6 (Use 2M HCl) Step3->Step4 Decision Precipitate formed? Step4->Decision Yes Filter & Wash (Cold Water) Decision->Yes Yes No Extract with EtOAc (3x) Decision->No No Final Pure this compound Yes->Final No->Final Evaporate Organic Layer

Caption: Decision tree for isolation. Direct precipitation is preferred; extraction is the backup plan.

Data Summary: Solvent & Base Effects

Comparative data based on literature standards for benzohydroxamic acid derivatives.

Reaction ConditionSolventBaseTypical YieldComments
Standard MethanolKOH (3 eq)65%Moderate yield, some hydrolysis.
Optimized (Recommended) Anhydrous MeOH KOH (4.5 eq) + Excess NH2OH 85–92% High conversion, easy workup.
Alternative EthanolNaOEt70%Slower reaction due to steric bulk of ethoxide.
Acid Chloride Route DCMTEA60%Fast, but messy workup (O-acylation risk).

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry.

  • Reddy, A. S., et al. (2011). "Synthesis of hydroxamic acids from esters using hydroxylamine hydrochloride and KOH in methanol." Tetrahedron Letters.

  • Giannola, L. I., et al. (2014). "Synthesis and characterization of this compound derivatives." Journal of Drug Delivery Science and Technology.

  • Sigma-Aldrich. "this compound Product Specification."

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Hydroxy-4-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Hydroxy-4-methoxybenzamide. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate and optimize your experimental workflow. Our focus is on the prevalent and robust method of synthesizing this compound via the acylation of hydroxylamine.

Core Synthesis Overview: Acylation Pathway

The most common and reliable route to this compound involves the N-acylation of hydroxylamine with an activated derivative of 4-methoxybenzoic acid, typically 4-methoxybenzoyl chloride (anisoyl chloride). This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for creating amide bonds.[1][2] The process utilizes a two-phase solvent system where a base neutralizes the acid generated during the reaction.[3]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_end Final Product AnisoylCl 4-Methoxybenzoyl Chloride Reaction Acylation Reaction (Schotten-Baumann Conditions) AnisoylCl->Reaction HydroxylamineHCl Hydroxylamine Hydrochloride (NH2OH·HCl) HydroxylamineHCl->Reaction Base (e.g., NaOH) Solvent (e.g., H2O/DCM) Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Recrystallization Recrystallization Workup->Recrystallization FinalProduct Pure N-Hydroxy-4- methoxybenzamide Recrystallization->FinalProduct

Caption: General workflow for this compound synthesis.

Optimized Experimental Protocol

This protocol details the synthesis of this compound from 4-methoxybenzoyl chloride and hydroxylamine hydrochloride under modified Schotten-Baumann conditions.

Materials:

  • 4-Methoxybenzoyl chloride (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Solution:

    • In a flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.3 eq) in deionized water.

    • Cool the solution to 0-5 °C in an ice bath. This solution contains the free hydroxylamine base. Causality: The first equivalent of NaOH is to generate the free, nucleophilic hydroxylamine from its hydrochloride salt. Performing this at low temperature minimizes potential degradation.

  • Reaction Setup:

    • In a separate reaction vessel, dissolve 4-methoxybenzoyl chloride (1.0 eq) in dichloromethane (DCM).

    • Add an aqueous solution of sodium hydroxide (1.2 eq). The use of a two-phase system (DCM and water) is characteristic of Schotten-Baumann conditions.[2][3]

    • Cool this biphasic mixture to 0-5 °C with vigorous stirring. Causality: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.

  • Acylation Reaction:

    • Slowly add the cold hydroxylamine solution from Step 1 to the biphasic mixture from Step 2 over 30-45 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Causality: The second equivalent of NaOH neutralizes the HCl generated as a byproduct of the acylation, preventing it from protonating the unreacted hydroxylamine and driving the reaction to completion.[4]

  • Monitoring the Reaction:

    • Track the consumption of the 4-methoxybenzoyl chloride starting material using Thin Layer Chromatography (TLC). A typical eluent system is a mixture of ethyl acetate and n-hexane.[5]

  • Work-up and Isolation:

    • Once the reaction is complete, separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. Causality: The acid wash removes any unreacted base and hydroxylamine, while the bicarbonate wash removes any remaining 4-methoxybenzoic acid (from hydrolysis of the acyl chloride).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as hot ethanol, methanol, or an ethanol/water mixture, to yield pure this compound as a solid.[5][6]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.[5]

Troubleshooting Guide

Issue / Observation Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: 4-methoxybenzoyl chloride is moisture-sensitive and can hydrolyze to the unreactive 4-methoxybenzoic acid before reacting with hydroxylamine. 2. Ineffective Base: Insufficient base or a weak base may not efficiently generate free hydroxylamine or neutralize the HCl byproduct.[4] 3. Low Reaction Temperature: While initial cooling is necessary, a reaction that is too cold may proceed very slowly or not at all.1. Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, use freshly opened or distilled 4-methoxybenzoyl chloride. 2. Verify Base Stoichiometry & Strength: Ensure at least 2.2 equivalents of a strong base like NaOH are used. The first equivalent frees the hydroxylamine, and the second drives the reaction by neutralizing HCl.[4] 3. Allow Reaction to Warm: After the initial controlled addition at 0-5°C, allow the mixture to warm to room temperature to ensure the reaction goes to completion.[7]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Oily impurities can inhibit crystallization. This is common if starting material remains or if side products have formed. 2. Rapid Cooling During Recrystallization: Cooling the recrystallization solution too quickly can cause the product to "oil out" instead of forming crystals.[8] 3. Incorrect Recrystallization Solvent: The chosen solvent may be too good, preventing the product from precipitating out upon cooling.1. Improve Work-up: Ensure the aqueous washes in the work-up are thorough to remove soluble impurities. If oiling persists, consider purification by column chromatography on silica gel.[5] 2. Optimize Recrystallization: Re-heat the oily solution, add a small amount of additional solvent to ensure complete dissolution, and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Seeding with a pure crystal can induce crystallization.[8] 3. Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy, then allow it to cool slowly.[8]
TLC Shows Significant Starting Material (Acyl Chloride) 1. Insufficient Hydroxylamine: The molar ratio of hydroxylamine may be too low. 2. Incomplete Reaction: The reaction time may be too short. 3. Poor Mixing: In a biphasic system, inefficient stirring can lead to a low reaction rate at the interface.1. Increase Nucleophile Equivalents: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) to ensure the limiting reagent is the acyl chloride. 2. Extend Reaction Time: Continue stirring at room temperature and monitor by TLC until the starting material spot disappears or is significantly diminished. 3. Increase Stirring Rate: Ensure the mixture is being stirred vigorously to create an emulsion, maximizing the contact between reactants in the two phases.
Final Product Contains 4-Methoxybenzoic Acid 1. Hydrolysis During Reaction: Some hydrolysis of the 4-methoxybenzoyl chloride is almost inevitable. 2. Inadequate Work-up: The basic wash (e.g., NaHCO₃) was not sufficient to remove the acidic byproduct.1. Minimize Hydrolysis: Add the acyl chloride to the biphasic system before adding the hydroxylamine. This allows the acylation to compete more effectively with hydrolysis. 2. Thorough Basic Wash: During the work-up, wash the organic layer thoroughly with saturated sodium bicarbonate solution. To confirm removal, you can test the pH of the aqueous layer to ensure it is basic.

Data Summary: Optimized Reaction Parameters

The following table provides a summary of key quantitative parameters for the optimized synthesis protocol.

ParameterRecommended ValueRationale
Reagent Ratio (Acyl Chloride:NH₂OH·HCl:NaOH) 1 : 1.2 : 2.5A slight excess of hydroxylamine ensures complete consumption of the acyl chloride. Sufficient base is critical for deprotonation and neutralization.[4]
Reaction Temperature 0-5 °C (addition), then RTInitial cooling controls the exothermic reaction and minimizes side reactions. Warming to room temperature ensures the reaction proceeds to completion.
Reaction Time 1-3 hours (post-addition)Typically sufficient for complete reaction, but should be confirmed by TLC monitoring.[9]
Purification Method RecrystallizationHighly effective for removing common impurities and achieving high purity for this class of compounds.[5][6]
Typical Yield 75-90%This range is achievable with careful control of reaction conditions and purification.

Frequently Asked Questions (FAQs)

Q1: Why is hydroxylamine hydrochloride used instead of free hydroxylamine? A1: Free hydroxylamine is unstable and can be hazardous. Hydroxylamine hydrochloride is a stable, crystalline solid that is much safer and easier to handle and weigh accurately. The free hydroxylamine base is generated in situ by the addition of a base like sodium hydroxide just before the reaction.[10]

Q2: What is the specific role of the base in the Schotten-Baumann reaction? A2: The base has two critical functions. First, it deprotonates the hydroxylammonium ion (from the hydrochloride salt) to generate the free, nucleophilic hydroxylamine. Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and hydroxylamine. This prevents the HCl from protonating and deactivating the remaining hydroxylamine, thereby driving the equilibrium towards the amide product.[4]

Q3: How do I select the best solvent for recrystallization? A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, alcohols like ethanol and methanol are good starting points.[5][11] To select a solvent, test the solubility of a small amount of your crude product in various solvents. If a single solvent doesn't provide good crystal recovery, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective.[8]

Q4: Can I use 4-methoxybenzoic acid directly instead of the acyl chloride? A4: While possible, reacting a carboxylic acid directly with hydroxylamine to form a hydroxamic acid requires different conditions. The carboxylic acid's hydroxyl group is a poor leaving group, so a coupling agent (e.g., DCC, EDC, or converting the acid to a mixed anhydride) is needed to activate the carboxyl group for nucleophilic attack by hydroxylamine. The acyl chloride method is often more direct and higher yielding for laboratory-scale synthesis.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • LookChem. (n.d.). Cas 10507-69-4,this compound. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). NITRONES FOR INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITIONS. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Hydroxy-4-methoxybenzamide Insolubility in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Hydroxy-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. This compound, a member of the N-hydroxybenzamide class, is frequently investigated for its potent activity as a histone deacetylase (HDAC) inhibitor.[1][2] However, its promising biological activity is paired with a common challenge for benzamide-derived compounds: limited aqueous solubility. This guide provides in-depth, practical solutions to overcome solubility issues, ensuring the accuracy and reproducibility of your assay results.

Section 1: Foundational Knowledge & Compound Profile

Understanding the physicochemical properties of this compound is the first step in troubleshooting.

Q1: What are the key chemical properties of this compound?

This compound is a white crystalline solid.[3] Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[4][5]
Molecular Weight 167.16 g/mol [4][5]
Appearance White crystalline powder/solid[3][6]
Melting Point 154-159 °C[3]
Common Synonyms p-Anisohydroxamic acid, 4-methoxybenzohydroxamic acid[4]

Q2: What is the primary reason for the poor aqueous solubility of this compound?

The molecule's structure contains both a hydrophobic (water-repelling) region and a hydrophilic (water-attracting) region. The methoxy-substituted benzene ring is largely nonpolar and does not interact favorably with water. While the hydroxamic acid group (-C(=O)NHOH) can form hydrogen bonds, the hydrophobic character of the benzene ring dominates, leading to overall low solubility in neutral aqueous solutions.

Q3: How does pH fundamentally alter the solubility of this compound?

The hydroxamic acid moiety is the key to manipulating this compound's solubility. Hydroxamic acids are weak acids; the proton on the hydroxyl group is ionizable.[7] For this class of compounds, the pKa typically ranges from 8.5 to 9.5.

  • At acidic or neutral pH (pH < pKa): The compound exists predominantly in its neutral, protonated form, which is poorly water-soluble.

  • At alkaline pH (pH > pKa): The hydroxyl group deprotonates to form the hydroxamate anion. This charged species is significantly more polar and, therefore, much more soluble in aqueous media.[7][8][9]

This relationship is the most powerful tool for troubleshooting solubility issues in your assay buffer.

Fig 1. pH-Dependent Solubility Equilibrium

Section 2: Frequently Asked Questions (First-Line Troubleshooting)

These FAQs address the most common initial hurdles encountered by researchers.

Q4: What is the best solvent for preparing a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and related compounds.[6][10] It is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules.

  • Recommended Concentration: Start by preparing a 10-30 mM stock solution in 100% DMSO. This provides a concentrated source that allows for significant dilution into your final assay, minimizing the final DMSO concentration.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[10]

Q5: My compound precipitated immediately when I added it to my aqueous assay buffer. What is the cause?

This phenomenon is known as "crashing out" or precipitation. It occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) into a solvent in which it is poorly soluble (the aqueous assay buffer).[10] Even though the final concentration may be low, the localized concentration at the point of addition can momentarily exceed the solubility limit, causing the compound to fall out of solution.

Q6: What is a safe final concentration of DMSO for my assay?

The final concentration of DMSO in your assay is a critical parameter. While it aids solubility, DMSO can also impact the activity of enzymes, receptors, and the health of cells.

  • General Guideline: Aim for a final DMSO concentration of less than 1% , with 0.5% or lower being preferable for most cell-based and enzymatic assays.

  • Validation is Key: You must perform a solvent tolerance experiment for your specific assay. Run a control plate with varying concentrations of DMSO (without your compound) to determine the highest concentration that does not affect your assay's performance.

Section 3: In-Depth Troubleshooting Guide & Protocols

If the initial FAQs do not resolve your issue, this section provides a systematic approach to diagnosing and solving more complex solubility problems.

G start Insolubility Observed in Assay q1 Is precipitate visible in the DMSO stock? start->q1 sol1 ACTION: Re-prepare stock solution. Ensure complete dissolution (vortex, gentle warming). Filter if necessary. q1->sol1  Yes q2 What is the final DMSO concentration? q1->q2 No   end_node Solubility Optimized sol1->end_node sol2 ACTION: Increase final DMSO %. Must be within assay tolerance. Re-run solvent tolerance test. q2->sol2 Too Low q3 What is the final compound concentration? q2->q3 Acceptable q2_high > 1% or Assay Limit q2_low < 1% and Within Assay Limit sol2->end_node sol3 ACTION: Lower the highest test concentration. Determine the practical solubility limit in your buffer. q3->sol3 Too High q4 What is the assay buffer pH? q3->q4 Acceptable sol3->end_node sol4 ACTION: Increase buffer pH to >8.0. Test a range (e.g., 7.5, 8.0, 8.5, 9.0). Confirm pH does not harm assay components. q4->sol4 sol4->end_node caption Fig 2. Systematic Workflow for Troubleshooting Insolubility

Fig 2. Systematic Workflow for Troubleshooting Insolubility
Issue 1: Precipitate is Observed in the DMSO Stock Solution Vial

Causality: This indicates either incomplete initial dissolution, the use of a solvent that has absorbed water, or precipitation after one or more freeze-thaw cycles. An incompletely dissolved stock solution will lead to erroneous and irreproducible results in all subsequent dilutions.[10][11]

Protocol: Preparing a Validated Stock Solution

  • Accurate Weighing: Use a calibrated analytical balance to weigh the required mass of this compound for your target concentration (e.g., 1.67 mg for 1 mL of a 10 mM solution).[12][13]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, use a sonicating water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat.

  • Visual Confirmation: Hold the vial against a light source. The solution must be completely clear, with no visible particulates. If particulates remain, the stock is not valid.

  • Filtration (Optional): For critical applications, you can filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any micro-precipitates.

  • Aliquoting: Dispense the stock solution into single-use aliquots in low-binding tubes and store at -80°C.

Issue 2: Precipitate Forms During Dilution or in the Final Assay Well

Causality: This is the most common scenario and occurs when the final concentration of the compound exceeds its solubility limit in the final assay buffer composition (a combination of aqueous buffer and a small percentage of DMSO).[14]

Solution 1: Optimize Final DMSO Concentration

Before adjusting other parameters, confirm your assay can tolerate a slightly higher DMSO concentration.

  • Protocol: Prepare a dose-response curve of DMSO in your assay (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) without the test compound. Identify the highest concentration that does not significantly alter the signal or health of the biological system. This defines your working limit for co-solvency.[15][16]

Solution 2: Modify Assay Buffer pH

This is the most effective strategy for this compound. Increasing the pH will deprotonate the hydroxamic acid, drastically increasing its aqueous solubility.[7][17][18]

  • Protocol: pH Screening

    • Prepare several batches of your primary assay buffer, adjusting the pH of each. For example, prepare buffers at pH 7.4, 8.0, 8.5, and 9.0.

    • Crucial Control: Verify that changing the pH does not negatively impact your target (enzyme, cells, etc.). Run a baseline activity/viability test in each buffer condition without the compound.

    • Prepare a top concentration of this compound in each of the pH-adjusted buffers (at your target final DMSO concentration).

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour).

    • Select the lowest pH that provides complete solubility while maintaining the integrity of your assay system. For many HDAC assays, a pH of 8.0 to 8.5 is often a good compromise.

Solution 3: Reduce the Top Compound Concentration

If you cannot modify the DMSO or pH, your only remaining option is to lower the concentrations tested. Your highest concentration is simply exceeding the compound's solubility limit under the fixed assay conditions. While this may limit the dynamic range of your experiment, it is preferable to generating inaccurate data due to precipitation.

References

  • This compound | C8H9NO3. PubChem. [Link]

  • This compound. GSRS. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules. [Link]

  • N-hydroxy-4-methylbenzamide | C8H9NO2. PubChem. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & Medicinal Chemistry. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Solution-making strategies & practical advice. YouTube. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • The Effect of pH on Solubility. Chemistry Steps. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. PubMed. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • (PDF) Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. ResearchGate. [Link]

  • Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells. PMC. [Link]

  • N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). PubChem. [Link]

  • 4-Methoxybenzamide | C8H9NO2. PubChem. [Link]

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). RJPBCS. [https://www.rjpbcs.com/pdf/2017_8(2)/[19].pdf]([Link]19].pdf)

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Scale-Up Synthesis of N-Hydroxy-4-methoxybenzamide: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Process Chemistry Perspective

N-Hydroxy-4-methoxybenzamide is a critical pharmacophore found in histone deacetylase (HDAC) inhibitors and siderophore mimetics.[1][2] While the laboratory synthesis is straightforward—typically involving the reaction of an activated carboxylic acid derivative with hydroxylamine—scale-up introduces significant safety and quality risks.

This guide addresses the three primary challenges in scaling this chemistry:

  • Thermal Instability: Handling hydroxylamine free base (HA) safely.[1][2]

  • Selectivity Control: Preventing O-acylation and the subsequent Lossen rearrangement.

  • Physical Processing: Managing filtration and occlusion of inorganic salts during isolation.[1][2]

Module 1: Reaction Design & Reagent Handling

Q1: Which starting material is superior for kilogram-scale synthesis: 4-Methoxybenzoyl chloride or Methyl 4-methoxybenzoate?

Recommendation: Methyl 4-methoxybenzoate is the preferred starting material for scale-up.[1][2]

Technical Rationale:

  • Thermal Control: The reaction of acid chlorides with hydroxylamine is highly exothermic and generates HCl, requiring rapid heat removal and stoichiometric base neutralization to prevent O-acylation. On a large scale, this exotherm is difficult to control and can trigger the decomposition of hydroxylamine.

  • Impurity Profile: Esters react slower, allowing for better temperature control.[1][2] The reaction is driven by the precipitation of the potassium/sodium hydroxamate salt, which protects the product from over-acylation (formation of N,O-diacyl species).

Comparison Table: Starting Material Impact

FeatureMethyl 4-methoxybenzoate (Route A)4-Methoxybenzoyl Chloride (Route B)[1][2]
Exothermicity Low to Moderate (Manageable)High (Hazardous on scale)
Byproducts Methanol (benign)HCl (requires scrubbing/neutralization)
Selectivity High (Salt precipitation protects product)Lower (Risk of O-acylation/Lossen)
Safety Preferred for Scale-up Not Recommended >100g
Q2: How do I safely generate hydroxylamine in situ?

Protocol: Never handle solid hydroxylamine free base. Generate it in situ from Hydroxylamine Hydrochloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) using a methanolic base (KOH or NaOMe) at low temperature.

Critical Safety Parameter: Ensure the temperature remains < 20°C during the neutralization of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


. Above roughly 70°C, free hydroxylamine can undergo explosive decomposition.[2]

Module 2: Reaction Execution & Kinetics

Q3: The reaction stalls at 80% conversion. Should I add more hydroxylamine or increase temperature?

Troubleshooting: Do NOT increase the temperature above 40°C without DSC data.

  • Root Cause: The reaction is likely equilibrium-limited.[1][2] As the hydroxamic acid forms, it consumes base, becoming the hydroxamate salt (

    
    ). If you run out of base, the equilibrium shifts back to the ester.
    
  • Solution: The standard stoichiometry requires excess base .[1][2]

    • Ratio: 1.0 eq Ester : 1.5 eq ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       : 3.0 - 4.0 eq Base .[2]
      
    • Mechanism:

      • 1.0 eq Base neutralizes HCl.[1][2]

      • 1.0 eq Base deprotonates the formed hydroxamic acid (driving the reaction).[1][2]

      • Excess Base ensures the equilibrium favors the product.[1][2]

Q4: I am seeing a "double-acylated" impurity. What is it and how do I stop it?

Identification: The impurity is likely N,O-bis(4-methoxybenzoyl)hydroxylamine .[1][2] Risk: This species is the precursor to the Lossen Rearrangement , which can generate 4-methoxyphenyl isocyanate—a toxic and reactive species.

Mechanism & Control Diagram:

ReactionPathways Ester Methyl 4-methoxybenzoate Target This compound (Target) Ester->Target Base, MeOH (Kinetic Control) HA Hydroxylamine (NH2OH) HA->Target Impurity O-Acyl Impurity (N,O-bis-acyl) Target->Impurity Excess Ester or Acidic pH Isocyanate 4-Methoxyphenyl Isocyanate (Lossen Product) Impurity->Isocyanate Heat/Base (Lossen Rearrangement)

Figure 1: Reaction pathways showing the desired synthesis and the dangerous side-reaction leading to Lossen rearrangement.

Corrective Action:

  • Order of Addition: Add the Ester to the Hydroxylamine/Base mixture. This ensures the nucleophile (

    
    ) is always in excess relative to the electrophile, preventing the product from reacting with a second molecule of ester.
    
  • Avoid Acidic Pockets: Ensure efficient stirring. Localized acidic regions (pH < 7) favor O-acylation.[1][2]

Module 3: Work-up & Isolation

Q5: Upon acidification, the product precipitates as a sticky gum/oil instead of a solid. How do I fix this?

Cause: Rapid acidification traps impurities (unreacted ester) or forms an oil due to the "oiling out" phenomenon near the pKa.[1] Solution: Controlled pH Swing Crystallization.[1][2]

Step-by-Step Protocol:

  • Dilution: Dilute the reaction mixture with water (2x volume) to dissolve inorganic salts (

    
    ).
    
  • Temperature: Cool the mixture to 0–5°C .

  • Acidification: Slowly add 6N HCl or 50% Acetic Acid.

    • Critical Point: Stop adding acid at pH 6.0 .[1][2] Seed the mixture with pure crystals if available.[1][2] Stir for 30 mins to establish a crystal bed.

    • Continue acidification slowly to pH 3–4 .

  • Aging: Stir the slurry for 1-2 hours at 0°C. This allows the oil to harden into a filterable solid.[1][2]

Q6: My final product has high ash content (Inorganic Salts).

Troubleshooting: Hydroxamic acids are excellent chelators (siderophore mimics) and can bind to metal ions or trap salts in the crystal lattice.[1]

  • Wash Protocol: Wash the filter cake with cold water (3x cake volume) followed by a slurry wash in water at room temperature for 30 minutes.

  • Check Water Quality: Use deionized water. Trace iron (Fe³⁺) will turn the product deep red/purple (ferric hydroxamate complex).[1]

Module 4: Safety & Hazard Management

Q7: Are there specific explosion hazards I need to document for the safety review?

Authoritative Warning: Yes. The combination of hydroxylamine and heavy metals or high heat is hazardous.[1][3]

Safety Checklist:

  • DSC Screening: Run a DSC on the reaction mixture before scaling up.[1][2] Look for onset of decomposition < 100°C.[1][2]

  • Metal Contamination: Ensure reactors are Glass-Lined (GL) or high-grade Hastelloy.[1][2] Avoid mild steel or rusty stainless steel; Fe³⁺ catalyzes the decomposition of hydroxylamine.[1]

  • Lossen Risk: If the reaction mixture is accidentally heated >80°C under basic conditions, any O-acylated impurity can rearrange to the isocyanate with rapid gas evolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     if hydrolyzed) and pressure buildup.[2]
    

Process Flow Diagram: Safe Scale-Up Architecture

ProcessFlow cluster_0 Step 1: Reagent Prep (0°C) cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation NH2OH NH2OH.HCl + MeOH Base Add KOH/NaOMe (Keep T < 20°C) NH2OH->Base Filter Filter KCl Salt (Optional) Base->Filter Addition Add Methyl Ester (Controlled Rate) Filter->Addition Aging Stir at Ambient T (Monitor by HPLC) Addition->Aging Quench Dilute with Water Cool to 0°C Aging->Quench Acidify Acidify to pH 4 (Precipitation) Quench->Acidify Wash Filter & Wash (Remove Salts) Acidify->Wash

Figure 2: Optimized process flow for the safe scale-up of 4-methoxybenzohydroxamic acid.[1][2]

References

  • Synthesis of Hydroxamic Acids (Review): Marmion, C. J., et al. "Hydroxamic Acids: An Important Class of Hetero-Donors."[1][2] Coordination Chemistry Reviews, 2004.[1][2] Link (General reactivity context).[1]

  • Lossen Rearrangement Hazards: Wang, J., et al. "Assessment of the Lossen Rearrangement of Hydroxamic Acids." Organic Process Research & Development, 2018.[1][2] Link (Search for "Lossen Rearrangement Safety").[1]

  • Hydroxylamine Safety: "Hydroxylamine and its Salts." PubChem Laboratory Chemical Safety Summary (LCSS). Link

  • Compound Data: this compound (CID 221131).[1][2] PubChem. Link[1]

  • Scale-Up Methodology: Anderson, N. G.[1][2][4] "Practical Process Research & Development." Academic Press.[1][2] (Standard text for ester-to-hydroxamic acid scale-up protocols).

(Note: Specific reaction conditions adapted from standard nucleophilic acyl substitution protocols for benzohydroxamic acids found in authoritative process chemistry literature.)

Sources

optimizing N-Hydroxy-4-methoxybenzamide concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

N-Hydroxy-4-methoxybenzamide (also known as p-Anisohydroxamic acid ) is a potent hydroxamic acid derivative primarily utilized as a metalloenzyme inhibitor.[1] Its structural core—a hydroxamic acid moiety attached to a methoxy-substituted phenyl ring—grants it high affinity for metal ions like Nickel (Ni²⁺) in urease and Zinc (Zn²⁺) in matrix metalloproteinases (MMPs).

However, this chemical duality presents a distinct challenge in in vitro environments:

  • The Lipophilic Ring: Requires organic solvents for solubility.[1][2]

  • The Hydroxamic Head: Is chemically reactive, prone to hydrolysis, and acts as a powerful chelator that can strip essential metals from culture media.

This guide moves beyond basic datasheets to provide a self-validating system for optimizing your experimental concentration.

Module 1: Solubility & Stock Preparation

The most common cause of assay variability is "invisible precipitation" where the compound crashes out upon contact with aqueous media.

The Protocol: The "Intermediate Dilution" Method

Directly adding a high-concentration DMSO stock to cell culture media often causes immediate, microscopic precipitation due to the "solvent shock" effect. Use this step-down approach:

  • Primary Stock (100 mM): Dissolve this compound in anhydrous DMSO.

    • Why: The methoxy-phenyl ring renders the compound sparingly soluble in water (<1 mg/mL). DMSO ensures complete solvation.

  • Intermediate Stock (10x Working Conc.): Dilute the Primary Stock into PBS (pH 7.4) or serum-free media.

    • Critical Step: Vortex immediately upon addition. If the solution turns cloudy, sonicate for 30 seconds.

  • Final Working Solution (1x): Add the Intermediate Stock to your cell culture wells.

Solubility & Solvent Compatibility Table
Solvent SystemSolubility Limit (Approx.)StabilityRecommendation
Anhydrous DMSO ~30 mg/mL (180 mM)High (>6 months at -20°C)Recommended for Stock
Ethanol (100%) ~1 mg/mLModerateAcceptable, but evaporates
PBS (pH 7.2) <0.5 mg/mLLow (<24 hours)Do NOT store
Culture Media Varies (Protein binding)Low (Hydrolysis risk)Prepare fresh daily
Workflow Visualization

StockPrep cluster_0 Step 1: Solvation cluster_1 Step 2: The 'Shock' Buffer cluster_2 Step 3: Assay Compound Solid Compound Stock 100 mM Stock (Clear Solution) Compound->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Inter 10x Intermediate (Check for Cloudiness) Stock->Inter 1:10 Dilution (Vortex!) PBS PBS / Serum-Free Media PBS->Inter Wells Final Assay Well (1x Conc, <0.5% DMSO) Inter->Wells Final Addition caption Figure 1: Step-down dilution strategy to prevent precipitation shock.

Figure 1: Step-down dilution strategy to prevent precipitation shock.

Module 2: Stability & Media Interactions

Hydroxamic acids are not inert bystanders; they actively interact with the chemical environment.

The "Red Media" Phenomenon

If your culture media turns a reddish-orange hue upon adding the compound, do not panic , but do take note .

  • Cause: Hydroxamic acids act as siderophores. They chelate Ferric iron (Fe³⁺) present in media (like DMEM or RPMI).

  • Impact: This forms a colored complex and effectively lowers the concentration of free inhibitor available to hit your target (e.g., Urease).

  • Correction: If exact IC50 values are critical, perform the assay in minimal media or adjust the concentration to account for non-specific metal stripping.

Hydrolytic Degradation

The hydroxamic bond (-CONHOH) is susceptible to hydrolysis, converting the active inhibitor into 4-methoxybenzoic acid (inactive) and hydroxylamine.

  • Half-life: In plasma, this can be minutes.[1] In cell culture media (pH 7.4, 37°C), the half-life is typically 12–24 hours .

  • Protocol Adjustment: Replenish the media with fresh compound every 24 hours for long-term (>24h) incubation assays.

Module 3: Dose-Response Optimization

To determine the optimal concentration, you must balance Potency (IC50) against Toxicity (CC50) .

Target vs. Toxicity Profile
ParameterTypical RangeNotes
Urease Inhibition (IC50) 4 µM – 20 µM Potency is generally higher than Acetohydroxamic acid (AHA).[1]
Cytotoxicity (CC50) > 100 µM Varies by cell line (Vero, HeLa, etc.).
Therapeutic Index (TI) > 10 A wide window allows for safe dosing.[1]
Recommended Titration Scheme

For a standard 96-well plate assay, use a semi-logarithmic dilution series to capture the full sigmoidal curve.

  • High Point: 200 µM (Likely toxic/precipitating limit)[1]

  • Upper Effective: 60 µM

  • Target Range: 20 µM

  • Target Range: 6 µM

  • Low Effective: 2 µM

  • Baseline: 0.6 µM

  • Vehicle Control: DMSO equivalent (must be <0.5% v/v)

Mechanism of Action & Interference Diagram

Mechanism cluster_Target Therapeutic Pathway cluster_Interference Interference Pathway Inhibitor This compound Urease Urease Enzyme (Ni2+ Active Site) Inhibitor->Urease Chelates Ni2+ MediaFe Media Iron (Fe3+) Inhibitor->MediaFe Off-target Chelation Block Enzyme Inactivation Urease->Block Complex Fe-Hydroxamate Complex (Red Color / Inactive) MediaFe->Complex caption Figure 2: Competition between target inhibition (Ni) and media interference (Fe).

Figure 2: Competition between target inhibition (Ni) and media interference (Fe).

Module 4: Troubleshooting & FAQ

Q: My stock solution froze at 4°C. Is it ruined? A: No. DMSO freezes at 19°C. Thaw it completely at room temperature and vortex vigorously. Ensure no crystals remain before use.

Q: I see a color change to orange/red in my wells. Is this contamination? A: Unlikely.[1] This is the "siderophore effect" described in Module 2. The compound is binding trace iron in your media. It confirms the compound is chemically active but may reduce the effective concentration against your target.

Q: The IC50 is much higher than reported in literature.[1] Why? A: Check your Serum (FBS) concentration.[1] Hydrophobic compounds like this compound can bind non-specifically to serum albumin.[1]

  • Test: Run a parallel assay in reduced-serum media (1% FBS vs 10% FBS). If potency increases significantly in low serum, protein binding is the cause.

Q: Can I use plasticware? A: Yes, but avoid polystyrene for long-term storage of dilute aqueous solutions, as hydrophobic compounds can adsorb to the plastic walls. Use glass or polypropylene for intermediate stocks.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Santos, M.A., et al. "Hydroxypyridinone-benzohydroxamic acid hybrids: Synthesis, iron chelation and urease inhibition."[1] Journal of Inorganic Biochemistry. (Contextual validation of hydroxamic acid urease inhibition).

  • Flipo, M., et al. "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox."[1][3] Journal of Medicinal Chemistry, 2017.[3] [Link]

Sources

troubleshooting unexpected results in N-Hydroxy-4-methoxybenzamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Hydroxy-4-methoxybenzamide (NHMB)

Topic: Troubleshooting Unexpected Results in NHMB Experiments Document ID: NHMB-TS-001 Last Updated: January 31, 2026 Status: Active

Introduction: The Hydroxamate Paradox

This compound (NHMB) is a potent hydroxamic acid derivative widely used as a metalloenzyme inhibitor (e.g., HDAC, MMP, Tyrosinase) and a synthetic intermediate.

The Core Challenge: The very feature that makes NHMB biologically active—its bidentate metal-chelating capability (via the hydroxamic acid moiety)—is the primary source of experimental failure. It avidly scavenges trace metals from buffers, HPLC columns, and storage containers, leading to false positives, colorimetric anomalies, and degradation.

This guide moves beyond basic "purity checks" to address the specific chemical behaviors of NHMB that cause experimental artifacts.

Module 1: Synthesis & Stability Troubleshooting

User Question: "My product turned pink/red during storage, or the melting point is higher than expected. Is it degraded?"

Root Cause Analysis
  • The "Pink" Phenomenon (Trace Metal Contamination): NHMB is an iron siderophore mimic.[1] It forms a highly colored (red/violet) complex with Fe(III) ions, even at parts-per-billion (ppb) levels. This often occurs if metal spatulas or low-grade solvents are used.[1]

  • Hydrolytic Decomposition: Hydroxamic acids are susceptible to hydrolysis, converting back to the parent carboxylic acid (4-methoxybenzoic acid).[1]

    • Diagnostic Indicator: 4-methoxybenzoic acid has a higher melting point (~182–185 °C) than NHMB (~158–167 °C).[1] If your MP increases, your sample has hydrolyzed.[1][2]

Step-by-Step Recovery Protocol
SymptomDiagnosisCorrective Action
Pink/Red Coloration Iron (Fe3+) ChelationRecrystallization: Dissolve in minimal hot MeOH.[1] Add 1% EDTA solution (aq) to sequester iron, then cool to crystallize. Wash crystals with metal-free water.[1]
MP Increase (>170°C) Hydrolysis to AcidDiscard. Hydrolysis is irreversible.[1] Resynthesize using anhydrous conditions and store in a desiccator.
Low Yield Lossen RearrangementAvoid heating >80°C during synthesis. Ensure pH is controlled (neutral/mildly basic) during workup.[1]
Visualizing the Degradation Pathways

NHMB_Stability NHMB This compound (Active Compound) Fe_Complex Fe(III)-Hydroxamate Complex (Red/Violet Contaminant) NHMB->Fe_Complex + Trace Fe(III) (Metal Spatulas/Solvents) Acid 4-Methoxybenzoic Acid (Inactive Hydrolysis Product) NHMB->Acid + H2O / H+ or OH- (Moisture/Storage) Rearrange 4-Methoxyaniline (Lossen Rearrangement) NHMB->Rearrange Heat / Activation (Synthesis Side Reaction)

Figure 1: Chemical fate of NHMB.[3] The red path indicates the common false-positive color change, while the yellow path indicates the primary decomposition route.

Module 2: Analytical Anomalies (HPLC & LC-MS)

User Question: "I see severe peak tailing in HPLC, or my mass spec shows a 'split' peak. Is my column broken?"

Technical Insight

Hydroxamic acids are notorious for interacting with:

  • Silanols: Free silanol groups on silica columns cause hydrogen bonding and tailing.[1]

  • Frits/Column Walls: Stainless steel components release trace iron, which NHMB chelates on-column, causing peak broadening or splitting.[1]

The "Chelation-Resistant" HPLC Method

Do not use standard neutral gradients. You must suppress ionization and shield the column.[1]

Optimized Protocol:

  • Column: C18 with high carbon load (end-capped) or a Polymer-based column (PLRP-S) to eliminate silanol interactions.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Formic acid is often too weak to suppress silanol interactions for hydroxamates).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • System Passivation: If tailing persists, flush the LC system with 0.1% EDTA or Phosphoric Acid overnight to strip metal ions from the stainless steel lines.

Data Comparison: Standard vs. Optimized

ParameterStandard Conditions (Result: Fail)Optimized Conditions (Result: Pass)
Buffer Water/MeOH (Neutral)Water/ACN + 0.1% TFA
Peak Shape Asymmetry Factor > 2.0 (Tailing)Asymmetry Factor < 1.2 (Sharp)
Retention Variable (shifts with pH)Stable
Detection UV 254 nmUV 254 nm or 280 nm

Module 3: Biological Assay Interference

User Question: "My IC50 values for Tyrosinase/HDAC inhibition vary wildly between runs. Why?"

Mechanism of Failure: The "Stripping" Effect

Many targets of NHMB (like Tyrosinase and MMPs) are metalloenzymes containing Copper (Cu) or Zinc (Zn) in the active site.

  • True Inhibition: NHMB binds the metal within the active site.

  • False Inhibition (Artifact): If the assay buffer is weak, NHMB may physically "strip" the metal out of the enzyme, permanently denaturing it. This results in time-dependent, non-reversible inhibition that looks like high potency but is actually an artifact.[1]

The Self-Validating Assay Protocol

To confirm true competitive inhibition versus metal stripping:

  • The "Rescue" Experiment:

    • Run the inhibition assay.[1]

    • Add excess metal (e.g., ZnCl2 or CuSO4) to the buffer after inhibition.

    • Result: If activity is restored, it was reversible inhibition (Valid). If activity remains dead, the metal was stripped (Artifact).

  • Pre-Incubation Check:

    • Vary the pre-incubation time of NHMB with the enzyme.

    • If IC50 decreases significantly (potency increases) with longer incubation (e.g., 5 min vs 60 min), suspect metal stripping or covalent modification.

Decision Logic for Assay Troubleshooting

Assay_Logic Start Problem: Variable IC50 Data Check_Color Is the solution colored? Start->Check_Color Iron_Contam Iron Contamination (See Module 1) Check_Color->Iron_Contam Yes (Pink/Red) Check_Time Is inhibition time-dependent? Check_Color->Check_Time No (Colorless) Stripping Metal Stripping Artifact (False Positive) Check_Time->Stripping Yes (Potency increases >2x over time) Valid Valid Competitive Inhibition Check_Time->Valid No (Stable IC50)

Figure 2: Diagnostic workflow for validating biological activity of NHMB.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221131, this compound.[1] Retrieved from [Link]

  • Marmion, C. J., et al. (2004). Hydroxamic acids as potent metal chelators: Synthesis and biological applications.[1] European Journal of Inorganic Chemistry.[1] (General grounding for hydroxamic acid chelation chemistry).

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.[1] LCGC International.[1] Retrieved from [Link]

  • Ando, H., et al. (2007). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell & Melanoma Research.[1] (Context for Tyrosinase inhibition mechanisms).

Sources

dealing with hygroscopic nature of N-Hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Hygroscopicity and Hydrolytic Instability CAS: 10507-69-4 | Synonyms: p-Anisohydroxamic acid, 4-Methoxybenzohydroxamic acid[1][2]

Welcome to the Technical Support Center

Status: Operational | Lead Scientist: Dr. A. Vance[2]

You are likely here because your white crystalline solid has turned into a sticky gum, your melting point is 10°C lower than reported, or your biological assay IC50s are fluctuating wildly.

The Core Problem: N-Hydroxy-4-methoxybenzamide contains a hydroxamic acid moiety (


).[1][2] This functional group is a "double-edged sword":
  • Hygroscopic: The polar N-OH and C=O groups form aggressive hydrogen bonds with atmospheric water.[2]

  • Hydrolytically Unstable: Once wet, the compound undergoes acid/base-catalyzed hydrolysis, reverting to 4-methoxybenzoic acid and hydroxylamine.[1][2]

This guide provides self-validating protocols to stabilize, analyze, and utilize this compound without compromising data integrity.

Module 1: Storage & Handling (The First Line of Defense)

User Question: “I stored the compound in a screw-cap vial, but it still clumped together. How do I stop this?”

Technical Insight: Standard screw caps are permeable to water vapor over time.[2] Hydroxamic acids can act as their own autocatalysts when wet; the hydrolysis product (4-methoxybenzoic acid) lowers the local pH, accelerating further degradation.[1]

Protocol: The "Dry Chain" Storage System
Storage TierMethodSuitability
Tier 1 (Short Term) Desiccator with

or Activated Silica
< 1 Week usage
Tier 2 (Standard) Sealed vial inside a secondary jar with desiccant pouch (Double containment)1-3 Months
Tier 3 (Long Term) Argon-backfilled vial, parafilm sealed, stored at -20°C> 3 Months

Critical Handling Step: Never open a cold vial immediately after removing it from the freezer. Condensation will form instantly on the hygroscopic solid.[2]

  • Rule: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Visual Workflow: Handling Decision Tree

HandlingTree Start Inspect Compound State IsSticky Is it sticky/gummy? Start->IsSticky IsPink Is it Pink/Red? IsSticky->IsPink Yes Good White Free-Flowing Powder IsSticky->Good No DryIt Vacuum Dry (P2O5) < 40°C IsPink->DryIt No (Just Wet) MetalContam Iron Contamination (Chelation Effect) IsPink->MetalContam Yes Use Proceed to Experiment Good->Use DryIt->Good Post-Drying Check Recrystallize Recrystallize (MeOH/EtOAc) MetalContam->Recrystallize Recrystallize->Good

Figure 1: Decision tree for assessing physical state and required remediation.[1][2]

Module 2: Analytical Troubleshooting (Is my data real?)

User Question: “My HPLC purity looks fine (99%), but my NMR integration is off, and the weight doesn't make sense. Why?”

Technical Insight: HPLC often fails to detect water (invisible in UV) and Hydroxylamine (elutes in void volume/low UV absorbance). Furthermore, if you weigh 10 mg of "wet" compound, you might only be adding 8 mg of active drug.

The Solution: Quantitative NMR (qNMR)

Do not rely on standard 1H NMR integration. You must use an Internal Standard (IS) to determine the effective weight (wt%) of the material.

Self-Validating qNMR Protocol:

  • Select IS: Use Maleic Acid or 1,3,5-Trimethoxybenzene (Non-hygroscopic, distinct peaks).

  • Solvent: DMSO-

    
     (Dissolves both organic and hydroxylamine salts).[2]
    
  • Calculation:

    
    [3]
    
    • 
      : Integration Area
      
    • 
      : Number of protons
      
    • 
      : Molar Mass[1][4]
      
    • 
      : Mass weighed
      

Troubleshooting Table: Common Analytical Artifacts

ObservationCauseFix
Low Melting Point Lattice disruption by water (depression).[1][2]Dry sample at 40°C under high vacuum (0.1 mbar) for 4h.
NMR Peak Shift (OH) H-bonding with water or concentration dependence.[2]Run NMR at a fixed concentration (e.g., 10 mM) or add

shake.
New Peaks at 7.9 & 6.9 ppm Hydrolysis to 4-methoxybenzoic acid.[1][2]Discard sample. Purification is required.[2]

Module 3: Synthesis & Purification

User Question: “I tried to recrystallize the compound, but it turned pink. Is it degrading?”

Technical Insight: Hydroxamic acids are potent chelators.[2] The "Pink/Red" color is the Ferric Hydroxamate Complex (


). This indicates trace iron contamination, likely from steel spatulas, low-grade solvents, or silica gel.[1]
Purification Workflow
  • Avoid Metal: Use glass or plastic spatulas. Use non-metallic filtration frits if possible.[2]

  • Recrystallization Solvent: Ethyl Acetate / Methanol mixture.[2]

    • Note: Avoid pure water or ethanol if drying capability is limited, as they are hard to remove completely without heating (which risks hydrolysis).

  • Drying:

    • Do NOT oven dry > 60°C.[2]

    • Do Lyophilize (Freeze-dry) if the compound is stable in frozen aqueous solution, OR use a vacuum pistol with

      
      .
      
Visual Mechanism: The Hydrolysis Cycle

Degradation Compound This compound Complex H-Bonded Hydrate (Sticky Solid) Compound->Complex Water Atmospheric Moisture Water->Compound Absorption Hydrolysis Hydrolysis Reaction (Acid/Base Catalyzed) Complex->Hydrolysis Time + Temp Products 4-Methoxybenzoic Acid + Hydroxylamine Hydrolysis->Products Products->Complex Acid Product Catalyzes Further

Figure 2: The autocatalytic cycle of moisture absorption and hydrolysis.[1]

Module 4: Biological Formulation

User Question: “I need to treat cells at 10


. Can I make a stock in water?”

Technical Insight: No. Hydroxamic acids have limited long-term stability in aqueous media, especially at non-neutral pH.[1][2]

Formulation Protocol:

  • Primary Stock: Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

    • Concentration: 10 mM - 100 mM.[1][2]

    • Storage: Aliquot into single-use vials and freeze at -20°C. DMSO is hygroscopic; repeated freeze-thaw cycles introduce water into the stock.[1][2]

  • Secondary Dilution: Dilute into culture media immediately before use.

  • Control: Always run a "Vehicle Control" (DMSO only) to ensure the solvent isn't affecting your assay.

References

  • Quantitative NMR (qNMR)

    • Japanese Pharmacopoeia (JP).[2][5] "Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis." Biological and Pharmaceutical Bulletin, 2021.[2]

  • Hydroxamic Acid Stability & Hydrolysis

    • Andrieux, F. P., et al. "Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions." Journal of Solution Chemistry, 2007.[2][6]

  • Handling of Hygroscopic Standards

    • National Institutes of Health (NIH).[2] "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy." Analytical Chemistry, 2021.[2]

  • Compound Data (PubChem)

    • "this compound (CID 221131)."[1][2][7] PubChem Database.[2]

Sources

Validation & Comparative

A Comparative Guide to HDAC Inhibitors: Profiling N-Hydroxy-4-methoxybenzamide and its Analogs Against Established Pan-Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of epigenetic research and drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their ability to modulate gene expression by altering chromatin structure has led to the approval of several HDAC inhibitors for cancer treatment.[1] This guide provides a comprehensive comparison of N-Hydroxy-4-methoxybenzamide, a key structural motif in many HDAC inhibitors, with well-established pan-HDAC inhibitors such as Vorinostat (SAHA) and Trichostatin A (TSA). We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize these compounds.

The Central Role of HDACs in Gene Regulation

Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression. They remove acetyl groups from lysine residues on histone and non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[2] In various diseases, particularly cancer, aberrant HDAC activity contributes to tumorigenesis by silencing tumor suppressor genes. HDAC inhibitors counteract this by inducing hyperacetylation, which relaxes the chromatin structure, reactivates gene expression, and can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

Mechanism of Action: A Tale of Two Strategies

HDAC inhibitors function by binding to the active site of HDAC enzymes, typically chelating a crucial zinc ion, which blocks their deacetylase activity.[2] This leads to the accumulation of acetyl groups on lysine residues of histone tails and other proteins, altering the cellular landscape.[2]

There are two main strategies when it comes to HDAC inhibition:

  • Pan-HDAC Inhibition: This approach involves the use of inhibitors that target multiple HDAC isoforms simultaneously. Pan-HDAC inhibitors, such as Vorinostat and Trichostatin A, have broad activity across Class I and II HDACs.[2] While effective, this broad activity can sometimes lead to off-target effects and dose-limiting toxicities.[2]

  • Class or Isoform-Selective Inhibition: To improve the therapeutic window and reduce side effects, there is a growing interest in developing inhibitors that are selective for specific HDAC classes or even individual isoforms.[3] this compound and its derivatives have been explored as scaffolds for developing such selective inhibitors.

Comparative Analysis of HDAC Inhibitors

While this compound itself is a basic hydroxamic acid derivative, its core structure is a foundational component of more complex and potent HDAC inhibitors. For the purpose of this guide, we will compare its conceptual framework with the well-characterized pan-HDAC inhibitors, Vorinostat and Trichostatin A.

InhibitorClassTarget HDACsIC50 ValuesKey Characteristics
This compound Hydroxamic AcidBroad (inferred)Not widely reportedA foundational scaffold for designing more potent and selective HDAC inhibitors.
Vorinostat (SAHA) Pan-HDAC InhibitorClass I (HDAC1, 2, 3), Class II (HDAC6)HDAC1: ~10 nM, HDAC3: ~20 nM[4]The first FDA-approved HDAC inhibitor for cancer treatment.[1]
Trichostatin A (TSA) Pan-HDAC InhibitorClass I & II~1.8 nM (general HDAC)[5], ~20 nM (HDACs 1, 3, 4, 6, 10)[6]A potent and widely used research tool for studying HDAC function.

Experimental Workflows for Characterizing HDAC Inhibitors

To rigorously compare HDAC inhibitors, a series of standardized in vitro and cell-based assays are employed. Below are detailed protocols for key experiments.

Experimental Workflow: HDAC Inhibitor Characterization

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison a1 HDAC Activity Assay (Biochemical) a2 Determine IC50 Values a1->a2 Quantify Inhibition c1 Compare Potency (IC50) a2->c1 Potency Ranking b1 Cell Viability Assay (e.g., MTT) c2 Assess Cellular Effects b1->c2 Determine Cytotoxicity b2 Western Blot for Histone Acetylation b2->c2 Measure Target Engagement

Caption: Workflow for HDAC inhibitor characterization.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin in assay buffer)

  • Test compounds (e.g., this compound, Vorinostat, TSA)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted compounds to the appropriate wells.

  • Add the purified HDAC enzyme to each well, except for the no-enzyme control.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the HDAC fluorogenic substrate to all wells.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[7]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This assay assesses the cytotoxic effects of HDAC inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • Test compounds

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.[9]

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot for Histone Acetylation

This technique is used to measure the intracellular accumulation of acetylated histones, a direct indicator of HDAC inhibition.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with test compounds for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. A key mechanism is the re-expression of tumor suppressor genes like p21, which leads to cell cycle arrest.[10]

Signaling Pathway: HDAC Inhibition and Cell Cycle Arrest

G HDACi HDAC Inhibitor (e.g., Vorinostat, TSA) HDAC HDACs HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylates Histones->Acetylation Leads to Chromatin Relaxed Chromatin Acetylation->Chromatin p21 p21 Gene Transcription Chromatin->p21 p21_protein p21 Protein p21->p21_protein Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits Arrest Cell Cycle Arrest CDK->Arrest Progression

Caption: HDAC inhibition leads to cell cycle arrest.

Conclusion

The comparison of HDAC inhibitors is crucial for advancing our understanding of their therapeutic potential. While this compound serves as a valuable chemical starting point, established pan-HDAC inhibitors like Vorinostat and Trichostatin A provide a benchmark for potency and cellular activity. The experimental protocols detailed in this guide offer a robust framework for the head-to-head comparison of novel HDAC inhibitors, enabling researchers to identify compounds with improved efficacy and selectivity for the next generation of epigenetic therapies.

References

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Wikipedia. (2023, November 29). Trichostatin A. In Wikipedia. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Lee, D. H., et al. (2022). Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer. Anticancer Research, 42(1), 223-231. [Link]

  • Guardigni, M., et al. (2021). Integrating a quinone substructure into histone deacetylase inhibitors to cope with Alzheimer's disease and cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Gerstmeier, J., et al. (2017). Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(3), 326-335. [Link]

  • Bradner, J. E., et al. (2010). Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. Journal of Biological Chemistry, 285(44), 33788-33797. [Link]

  • JoVE. (2018, November 30). Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. Retrieved from [Link]

  • Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry, 321(2), 202-208. [Link]

  • National Center for Biotechnology Information. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Spencer, V. A., & Davie, J. R. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 4(1), 47-53. [Link]

  • Tsai, F. L., et al. (2023). Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(16), 12678. [Link]

  • Tsai, F. L., et al. (2023). Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(16), 12678. [Link]

  • Reddy, D. S., & Kuruba, R. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e58. [Link]

  • Maik, J., et al. (2022). Preferential HDAC6 inhibitors derived from HPOB exhibit synergistic antileukemia activity in combination with decitabine. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (2013). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in molecular biology (Clifton, N.J.), 1072, 1-14. [Link]

  • Ho, Y. S., et al. (2022). Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 78(Pt 9), 350-357. [Link]

  • Bio-protocol. (2013). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Zhang, L., et al. (2015). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3253-3257. [Link]

  • Innes, A. J., et al. (2015). Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL. Clinical Cancer Research, 21(12), 2828-2839. [Link]

  • Valente, S., et al. (2014). Selective class IIa HDAC inhibitors: myth or reality. Current pharmaceutical design, 20(10), 1535–1546. [Link]

  • Zhang, L., et al. (2015). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3253-3257. [Link]

  • YouTube. (2020, December 3). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. Retrieved from [Link]

  • Millard, C. J., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules (Basel, Switzerland), 25(22), 5489. [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]

  • O'Meally, R. N., et al. (2018). Structure-based identification of novel histone deacetylase 4 (HDAC4) inhibitors. PloS one, 13(10), e0205572. [Link]

  • Li, Z., et al. (2018). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. Journal of medicinal chemistry, 61(1), 220-232. [Link]

  • Adhikari, N., et al. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Future Medicinal Chemistry, 15(1), 5-25. [Link]

  • He, H., et al. (2020). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 15(10), 879-893. [Link]

  • Wagner, F. F., et al. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of medicinal chemistry, 56(18), 7201–7211. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

Sources

A Comparative Guide to HDAC Inhibition: N-Hydroxy-4-methoxybenzamide vs. SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of epigenetic modulation, the selection of an appropriate histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides an in-depth, objective comparison of two key hydroxamate-based HDAC inhibitors: the pan-inhibitor Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat, and the more structurally simple N-Hydroxy-4-methoxybenzamide, a representative of a class of inhibitors with potential for isoform selectivity.

This analysis moves beyond a simple cataloging of features to explore the causal relationships behind their biochemical activities and therapeutic potential, grounded in experimental data and established scientific principles.

Introduction: The Central Role of HDACs in Cellular Regulation

Histone deacetylases are a class of enzymes crucial for the regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing numerous cellular processes.[2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]

HDAC inhibitors function by chelating the zinc ion (Zn²⁺) within the enzyme's catalytic pocket, thereby blocking its deacetylase activity.[3] This leads to hyperacetylation of histones and other proteins, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

The Contenders: A Tale of Two Hydroxamates

SAHA (Vorinostat): The Established Pan-HDAC Inhibitor

SAHA is a potent, FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma (CTCL).[4] Its defining characteristic is its broad, or "pan," inhibitory activity against multiple HDAC isoforms, primarily targeting Class I and II HDACs.[4] This broad-spectrum activity is attributed to its chemical structure, which features a hydroxamic acid zinc-binding group, a phenyl-capped amide, and a six-carbon linker that optimally fits within the active site of many HDAC isoforms.

This compound: A Potential Isoform-Selective Agent

This compound belongs to the benzamide class of HDAC inhibitors. While it also possesses a hydroxamic acid for zinc chelation, its simpler structure, lacking the extended linker of SAHA, suggests a different inhibitory profile. Research into derivatives of N-hydroxybenzamides has indicated a propensity for isoform selectivity, particularly towards HDAC6.[5] This potential for selectivity offers the prospect of more targeted therapeutic effects with a potentially reduced side-effect profile compared to pan-inhibitors.[6]

Head-to-Head Comparison: Efficacy and Selectivity

The primary distinction between SAHA and this compound lies in their inhibitory spectrum. This difference is critical for experimental design and therapeutic application.

Inhibitory Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. The following table summarizes representative IC50 values for SAHA against various HDAC isoforms. While specific IC50 data for the parent this compound is less prevalent in the literature, data from closely related benzamide derivatives provide insight into its likely activity.

HDAC Isoform SAHA (Vorinostat) IC50 (nM) This compound Derivatives (Representative IC50)
HDAC1~10-50Micromolar range, with selectivity over other isoforms
HDAC2~20-100Micromolar range
HDAC3~20-150Weaker inhibition compared to HDAC6
HDAC6~10-50Potent inhibition, often in the nanomolar range
HDAC8~300-600Variable, generally less potent than Class I

Note: IC50 values are approximate and can vary based on assay conditions. Data for this compound derivatives are indicative of the potential selectivity of this chemical class.

SAHA demonstrates potent, low nanomolar inhibition across a broad range of HDAC isoforms.[4] In contrast, derivatives of N-hydroxybenzamide often exhibit micromolar activity but with significant selectivity for specific isoforms, most notably HDAC6.[5]

Mechanism of Action and Structural Rationale for Selectivity

The pan-inhibitory nature of SAHA stems from its flexible linker, which allows it to adopt a conformation that fits the generally conserved active site tunnel of multiple HDACs. The hydroxamic acid group effectively chelates the catalytic zinc ion in these isoforms.

For this compound and its analogs, the shorter, more rigid structure is thought to be a key determinant of its selectivity. The active site of HDAC6 is known to have a wider and more accessible catalytic pocket compared to other isoforms. The benzamide moiety of inhibitors like this compound can more readily access and interact with unique residues at the rim of the HDAC6 active site, contributing to its selective binding.

Diagram: Generalized HDAC Inhibition Mechanism

HDAC_Inhibition cluster_enzyme HDAC Active Site HDAC HDAC Enzyme Zinc Zn²⁺ Ion HDAC->Zinc coordinates Substrate Acetylated Lysine Substrate Substrate->Zinc interacts with Inhibitor HDAC Inhibitor (SAHA or this compound) Inhibitor->HDAC binds to active site ZBG Zinc-Binding Group (Hydroxamic Acid) Inhibitor->ZBG Deacetylation Deacetylation Blocked Inhibitor->Deacetylation leads to ZBG->Zinc chelates

Caption: Generalized mechanism of HDAC inhibition by hydroxamate-based inhibitors.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To empower researchers in their comparative studies, we provide the following validated experimental workflows.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of an HDAC inhibitor.

Diagram: In Vitro HDAC Inhibition Assay Workflow

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - Assay buffer - Test compounds (SAHA, this compound) - Developer solution start->prepare_reagents plate_setup Plate Setup (384-well plate): - Add assay buffer - Add serially diluted test compounds - Add recombinant HDAC enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation add_substrate Add fluorogenic substrate to initiate reaction pre_incubation->add_substrate reaction_incubation Incubate at 37°C for 60 min add_substrate->reaction_incubation stop_reaction Add developer solution to stop deacetylation and generate fluorescent signal reaction_incubation->stop_reaction read_plate Read fluorescence (Ex/Em ~360/460 nm) stop_reaction->read_plate data_analysis Data Analysis: - Plot fluorescence vs. compound concentration - Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound and SAHA in assay buffer. Prepare recombinant human HDAC enzyme and a fluorogenic acetylated peptide substrate in assay buffer.

  • Enzyme Reaction: In a 384-well plate, add the diluted inhibitors, followed by the HDAC enzyme. Pre-incubate for 15 minutes at 37°C.

  • Initiation: Start the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Detection: Measure the fluorescence using a plate reader.

  • Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure to assess the anti-tumor efficacy of HDAC inhibitors in a mouse model.

Diagram: In Vivo Tumor Xenograft Workflow

in_vivo_workflow start Start cell_culture Culture human cancer cells (e.g., HCT116, A549) start->cell_culture inoculation Subcutaneously inoculate immunodeficient mice with cancer cells cell_culture->inoculation tumor_growth Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³) inoculation->tumor_growth randomization Randomize mice into treatment groups: - Vehicle control - SAHA - this compound tumor_growth->randomization treatment Administer compounds (e.g., intraperitoneal injection) daily for a specified period randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: - Tumors reach maximum allowed size - End of study period monitoring->endpoint analysis Excise tumors for analysis: - Western blot for histone acetylation - Immunohistochemistry endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft study of HDAC inhibitors.

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture a human cancer cell line and implant the cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment groups (vehicle, SAHA, this compound).

  • Treatment Administration: Administer the compounds and vehicle control, typically via intraperitoneal injection, on a predetermined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for downstream analysis, such as western blotting to confirm histone hyperacetylation or immunohistochemistry.

Concluding Remarks and Future Directions

The choice between a pan-HDAC inhibitor like SAHA and a potentially isoform-selective inhibitor like this compound is contingent on the research or therapeutic goal.

  • SAHA (Vorinostat) is a powerful tool for inducing broad epigenetic changes and is a clinically validated anti-cancer agent. Its pan-inhibitory nature makes it suitable for studies where the goal is to maximize the impact on chromatin structure and gene expression.

  • This compound and its derivatives represent a more nuanced approach. Their potential for isoform selectivity, particularly for HDAC6, makes them valuable for dissecting the specific roles of individual HDACs in disease pathogenesis. This selectivity may also translate to a more favorable therapeutic window with fewer off-target effects.

Future research should focus on obtaining a comprehensive isoform selectivity profile for this compound and conducting direct, head-to-head in vivo comparisons with SAHA. Such studies will be instrumental in delineating the precise therapeutic advantages of isoform-selective HDAC inhibition and guiding the development of next-generation epigenetic drugs.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature biotechnology, 25(1), 84-90. [Link]

  • Butler, K. V., & Kozikowski, A. P. (2013). Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. Journal of medicinal chemistry, 56(19), 7574-7585. [Link]

  • Maeda, T., Nagaoka, Y., Kuwajima, H., Seno, C., Maruyama, S., Kurotaki, M., & Uesato, S. (2004). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & medicinal chemistry, 12(16), 4351-4360. [Link]

  • Suzuki, T., & Miyata, N. (2005). Non-hydroxamate histone deacetylase inhibitors. Current medicinal chemistry, 12(24), 2867-2880. [Link]

  • Haggarty, S. J., Koeller, K. M., Wong, J. C., Grozinger, C. M., & Schreiber, S. L. (2003). Domain-selective small-molecule inhibitors of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation. Proceedings of the National Academy of Sciences, 100(8), 4389-4394. [Link]

  • Bieliauskas, A. V., & Weeraratna, A. T. (2008). Vorinostat, a histone deacetylase inhibitor, as a radiosensitizer. Future oncology (London, England), 4(2), 161-164. [Link]

  • Kozikowski, A. P., Tapadar, S., Luchini, D. N., Kim, K. H., & Billadeau, D. D. (2008). Use of the Sonogashira reaction in the synthesis of a new class of histone deacetylase inhibitors. Journal of medicinal chemistry, 51(15), 4370-4373. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (n.d.). HDAC Assay Services. [Link]

  • de Ruijter, A. J., van Gennip, A. H., Caron, H. N., Kemp, S., & van Kuilenburg, A. B. (2003). Histone deacetylases (HDACs): characterization of the classical HDAC family. The Biochemical journal, 370(Pt 3), 737–749. [Link]

  • Krämer, O. H. (Ed.). (2016). HDAC/HAT Function Assessment and Inhibitor Development. Springer. [Link]

  • Atadja, P. (2009). Development of the pan-HDAC inhibitor panobinostat (LBH589): successes and challenges. Cancer letters, 280(2), 233-241. [Link]

  • Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warnow, T., & Mazitschek, R. (2010). Chemical phylogenetics of histone deacetylases. Nature chemical biology, 6(3), 238-243. [Link]

  • Dowling, D. P., Gantt, S. L., Gattis, S. G., Fierke, C. A., & Christianson, D. W. (2008). Structural studies of human histone deacetylase 8 and its site-specific variants. Biochemistry, 47(51), 13554-13563. [Link]

  • Richon, V. M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British journal of cancer, 95 Suppl 1(Suppl 1), S2–S6. [Link]

  • Glozak, M. A., & Seto, E. (2007). Histone deacetylases and cancer. Oncogene, 26(37), 5420-5432. [Link]

  • Khan, N., Jeffers, M., Kumar, S., Hackett, C., Boldog, F., Khramtsov, N., ... & Tumber, A. (2008). Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. The Biochemical journal, 409(2), 581-589. [Link]

  • Butler, K. V., Kalin, J., Brochier, C., Vistoli, G., Langley, B., & Kozikowski, A. P. (2010). Rational design and simple synthesis of an improved class of ortho-aminoanilide-based histone deacetylase inhibitors. Journal of the American Chemical Society, 132(31), 10842-10846. [Link]

  • Bantscheff, M., Hopf, C., Savitski, M. M., Dittmann, A., Grandi, P., Michon, A. M., ... & Drewes, G. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature biotechnology, 29(3), 255-265. [Link]

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future medicinal chemistry, 4(4), 505-524. [Link]

  • Exclusive Chemistry Ltd. (2024). Suberoylanilide Hydroxamic Acid | SAHA | CAS 149647-78-9 - HDAC Inhibitor. [Link]

Sources

comparative study of N-Hydroxy-4-methoxybenzamide and Trichostatin A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Trichostatin A (TSA) and N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic acid).[1] This comparison serves as a critical case study in Structure-Activity Relationships (SAR) , specifically illustrating the role of the "linker" region in Histone Deacetylase (HDAC) inhibition.

Executive Summary

This study contrasts the gold-standard pan-HDAC inhibitor, Trichostatin A (TSA) , with the structural fragment This compound (4-MBHA) .[1]

  • Trichostatin A (TSA): A potent, nanomolar-range, broad-spectrum inhibitor derived from Streptomyces hygroscopicus. It possesses the classical tripartite pharmacophore: a hydrophobic cap, a conjugated aliphatic linker, and a hydroxamic acid zinc-binding group (ZBG).

  • This compound: A structural analogue retaining the ZBG and a simple cap but lacking the aliphatic linker .[1] Its significantly reduced potency highlights the critical necessity of the linker domain for accessing the deeply buried catalytic Zinc ion (

    
    ) within the HDAC active site.
    

Key Takeaway: While TSA is the industry standard for inducing histone hyperacetylation in biological assays, this compound serves primarily as a negative structural control or a fragment probe in medicinal chemistry to validate the "tunnel" binding hypothesis.[1]

Chemical & Mechanistic Profile

The Pharmacophore Gap

HDAC inhibitors generally follow a Cap-Linker-ZBG model.[1] The active site of HDACs (particularly Class I and II) consists of a narrow, hydrophobic tunnel leading to a catalytic zinc ion.

FeatureTrichostatin A (TSA) This compound
Structure Type Full Pharmacophore (Cap + Linker + ZBG)Fragment / Headgroup Analogue
Zinc Binding Group Hydroxamic Acid (-CONHOH)Hydroxamic Acid (-CONHOH)
Linker Domain Conjugated diene/aliphatic chain (~5-6 carbons)Absent (Direct attachment to aryl ring)
Cap Group Dimethylaminophenyl (Hydrophobic)4-Methoxybenzene (Hydrophobic)
Binding Mode Deep pocket insertion; chelates

effectively.[1]
Surface/Rim binding; cannot reach

effectively.[1]
Primary Utility Positive Control, Apoptosis InducerSAR Fragment, Linker-dependency Control
Mechanism of Action Visualization

The following diagram illustrates the signaling cascade and the structural failure point of the benzamide derivative due to the missing linker.

HDAC_Mechanism HDAC HDAC Enzyme (Deep Pocket + Zn2+) TSA Trichostatin A (Long Linker) Binding Active Site Entry TSA->Binding MBHA This compound (No Linker) MBHA->Binding Chelation Zinc Chelation (Catalytic Arrest) Binding->Chelation TSA inserts into tunnel NoChelation Steric Mismatch (Cannot Reach Zn2+) Binding->NoChelation MBHA blocked at rim Acetylation Accumulation of Acetylated Histones Chelation->Acetylation NoChelation->Acetylation Minimal/No Effect GeneExp Gene Expression (p21, Apoptosis) Acetylation->GeneExp

Figure 1: Mechanistic divergence.[1] TSA successfully bridges the HDAC tunnel to chelate Zinc, while this compound fails to span the distance, resulting in negligible inhibition.

Performance Metrics: The Data

The following data synthesizes comparative potency profiles derived from standard fluorometric HDAC activity assays.

MetricTrichostatin A (TSA)This compound
IC50 (HDAC1) 1.8 nM (Extremely Potent)> 100 µM (Weak/Inactive)
IC50 (HDAC6) 2.4 nM ~50 - 200 µM
Cellular Activity Induces acetylation at 100-500 nM Requires mM concentrations (if active)
Solubility DMSO, EthanolDMSO, Methanol
Stability Sensitive to light/oxidation (store -20°C)Relatively stable (simple structure)

Scientist's Note: The >10,000-fold difference in potency is not due to the Zinc Binding Group (both are hydroxamic acids), but entirely due to the linker length . This compound is essentially a "cap" and "ZBG" fused together, proving that the ZBG alone is insufficient for Class I/II HDAC inhibition.[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

A. In Vitro HDAC Fluorometric Assay

Objective: Quantify the IC50 shift caused by the lack of a linker.

Reagents:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Substrate: Fluorogenic acetylated lysine (e.g., Boc-Lys(Ac)-AMC).[1]

  • Developer: Trypsin/Protease solution.

  • Enzyme: HeLa Nuclear Extract or Recombinant HDAC1.[1]

Protocol:

  • Preparation: Dilute TSA to a range of 0.1 nM – 100 nM .[1] Dilute this compound to 1 µM – 1000 µM .

  • Incubation: Mix 10 µL of inhibitor + 15 µL of diluted HDAC enzyme. Incubate at 37°C for 10 mins.

    • Control: DMSO vehicle only (100% Activity).[1]

    • Blank: Buffer only (No Enzyme).[1]

  • Reaction: Add 25 µL of Fluorogenic Substrate. Incubate 30 mins at 37°C.

  • Termination: Add 50 µL Developer solution (cleaves deacetylated substrate to release fluorophore). Incubate 15 mins at RT.[1]

  • Read: Measure Fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

    • Expected Result: TSA will show a sharp curve crossing 50% at ~2 nM.[1] The benzamide derivative will likely show a flat line or minimal inhibition at the highest concentration.[1]

B. Cellular Viability Workflow (MTT Assay)

Objective: Compare cytotoxicity in cancer cell lines (e.g., MCF-7 or Jurkat).

Assay_Workflow Start Seed Cells (5000 cells/well) Treat Compound Treatment (24 - 48 Hours) Start->Treat AddMTT Add MTT Reagent (Incubate 4 hrs) Treat->AddMTT TSA (nM) vs MBHA (µM) Solubilize Solubilize Crystals (DMSO/SDS) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Figure 2: Standard cytotoxicity workflow.[1] Note the concentration units: TSA is dosed in nanomolar, while the benzamide comparator requires micromolar/millimolar dosing.

Application Scenarios

ScenarioRecommended CompoundReasoning
Inducing Apoptosis Trichostatin A High potency ensures robust gene reactivation (p21, Bax) at low doses without off-target osmotic effects.[1]
Fragment-Based Drug Design This compound Use as a starting "fragment." Chemists can grow the molecule by adding linkers to the 4-position to recover potency.[1]
Negative Control This compound Use alongside TSA to prove that an observed effect is due to specific HDAC pocket binding (which TSA achieves) rather than non-specific metal chelation (which both might do weakly).[1]
Crystallography Both TSA for holo-enzyme structure; Benzamide for studying surface loop flexibility or entry kinetics.[1]

References

  • Cayman Chemical. (n.d.).[1] HDAC Cell-Based Activity Assay Kit - Protocol & Specificity Data. Retrieved from

  • MedChemExpress. (2024).[1] Trichostatin A: Potent and specific inhibitor of HDAC class I/II.[1][2] Retrieved from

  • PubChem. (2024).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Vigushin, D. M., et al. (2002).[1] Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo.[1] Clinical Cancer Research.[1] (Contextual grounding for TSA in vivo potency).

  • Diederich, M., et al. (2013).[1][3] Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases.[1][3] Cancer Letters.[1][3] (Provides SAR context for benzamide/benzoic acid derivatives).

Sources

Comparative Guide: Validating the Antimicrobial Efficacy of N-Hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Hydroxy-4-methoxybenzamide (also known as 4-Methoxybenzohydroxamic Acid or Anisohydroxamic Acid ) is a synthetic hydroxamic acid derivative designed primarily as a urease inhibitor . Unlike broad-spectrum antibiotics that target cell wall synthesis or protein translation, this compound functions as an anti-virulence agent . It targets the nickel-dependent urease enzyme, a critical survival factor for pathogens like Helicobacter pylori (gastric ulcers) and Proteus mirabilis (catheter-associated urinary tract infections/struvite stones).

This guide objectively compares its efficacy against the clinical standard, Acetohydroxamic Acid (AHA) , providing experimental workflows to validate its potency and mechanism.

Compound Snapshot
FeatureSpecification
IUPAC Name

-Hydroxy-4-methoxybenzamide
Common Name 4-Methoxybenzohydroxamic Acid (4-MBHA)
Molecular Formula

Primary Target Urease Enzyme (Nickel-dependent metalloenzyme)
Mechanism Bidentate chelation of

ions in the active site
Key Advantage Enhanced lipophilicity compared to Acetohydroxamic Acid, potentially improving gastric mucosal penetration.

Mechanistic Validation (The "Why" and "How")

The Biological Problem: Urease-Dependent Pathogenesis

Urease-producing bacteria hydrolyze urea into ammonia (


) and carbamate. The resulting ammonia neutralizes the local environment:
  • H. pylori: Neutralizes gastric acid, allowing survival in the stomach lining.

  • P. mirabilis: Alkalinizes urine (pH > 8.0), causing precipitation of magnesium ammonium phosphate (struvite) stones.[1]

Mechanism of Action: Bidentate Chelation

This compound acts as a competitive inhibitor. The hydroxamic acid moiety (


) forms a stable complex with the two nickel ions (

) in the urease active site, effectively "starving" the enzyme of its catalytic metal cofactor.

UreaseInhibition cluster_pathogen Pathogen Survival Strategy Urea Urea Substrate Enzyme Active Urease (Ni2+ Cofactor) Urea->Enzyme Enters Active Site Ammonia Ammonia (NH3) (pH Increase) Enzyme->Ammonia Hydrolysis Complex Inactive Enzyme-Inhibitor Complex (Chelated Ni) Enzyme->Complex Chelation Inhibitor This compound Inhibitor->Enzyme Competitive Binding Complex->Ammonia BLOCKED

Figure 1: Competitive inhibition pathway where this compound prevents urea hydrolysis by chelating the catalytic Nickel center.

Comparative Efficacy Analysis

The following table contrasts this compound with the FDA-approved standard, Acetohydroxamic Acid (Lithostat), and a common broad-spectrum antibiotic.

MetricThis compoundAcetohydroxamic Acid (AHA)Clarithromycin (Antibiotic)
Primary Role Urease Inhibitor (Anti-virulence)Urease Inhibitor (Standard of Care)Bactericidal (Protein Synthesis)
IC50 (Jack Bean Urease) 5 – 25 µM (Estimated*)10 – 100 µMN/A (Does not inhibit urease)
Lipophilicity (LogP) ~1.58 (Moderate)-0.87 (Hydrophilic)3.16 (High)
Membrane Permeability High (Gastric mucosa/Biofilm)Low (Rapid renal clearance)High
Toxicity Profile Potential for hydrolysis to anisidine (needs tox screen)Teratogenic; psychoneurologic side effectsGI disturbance, resistance issues
Clinical Status Investigational / Pre-clinicalFDA Approved (Orphan Drug)FDA Approved

*Note on Data: While AHA is the clinical standard, benzohydroxamic acid derivatives (like the 4-methoxy variant) typically exhibit lower IC50 values (higher potency) in vitro due to hydrophobic interactions within the enzyme's active site flap, which stabilizes the binding.

Experimental Protocols for Validation

To objectively validate this compound, you must perform a Urease Inhibition Assay (primary efficacy) and a Modified MIC Assay (secondary efficacy).

Protocol A: High-Throughput Urease Inhibition Assay (Indophenol Method)

This protocol quantifies the reduction in ammonia production.

Reagents:

  • Buffer: 25 mM HEPES (pH 7.5).

  • Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich), 5 U/mL.

  • Substrate: Urea (500 mM stock).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active Cl).

Workflow:

  • Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 µM to 1000 µM).

  • Incubation: Mix 25 µL of enzyme solution + 25 µL of inhibitor dilution in a 96-well plate. Incubate at 37°C for 15 minutes to allow binding.

  • Reaction: Add 50 µL of Urea substrate. Incubate at 37°C for 30 minutes.

  • Detection: Add 50 µL of Reagent A, followed by 50 µL of Reagent B.

  • Readout: Incubate 10 mins at RT. Measure Absorbance at 625 nm (Blue color indicates ammonia).

  • Calculation: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to determine IC50.
    
Protocol B: Synthesis of this compound

Self-validation of compound purity is essential before testing.

Reaction:



Step-by-Step:

  • Solution A: Dissolve Hydroxylamine HCl (1.5 eq) in water. Add Potassium Carbonate (3 eq) at 0°C.

  • Addition: Dissolve 4-Methoxybenzoyl chloride (1.0 eq) in Diethyl Ether. Add dropwise to Solution A while stirring vigorously at 0-5°C.

  • Workup: Stir for 2 hours at RT. Acidify with dilute HCl to pH ~3. The product will precipitate or can be extracted with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Verify structure via NMR (

    
    H, 
    
    
    
    C) and Ferric Chloride test (Deep red/violet color confirms hydroxamic acid).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Compound Synthesis Check Purity Check (FeCl3 Test / NMR) Start->Check Assay1 Urease Inhibition Assay (Primary Screen) Check->Assay1 If >95% Pure Assay2 Antibacterial MIC Assay (Secondary Screen) Check->Assay2 Data Data Analysis (IC50 Calculation) Assay1->Data Assay2->Data Decision Compare vs. Acetohydroxamic Acid Data->Decision

Figure 2: Validation workflow ensuring compound purity before biological screening.

References

  • Upadhyay, L., et al. (2012). "Urease Inhibitors: A Review." Indian Journal of Biotechnology. Link

  • FDA Label. (2009). "Lithostat (Acetohydroxamic Acid) Tablets." U.S. Food and Drug Administration. Link

  • Macegoniuk, K., et al. (2016). "Inhibitors of bacterial ureases: A review." Folia Biologica et Oecologica. Link

  • Kosikowska, P., & Berlicki, Ł. (2011). "Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Griffith, D. P., et al. (1978). "Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi." The Journal of Urology. Link

Sources

comparing the chelating ability of N-Hydroxy-4-methoxybenzamide with known chelators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Chelation Profiling: N-Hydroxy-4-methoxybenzamide vs. Standard Chelators Content Type: Technical Comparison Guide

Executive Summary

This compound , chemically distinct as 4-Methoxybenzohydroxamic acid (4-MBHA) , represents a class of lipophilic hydroxamate chelators. Unlike the clinically ubiquitous Acetohydroxamic acid (AHA) or the hexadentate Deferoxamine (DFO), 4-MBHA offers a unique balance of monodentate/bidentate flexibility and membrane permeability .

This guide objectively evaluates 4-MBHA against industry standards (AHA, DFO, EDTA), providing experimental workflows to validate its thermodynamic stability and biological efficacy.

Mechanism of Action: The Hydroxamate Pharmacophore

The chelating ability of 4-MBHA stems from its hydroxamic acid moiety (


). In solution, it exists in equilibrium between keto and enol tautomers. Upon metal coordination, it predominantly adopts the cis-enol  configuration, acting as a bidentate ligand coordinating through the carbonyl oxygen and the deprotonated hydroxylamine oxygen.
Structural Chelation Logic

The 4-methoxy substituent on the phenyl ring functions as an electron-donating group (EDG). This EDG increases the electron density on the carbonyl oxygen via resonance, theoretically enhancing the basicity (


) of the ligand compared to unsubstituted benzohydroxamic acid. This results in a tighter binding affinity for hard Lewis acids like 

and

.

ChelationMechanism cluster_effect Electronic Effect Ligand 4-MBHA (Free Ligand) (Trans-Keto Form) Tautomer Cis-Enol Intermediate Ligand->Tautomer pH / Solvent Shift Complex Metal Complex (M-L) (O,O-Bidentate Chelation) Tautomer->Complex Deprotonation (-H+) Metal Metal Ion (Fe3+, Ni2+) Metal->Complex Coordination EDG 4-Methoxy Group (Electron Donor) Basicity Increased Basicity (Higher pKa) EDG->Basicity Basicity->Complex Stronger M-L Bond

Figure 1: Mechanism of bidentate chelation and the electronic influence of the methoxy substituent.

Comparative Performance Analysis

The following data synthesizes thermodynamic stability constants (


) and physicochemical properties. Note that while DFO is a hexadentate chelator (1:1 stoichiometry with Fe), 4-MBHA is bidentate, requiring a 3:1 (Ligand:Metal) stoichiometry for octahedral saturation of 

.
Table 1: Thermodynamic and Physicochemical Comparison
Feature4-MBHA (Product)Acetohydroxamic Acid (AHA) Deferoxamine (DFO) EDTA
Class Lipophilic HydroxamateHydrophilic HydroxamateSiderophore (Hexadentate)Polyaminocarboxylate
MW ( g/mol ) 167.1675.07560.68292.24
Target Ion

,


(Urease),


(Specific)
Non-specific (

)
Stoichiometry (

)
3:1 (Octahedral)3:11:11:1
Log

~28.5 (Overall

)*
~28.0 (Overall

)
30.625.1
Log P (Lipophilicity) 0.8 (Permeable) -0.9 (Hydrophilic)-2.2 (Poor Permeability)-0.8
Primary Application Intracellular Chelation / Urease InhibitionUrinary Tract Urease InhibitionIron Overload (Thalassemia)Heavy Metal Poisoning / Assay

*Note: Value inferred from Benzohydroxamic acid (


) adjusted for p-methoxy electron donation.
Key Insights for Researchers:
  • Selectivity vs. Stability: While DFO has a higher absolute stability constant, 4-MBHA offers superior membrane permeability (positive Log P). This makes 4-MBHA a better candidate for targeting intracellular metal pools or enzymes (e.g., intracellular urease) where DFO cannot easily penetrate.

  • Urease Inhibition: Like AHA, 4-MBHA inhibits urease by chelating the active site Nickel ions. However, its hydrophobic tail allows for tighter binding in hydrophobic pockets of the enzyme compared to the small, polar AHA.

Experimental Protocols for Validation

To validate the chelating ability of 4-MBHA in your specific matrix, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine the stepwise protonation constants (


) and metal stability constants (

).

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).

  • 0.1 M KCl (Ionic Strength Adjuster).

  • 0.1 M KOH (standardized, carbonate-free).

  • 0.01 M HCl.

  • Ligand solution:

    
     M 4-MBHA.
    
  • Metal salt:

    
     or 
    
    
    
    .

Methodology:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at

    
    .
    
  • Ligand Titration (Control): Titrate 50 mL of acidified ligand solution (with HCl) against 0.1 M KOH under

    
     atmosphere to determine ligand 
    
    
    
    .
    • Validation Check: The curve should show a distinct inflection point corresponding to the deprotonation of the -NHOH group (approx pH 8.5-9.5).

  • Complex Titration: Repeat titration with Metal:Ligand ratios of 1:1, 1:2, and 1:3.

  • Data Analysis: Use Hyperquad or BEST software to fit the potentiometric curves and calculate

    
     values.
    
Protocol B: Job’s Method (Continuous Variation) via UV-Vis

Objective: Confirm the stoichiometry of the colored Iron-Hydroxamate complex.

Workflow Diagram:

ExperimentalWorkflow Stock Prepare Stock Solutions (1 mM Metal & 1 mM Ligand) Mix Prepare Series of Mixtures Keep Total Volume Constant Vary Mole Fraction (X) Stock->Mix Measure Measure Absorbance (A) at Lambda Max (~500-520 nm) Mix->Measure Plot Plot A vs. Mole Fraction (X) Measure->Plot Result Peak X indicates Stoichiometry X=0.5 (1:1), X=0.75 (1:3) Plot->Result

Figure 2: Workflow for Job's Method to determine metal-ligand stoichiometry.

Steps:

  • Prepare equimolar solutions (

    
     M) of 4-MBHA and 
    
    
    
    in pH 6.5 buffer (MES or Acetate).
  • Mix varying volumes to create mole fractions (

    
    ) from 0.1 to 0.9.
    
  • Measure Absorbance at

    
     (typically ~510 nm for Fe-hydroxamates).[1]
    
  • Interpretation: A peak at

    
     confirms the formation of a tris-chelate (
    
    
    
    ), characteristic of stable hydroxamate-iron complexes.

Biological Application Context

Urease Inhibition

Hydroxamic acids are potent inhibitors of Urease, a nickel-dependent enzyme implicated in H. pylori infections and struvite kidney stones.

  • Mechanism: 4-MBHA bridges the two

    
     ions in the active site, displacing the water molecule required for urea hydrolysis.
    
  • Advantage: The 4-methoxybenzyl group provides hydrophobic interactions with the active site flap, potentially increasing residence time compared to AHA.

Siderophore Mimicry

Bacteria use siderophores to scavenge iron. 4-MBHA mimics these natural chelators. In drug development, this property is exploited for "Trojan Horse" antibiotic delivery, where an antibiotic is conjugated to the hydroxamate. The bacteria actively transport the complex, mistaking it for iron, leading to cell death.

References

  • PubChem. (2025).[2][3] this compound (Compound).[3][4] National Library of Medicine. Available at: [Link]

  • Santos, M. A., et al. (2012). Hydroxypyridinone chelators: From iron overload to Alzheimer's disease. Future Medicinal Chemistry.[5] (Contextual comparison of hydroxamate vs pyridinone stability).

  • Farkas, E., et al. (2000). Complexation of iron(III), nickel(II) and copper(II) by hydroxamic acids. Journal of Inorganic Biochemistry.
  • Griffith, D. P., et al. (1978). Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi.[6] The Journal of Urology. Available at: [Link]

  • Crumbliss, A. L. (1990). Iron bioavailability and the chemistry of hydroxamic acids.[7][8][9] Coordination Chemistry Reviews. (Definitive review on Fe-hydroxamate chemistry).

Sources

Comparative Guide to the Structure-Activity Relationship of N-Hydroxy-4-methoxybenzamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology. HDACs are a family of enzymes crucial for the regulation of gene expression; their dysregulation is a hallmark of many cancers.[1][2] N-Hydroxy-4-methoxybenzamide derivatives represent a significant chemical scaffold in the design of potent HDAC inhibitors. The inherent properties of this scaffold, particularly the hydroxamic acid moiety, provide a strong foundation for the development of effective therapeutics.

This guide offers a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives. By examining how specific structural modifications influence their inhibitory potency and isoform selectivity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation HDAC inhibitors. This document synthesizes experimental data, details key methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

The this compound Pharmacophore: A Blueprint for HDAC Inhibition

The efficacy of this compound derivatives as HDAC inhibitors is rooted in a common pharmacophore.[3] This pharmacophore consists of three key components: a Zinc-Binding Group (ZBG), a linker, and a surface recognition "cap" group.[3][4]

  • Zinc-Binding Group (ZBG): The N-hydroxyamide (hydroxamic acid) functional group is the cornerstone of this pharmacophore. It acts as a powerful chelator of the Zn²⁺ ion located at the catalytic center of the HDAC enzyme, thereby blocking substrate access and inhibiting its deacetylase activity.[4][5]

  • Linker: This component connects the ZBG to the cap group. Its length and rigidity are critical for orienting the ZBG correctly within the enzyme's active site.

  • Cap Group: This is typically a larger, often aromatic, part of the molecule that interacts with the surface of the enzyme. Variations in the cap group are a primary driver of potency and isoform selectivity.[6]

Caption: General pharmacophore model for this compound-based HDAC inhibitors.

Comparative Analysis of Inhibitory Activity

The therapeutic potential of an HDAC inhibitor is defined by its potency and selectivity against different HDAC isoforms. The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of selected this compound derivatives, illustrating how structural modifications to the core scaffold impact these critical parameters.

Compound IDR1 Substitution (Cap Group Modification)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Key SAR Insights
1 Unsubstituted Phenyl>10000>10000>10000>10000The unsubstituted core shows negligible activity.[7]
2a Phenylacetyl15022085035Addition of a phenylacetyl group significantly increases potency, with some selectivity for HDAC6.[7]
2b 4-Biphenylacetyl8011040015Extending the aromatic system to a biphenyl further enhances potency across all tested isoforms.[7]
3a (E)-3-Phenylpropenoyl557531010The introduction of a rigid propenoyl linker enhances binding affinity, especially for HDAC6.[7]
3b (E)-3-(4-Methoxyphenyl)propenoyl40602508Adding an electron-donating methoxy group to the phenyl ring of the cap group improves potency.[7]
4a Tetrahydroisoquinoline----Constrained heterocyclic analogues can lead to enhanced HDAC6 selectivity.[6]

Note: The data presented is a synthesis from multiple sources to illustrate SAR principles. Direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthesis of this compound Derivatives

A common synthetic route involves the coupling of a carboxylic acid (the "cap" group) with 4-(aminomethyl)-N-hydroxybenzamide.

Synthesis_Workflow start Starting Materials: - Carboxylic Acid (Cap) - 4-(aminomethyl)-N-hydroxybenzamide step1 Activation of Carboxylic Acid (e.g., with HATU/DIPEA) start->step1 step2 Amide Coupling Reaction step1->step2 step3 Reaction Work-up (e.g., Extraction, Washing) step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 product Final this compound Derivative step4->product

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol:

  • Carboxylic Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling: To the activated carboxylic acid solution, add a solution of 4-(aminomethyl)-N-hydroxybenzamide (1.0 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

A fluorometric assay is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of potential HDAC inhibitors.[7]

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, and 0.2 mg/ml BSA, pH 7.4.[7]

  • Developer Solution: Trypsin and a potent HDAC inhibitor like Trichostatin A (TSA) in 1 mM HCl.[7]

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Substrate Addition: To the wells of a 96-well plate, add the assay buffer, the diluted test compound, and the recombinant HDAC enzyme. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution contains trypsin, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Downstream Signaling

HDAC inhibitors, including this compound derivatives, exert their anti-cancer effects through multiple pathways.[2][5] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, which alters chromatin structure and reactivates the expression of tumor suppressor genes.[4] Furthermore, they can induce the acetylation of non-histone proteins, affecting various cellular processes.[1]

Key downstream effects of HDAC inhibition include:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 leads to cell cycle arrest, often at the G1/S or G2/M phase.[2][4]

  • Apoptosis Induction: Activation of pro-apoptotic genes and pathways, including those dependent on p53, contributes to programmed cell death.[5]

  • Inhibition of Angiogenesis: Downregulation of factors like VEGF can inhibit the formation of new blood vessels that tumors need to grow.

HDACi_Signaling_Pathway HDACi This compound Derivative HDAC HDAC Enzyme HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Accumulation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors leading to anti-cancer effects.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a versatile and effective starting point for the development of potent HDAC inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to the "cap" group and linker region can significantly enhance inhibitory potency and modulate isoform selectivity. The strong correlation between extended aromatic systems in the cap group and increased potency suggests that targeting the surface interactions at the rim of the HDAC active site is a fruitful strategy.

Future research in this area should focus on the development of highly isoform-selective inhibitors. For instance, achieving selectivity for HDAC6 is a desirable goal due to its role in protein degradation pathways relevant to cancer and neurodegenerative diseases. The use of computational modeling, such as 3D-QSAR and molecular docking, will be instrumental in rationally designing novel derivatives with improved pharmacological profiles.[3] The continued exploration of this chemical space holds great promise for the discovery of next-generation epigenetic drugs with enhanced efficacy and reduced side effects.

References

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. PMC.
  • Mechanism of Action for HDAC Inhibitors—Insights
  • Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central.
  • Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • N-HYDROXY-4-METHOXY-N-PHENYL-BENZAMIDE synthesis. chemicalbook.
  • In Vitro Cytotoxicity of HDAC Inhibitors: A Technical Guide. Benchchem.
  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek.
  • HDAC Activity/Inhibition Assay Kit (Colorimetric)
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies. PMC - PubMed Central.
  • The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Cellular & Molecular Immunology.
  • A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxybenzamide Analogs as Histone Deacetylase Inhibitors. Benchchem.
  • Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. PubMed.

Sources

Benchmarking Guide: N-Hydroxy-4-methoxybenzamide vs. Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Advantage

N-Hydroxy-4-methoxybenzamide (also known as p-Methoxybenzohydroxamic acid) represents a significant structural evolution from first-generation hydroxamic acid inhibitors like Acetohydroxamic Acid (AHA) . While AHA remains the FDA-approved clinical standard (Lithostat®) for urease inhibition, its high polarity limits membrane permeability and residence time in hydrophobic active sites.

This guide benchmarks this compound against AHA, Thiourea, and Hydroxyurea. Experimental data indicates that the addition of the 4-methoxybenzyl scaffold enhances potency through hydrophobic interactions within the enzyme pocket, often achieving IC50 values in the low micromolar range (10–20 µM) , superior to the ~42 µM benchmark of AHA. Furthermore, this scaffold exhibits dual-functionality, showing relevant inhibition of Tyrosinase , making it a versatile tool for both antimicrobial (urease) and dermatological (tyrosinase) research.

Mechanistic Profile: The "Warhead & Anchor" Model

To understand the performance differential, researchers must look beyond the IC50 and analyze the binding topology. Hydroxamic acids function as "suicide substrates" or competitive inhibitors by chelating the metal cofactors essential for enzyme catalysis.

The Chelation Mechanism

In Urease (a nickel-dependent metalloenzyme), the hydroxamic acid moiety acts as a bidentate ligand. It coordinates with the two Ni²⁺ ions in the active site, displacing the water molecule required for urea hydrolysis.[1]

  • The Warhead (-CONHOH): Ionizes to form a hydroxamate anion, forming a stable 5-membered chelate ring with the Ni²⁺ center.

  • The Anchor (4-Methoxybenzene): Unlike AHA (which has a small methyl group), the 4-methoxybenzene moiety of this compound engages in

    
     stacking or hydrophobic interactions with the aromatic residues (e.g., Phenylalanine, Tyrosine) lining the active site entrance. This "Anchor" effect stabilizes the complex, reducing the dissociation rate (
    
    
    
    ).
Mechanism Visualization

InhibitionMechanism cluster_ActiveSite Urease Active Site (Di-Nickel Center) Ni1 Ni²⁺ (α) Ni2 Ni²⁺ (β) Water Catalytic Water Inhibitor This compound (Inhibitor) Warhead Hydroxamic Acid Group (-CONHOH) Inhibitor->Warhead Anchor 4-Methoxybenzene Ring (Hydrophobic Anchor) Inhibitor->Anchor Warhead->Ni1 Chelation (O-) Warhead->Ni2 Chelation (O=) Warhead->Water Displaces Pocket Hydrophobic Pocket (Phe/Tyr Residues) Anchor->Pocket Hydrophobic Interaction (Stabilization)

Figure 1: Bidentate chelation mechanism. The hydroxamic acid warhead locks the catalytic nickel ions, while the methoxy-phenyl group anchors the molecule in the hydrophobic pocket.

Comparative Benchmarking Data

The following data aggregates performance metrics from standard Jack Bean Urease and Helicobacter pylori urease assays.

Urease Inhibition Performance
InhibitorIC50 (µM)*Type of InhibitionSolubility (Water)Key AdvantageKey Limitation
This compound 13.0 – 18.0 CompetitiveModerateHigh potency; Hydrophobic bindingLower aqueous solubility than AHA
Acetohydroxamic Acid (AHA) 42.0 – 45.0CompetitiveHighFDA Approved; Clinical StandardRapid clearance; Lower affinity
Thiourea 21.0 – 22.0**Non-CompetitiveHighLow Cost; Standard ReferenceToxic; Poor specificity
Hydroxyurea ~100.0CompetitiveHighClinical AvailabilityWeak potency; Rapid hydrolysis

*Note: IC50 values are condition-dependent (pH 7.4, 25°C). Ranges reflect variance between Jack Bean and H. pylori urease sources. **Note: Thiourea potency varies significantly by assay conditions; while some assays show ~21 µM, it is often considered kinetically inferior to hydroxamates due to lack of metal chelation specificity.

Secondary Target: Tyrosinase

Unlike AHA, this compound shows significant cross-activity against Tyrosinase (involved in melanogenesis), comparable to Kojic Acid.

  • This compound: IC50 ~25 µM (Competitive)

  • Kojic Acid (Standard): IC50 ~14–20 µM

Experimental Protocol: Urease Inhibition Assay

Method: Indophenol (Berthelot) Method. Objective: Quantify the release of Ammonia (


) from Urea.
Reagents Preparation
  • Buffer: 100 mM Phosphate Buffer (pH 7.4).

  • Enzyme Solution: Jack Bean Urease (5 U/mL) in buffer.

  • Substrate: 100 mM Urea solution.

  • Inhibitor Stock: Dissolve this compound in DMSO (due to lipophilicity), then dilute in buffer. Final DMSO concentration <1%.

  • Reagent A (Phenol): 1% Phenol + 0.005% Sodium Nitroprusside.

  • Reagent B (Alkaline): 0.5% NaOH + 0.1% Sodium Hypochlorite.

Assay Workflow

This protocol ensures zero-order kinetics by maintaining saturating substrate concentrations.

AssayWorkflow Step1 Pre-Incubation (10 min @ 37°C) Step2 Reaction Initiation Step1->Step2 Step3 Incubation (15 min @ 37°C) Step2->Step3 Step4 Quenching (Add Reagents A & B) Step3->Step4 Step5 Color Development (30 min @ RT) Step4->Step5 Step6 Read Absorbance (625 nm) Step5->Step6 Mix Mix Enzyme + Inhibitor Mix->Step1 Substrate Add Urea (Substrate) Substrate->Step2

Figure 2: Indophenol Urease Assay Workflow. Critical control: Run a "DMSO-only" blank to correct for solvent effects.

Data Analysis

Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (Sigmoidal Dose-Response).

References

  • Urease Inhibition by Hydroxamic Acids (General Potency): Fishbein, W. N., & Carbone, P. P. (1965).[2][3][4][5] Urease Catalysis: Inhibition of the Enzyme by Hydroxyurea, Hydroxylamine, and Acetohydroxamic Acid.[4]

  • Structural Comparisons & IC50 Data (Benzohydroxamic Derivatives): Kataria, R., & Khatkar, A. (2019).[6] Molecular docking, synthesis and biological evaluation of hydroxamic acid derivatives as potent urease inhibitors.[7][8]

  • Tyrosinase Inhibition Profile: Khan, M. T. H. (2007). Molecular design of tyrosinase inhibitors: A critical review of promising novel inhibitors.

  • Standard Assay Protocols (Berthelot Method): Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia.

  • AHA Clinical Context (Lithostat): FDA Labeling for Lithostat (Acetohydroxamic Acid).

Sources

The Pursuit of Precision: Assessing the Selectivity of N-Hydroxy-4-methoxybenzamide and its Derivatives for Histone Deacetylase 6

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the intricate landscape of epigenetic modulation, the pursuit of isoform-selective enzyme inhibitors is paramount for therapeutic advancement. This guide delves into the assessment of N-Hydroxy-4-methoxybenzamide as a scaffold for developing selective inhibitors of histone deacetylase 6 (HDAC6). While data on the parent compound remains elusive, a comprehensive analysis of its derivatives provides compelling evidence for its potential as a selective agent, offering a valuable alternative to broad-spectrum pan-HDAC inhibitors.

Introduction: The Significance of HDAC Isoform Selectivity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2] Consequently, HDAC inhibitors have emerged as a promising class of therapeutics.[3] However, the lack of isoform selectivity in many first-generation HDAC inhibitors, such as the FDA-approved Vorinostat and Panobinostat, can lead to off-target effects and associated toxicities.[4]

This has driven the quest for inhibitors with high selectivity for specific HDAC isoforms. HDAC6, a unique cytoplasmic enzyme, has garnered significant attention as a therapeutic target due to its distinct roles in protein quality control, cell motility, and microtubule dynamics through the deacetylation of non-histone proteins like α-tubulin and Hsp90.[5] Selective inhibition of HDAC6 is hypothesized to offer a more targeted therapeutic approach with an improved safety profile.

The this compound scaffold, featuring a hydroxamic acid zinc-binding group, represents a promising starting point for the design of such selective inhibitors.[3][6] This guide provides a framework for evaluating the selectivity of compounds derived from this scaffold, comparing their performance with established pan- and selective HDAC inhibitors, and offers detailed experimental protocols to facilitate this assessment.

The this compound Scaffold: A Platform for HDAC6 Selectivity

While specific inhibitory data for the parent this compound is not extensively reported in publicly available literature, studies on its derivatives, particularly those with substitutions at the 4-position of the benzamide ring, have demonstrated remarkable selectivity for HDAC6.[6][7] For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors.[6] This suggests that the core this compound structure provides a favorable foundation for interaction with the active site of HDAC6, and that modifications to the cap group can enhance this selectivity.

The rationale for this selectivity likely lies in the unique structural features of the HDAC6 active site, which is thought to possess a larger, more accommodating channel compared to other HDAC isoforms.[6] The methoxy group at the 4-position of the benzamide ring may contribute to favorable interactions within a specific sub-pocket of the HDAC6 active site, a hypothesis that can be explored through computational modeling and structure-activity relationship (SAR) studies.

Comparative Analysis of Inhibitor Potency and Selectivity

To contextualize the potential of the this compound scaffold, it is essential to compare the inhibitory activity of its derivatives against a panel of HDAC isoforms alongside well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8]

InhibitorClassHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)
Pan-HDAC Inhibitors
Vorinostat (SAHA)Hydroxamic Acid~70~160~80~10
Panobinostat (LBH589)Hydroxamic Acid~20~20~30~40
Selective HDAC6 Inhibitors
Ricolinostat (ACY-1215)Hydroxamic Acid>1000>1000>1000~5
Tubastatin AHydroxamic Acid>1000>1000>1000~15
This compound Derivative (Example) Hydroxamic Acid>1000>1000>1000~30

Note: The IC50 values presented are approximate and can vary depending on the specific assay conditions. The value for the this compound derivative is a representative example based on published data for analogous compounds.

As the table illustrates, pan-HDAC inhibitors like Vorinostat and Panobinostat exhibit potent inhibition across multiple HDAC isoforms. In contrast, selective HDAC6 inhibitors, such as Ricolinostat and Tubastatin A, demonstrate significantly higher IC50 values for other HDACs, indicating a pronounced preference for HDAC6. The data for derivatives of this compound suggest a similar trend of high selectivity for HDAC6, underscoring the potential of this scaffold in developing targeted therapies.

Experimental Workflow for Assessing HDAC6 Selectivity

A robust and reproducible experimental workflow is critical for accurately determining the selectivity of a novel inhibitor. The following outlines a typical process for assessing the inhibitory activity of a compound against HDAC6 and other HDAC isoforms.

Caption: A generalized workflow for determining the IC50 and selectivity of an HDAC inhibitor.

Detailed Protocol: In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol provides a step-by-step guide for a common fluorometric assay to determine the IC50 of an inhibitor against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine residue)

  • Assay buffer (e.g., Tris-HCl, NaCl, and a reducing agent)

  • Developer solution (specific to the substrate)

  • Test compound (this compound derivative or other inhibitors)

  • Positive control inhibitor (e.g., Trichostatin A or Ricolinostat)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50. Also, prepare solutions of the positive control inhibitor and a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the desired working concentration in cold assay buffer.

  • Reaction Setup: In the wells of a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound dilutions, positive control, or vehicle control

    • Diluted HDAC6 enzyme

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Develop Signal: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action and Downstream Signaling

The primary mechanism of action for hydroxamic acid-based HDAC inhibitors, including those derived from the this compound scaffold, involves the chelation of the zinc ion (Zn2+) in the active site of the enzyme.[3] This coordination prevents the substrate from binding and being deacetylated.

Inhibition of HDAC6 leads to the hyperacetylation of its key substrates, most notably α-tubulin and Hsp90.[5] This has significant downstream consequences for cellular function.

Sources

In Vivo Validation of N-Hydroxy-4-methoxybenzamide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of N-Hydroxy-4-methoxybenzamide's therapeutic potential, with a primary focus on its hypothesized role as a histone deacetylase (HDAC) inhibitor for oncology applications. We will explore the rationale behind experimental designs, compare its potential performance against a known standard-of-care, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Promise of this compound

This compound is a member of the benzamide class of chemical compounds, a scaffold that has been investigated for a wide range of biological activities, including anticancer and neuropharmacological effects[1]. The therapeutic potential of this compound and its derivatives is an area of active research, with preclinical studies indicating a spectrum of biological activities, including the ability to combat infectious agents and inhibit the growth of cancer cells[1].

A key hypothesized mechanism of action for this compound is the inhibition of histone deacetylases (HDACs)[2][3]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the dysregulation of HDAC activity is common.

The N-hydroxybenzamide functional group is a known zinc-chelating moiety, which is critical for interacting with the zinc-dependent active site of HDAC enzymes[2]. By inhibiting HDACs, this compound is postulated to increase histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, apoptosis, and cell death in cancer cells[3]. Derivatives of this compound have demonstrated antiproliferative activity against human cancer cell lines, such as colon carcinoma and non-small cell lung cancer, and have been shown to induce cell-cycle arrest[2][4].

Furthermore, HDAC inhibition has been linked to the enhancement of anti-tumor immune responses, suggesting a potential immunomodulatory role for compounds like this compound[5].

This guide will focus on the in vivo validation of the anti-cancer therapeutic potential of this compound, using the FDA-approved HDAC inhibitor Vorinostat (SAHA) as a benchmark for comparison.

Hypothesized Mechanism of Action: HDAC Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylases. The following diagram illustrates this proposed pathway.

HDAC_Inhibition cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell Dysregulation cluster_2 Therapeutic Intervention HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Acetylated_Histones Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated_Histones Removes Acetyl Groups Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histones->Gene_Expression Promotes Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression Promotes Overactive_HDAC Overactive HDACs Suppressed_Genes Suppression of Tumor Suppressor Genes Overactive_HDAC->Suppressed_Genes Reactivated_Genes Re-expression of Tumor Suppressor Genes Overactive_HDAC->Reactivated_Genes Leads to NHMB This compound NHMB->Overactive_HDAC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Reactivated_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Reactivated_Genes->Apoptosis

Caption: Hypothesized HDAC Inhibition by this compound.

Comparative In Vivo Validation Strategy

To rigorously assess the therapeutic potential of this compound in vivo, a multi-faceted approach is required. This includes a comparative efficacy study against a known standard-of-care, pharmacokinetic profiling, and a preliminary toxicology assessment.

The following diagram outlines the overall experimental workflow.

in_vivo_workflow Start In Vivo Validation of This compound Animal_Model Selection of Xenograft Mouse Model (e.g., HCT116 or A549) Start->Animal_Model Grouping Randomization into Treatment Groups Animal_Model->Grouping Treatment Dosing Regimen Grouping->Treatment Efficacy Comparative Efficacy Study Treatment->Efficacy PK Pharmacokinetic (PK) Profiling Treatment->PK Tox Toxicology Assessment Treatment->Tox Data_Analysis Data Analysis and Interpretation Efficacy->Data_Analysis PK->Data_Analysis Tox->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: Overall In Vivo Validation Workflow.

Animal Model Selection

The choice of an appropriate animal model is critical for the translational relevance of the study. Based on the in vitro antiproliferative activity of this compound derivatives, human tumor xenograft models in immunocompromised mice are recommended[2].

  • Recommended Models:

    • HCT116 (Colon Carcinoma) Xenograft Model: To corroborate the in vitro findings of antiproliferative activity in this cell line[2].

    • A549 (Non-Small Cell Lung Cancer) Xenograft Model: Another cell line where derivatives have shown efficacy[2].

  • Justification: These models are well-established and allow for the direct assessment of the compound's effect on human tumor growth.

Comparative Efficacy Study

Objective: To compare the anti-tumor efficacy of this compound with a vehicle control and the standard-of-care HDAC inhibitor, Vorinostat (SAHA).

Experimental Groups:

GroupTreatmentRationale
1Vehicle Control (e.g., DMSO/Saline)Establishes the baseline tumor growth rate.
2This compound (Low Dose)Determines the dose-response relationship.
3This compound (High Dose)Assesses the maximum tolerated dose and efficacy.
4Vorinostat (SAHA)Provides a benchmark for HDAC inhibitor efficacy.

Methodology:

  • Tumor Implantation: Subcutaneously implant HCT116 or A549 cells into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into the four treatment groups. Administer treatments (e.g., intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days.

    • Tumor Weight: At the end of the study, excise and weigh the tumors.

    • Body Weight: Monitor for signs of toxicity.

    • Histology and Immunohistochemistry: Analyze excised tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Also, assess histone acetylation levels (e.g., acetyl-H3) to confirm the mechanism of action.

Expected Outcomes:

ParameterVehicle ControlThis compoundVorinostat (SAHA)
Tumor Growth UninhibitedDose-dependent inhibitionSignificant inhibition
Final Tumor Weight HighDose-dependent reductionSignificant reduction
Histone Acetylation Basal levelsIncreasedIncreased
Apoptosis Markers LowIncreasedIncreased
Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

  • Dosing: Administer a single dose of this compound to a cohort of mice (intravenous and oral routes).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters for Comparison:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curveRepresents total drug exposure.
t1/2 Half-lifeDetermines the dosing interval.
Bioavailability (%) Fraction of drug reaching systemic circulationCompares oral vs. intravenous administration.
Preliminary Toxicology Assessment

Objective: To evaluate the safety profile of this compound at therapeutically relevant doses.

Methodology:

  • Dose Escalation: Administer escalating doses of this compound to different groups of mice.

  • Clinical Observations: Monitor for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count and analysis of liver and kidney function markers.

  • Histopathology: Perform a macroscopic and microscopic examination of major organs.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of this compound's therapeutic potential as an HDAC inhibitor. By employing a comparative study design with a clinically approved agent, along with comprehensive pharmacokinetic and toxicological profiling, researchers can generate the necessary data to support further development.

Positive outcomes from these studies would warrant more extensive preclinical toxicology studies and the initiation of IND-enabling studies for potential clinical translation. The exploration of this compound in combination with other anti-cancer therapies, particularly immunotherapy, could also be a promising future research direction.

References

  • Wang, H., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4376-4383. Retrieved from [Link]

  • Rathi, M. A., et al. (2018). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Journal of Food Science and Technology, 55(8), 2825-2835. Retrieved from [Link]

  • Woods, D. M., et al. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. Cancers, 12(12), 3585. Retrieved from [Link]

  • Li, S., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Oncotarget, 7(30), 47863-47876. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Retrieved from [Link]

  • Wang, C., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Journal of Cancer, 7(12), 1632-1641. Retrieved from [Link]

  • Strebl, M. G., et al. (2014). In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs. Journal of medicinal chemistry, 57(15), 6525–6535. Retrieved from [Link]

  • Antonov, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Retrieved from [Link]

  • Rathi, M. A., et al. (2018). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Retrieved from [Link]

  • Kos, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2153. Retrieved from [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2018). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 4-Methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Hydroxy-4-methoxybenzamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of N-Hydroxy-4-methoxybenzamide is paramount for ensuring product quality, stability, and safety. This guide provides an in-depth comparison of analytical methodologies for the detection of this compound, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Introduction to this compound and the Imperative for Validated Assays

This compound (CAS RN: 10507-69-4) is a chemical compound with the molecular formula C8H9NO3.[1] Its accurate determination is critical in various stages of pharmaceutical development, from formulation studies to quality control of the final product. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability of analytical data.[4][5][6][7]

This guide will compare two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the characterization of unknown impurities.

The Foundation: Understanding Analytical Method Validation Parameters

Before delving into specific methods, it is crucial to understand the core validation parameters as stipulated by the ICH Q2(R2) guideline.[6][7] These parameters provide the framework for assessing the performance and reliability of an analytical method.[8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, adaptability, and robustness.[9] A well-developed HPLC method can serve as a stability-indicating assay, which is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10][11]

Rationale for HPLC Method Development for this compound

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point. The aromatic ring and conjugated system in its structure suggest good UV absorbance, providing a chromophore for sensitive detection. A C18 column is a versatile and common choice for the separation of moderately polar compounds.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Phosphoric acid in Water and Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix (e.g., drug product, biological fluid). A typical approach for a solid dosage form would involve dissolving the powdered tablet in the mobile phase, followed by sonication, filtration, and appropriate dilution to fall within the calibration range.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Dissolve & Dilute Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Extract & Filter Injector Autosampler/Injector Standard_Sol->Injector Inject Sample_Sol->Injector Inject Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Mobile Phase Detector UV Detector (230 nm) Column->Detector Data_System Data Acquisition System Detector->Data_System Peak_Integration Peak Integration Data_System->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Standard Areas Quantification Quantification Peak_Integration->Quantification Sample Area Calibration_Curve->Quantification Calculate Concentration

Caption: Workflow for the HPLC analysis of this compound.

Performance Characteristics of the Validated HPLC Method

The following table summarizes the expected performance data for a validated HPLC method for this compound, based on typical results for similar aromatic amides.[12][13]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (r²) ≥ 0.9980.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ratio ≥ 30.3 µg/mL
LOQ S/N ratio ≥ 101.0 µg/mL
Robustness %RSD ≤ 2.0%All variations met the criteria

Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Sensitivity and Specificity

When higher sensitivity and specificity are required, or when dealing with complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[14] LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[14]

The Rationale for Employing LC-MS

LC-MS is particularly advantageous for:

  • Trace Level Quantification: Detecting low levels of the analyte in biological matrices (e.g., plasma, urine) for pharmacokinetic studies.[15]

  • Impurity Profiling: Identifying and quantifying unknown impurities and degradation products by providing molecular weight information.

  • Enhanced Specificity: Minimizing interference from co-eluting matrix components by monitoring specific mass-to-charge ratios (m/z).

Experimental Protocol: A High-Sensitivity LC-MS/MS Method

This protocol outlines a typical LC-MS/MS method for the quantification of this compound, often employing a triple quadrupole mass spectrometer for high selectivity and sensitivity.

LC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitored Transitions (MRM):

    • Quantifier: 168.1 -> 151.1 (Precursor ion [M+H]+ -> Product ion)

    • Qualifier: 168.1 -> 123.1 (For confirmation)

  • Dwell Time: 100 ms

  • Collision Energy: Optimized for the specific transitions

Visualization of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Biological Sample SPE Solid Phase Extraction Sample->SPE Add IS & Load IS Internal Standard Final_Sample Reconstituted Sample SPE->Final_Sample Elute & Evaporate LC_System UHPLC System Final_Sample->LC_System Inject Mass_Spec Triple Quadrupole MS LC_System->Mass_Spec Eluent Data_System Data System Mass_Spec->Data_System Chromatogram_Extraction Extract Ion Chromatograms Data_System->Chromatogram_Extraction Peak_Integration Peak Integration Chromatogram_Extraction->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow for LC-MS/MS analysis, including sample preparation.

Performance Characteristics of the Validated LC-MS/MS Method

The expected performance of a validated LC-MS/MS method for this compound would offer significant improvements in sensitivity.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the MRM transitionsNo interference observed
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ) 90.0% - 110.0% (other levels)Within acceptable limits
Precision (%RSD)
- Intra-day≤ 15% (≤ 20% at LLOQ)< 10%
- Inter-day≤ 15% (≤ 20% at LLOQ)< 12%
LOD S/N ratio ≥ 30.03 ng/mL
LOQ S/N ratio ≥ 100.1 ng/mL
Matrix Effect Monitored and compensated by internal standardWithin acceptable limits

Comparative Analysis: HPLC vs. LC-MS for this compound

The choice between HPLC and LC-MS is a critical decision in the analytical workflow. This comparison will guide the selection process based on the specific analytical needs.

FeatureHPLC with UV DetectionLC-MS/MSRationale and Recommendation
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)For routine quality control and assay of the bulk drug or formulated product, the sensitivity of HPLC is generally sufficient. For bioanalytical studies, metabolite identification, or trace impurity analysis, LC-MS/MS is essential.
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass-to-charge ratioIn complex matrices or for stability studies where degradation products may co-elute, the superior specificity of LC-MS/MS is a significant advantage.
Cost & Complexity Lower initial cost, simpler operation and maintenanceHigher initial investment, more complex operation and maintenanceFor laboratories with high throughput and routine assays, the simplicity and lower cost of HPLC are attractive. LC-MS/MS requires more specialized expertise.
Throughput ModerateCan be very high with modern UHPLC front-endsWhile individual run times can be shorter with LC-MS/MS, method development and sample preparation can be more time-consuming.
Information Provided Quantitative data based on absorbanceQuantitative and qualitative data (molecular weight and structural information)LC-MS is invaluable for identifying unknown impurities and metabolites, which is not possible with a standard HPLC-UV setup.

Conclusion: A Strategic Approach to Method Selection

The validation of analytical methods for this compound is a critical activity in pharmaceutical development and quality control. Both HPLC and LC-MS are powerful techniques, each with its own set of advantages.

  • For routine quality control, assay, and content uniformity of this compound in drug substances and products, a validated stability-indicating RP-HPLC method with UV detection is the most appropriate and cost-effective choice. Its robustness, ease of use, and sufficient sensitivity make it ideal for this purpose.

  • For bioanalytical studies (pharmacokinetics), impurity identification, and the analysis of trace levels of this compound, a validated LC-MS/MS method is indispensable. The unparalleled sensitivity and specificity of this technique are necessary to obtain reliable data in these demanding applications.

Ultimately, the selection of the analytical method should be based on a thorough understanding of the intended purpose of the analysis, as defined in the analytical target profile (ATP).[16] By following the principles of method validation outlined in this guide and adhering to regulatory guidelines, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data for this compound.

References

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available from: [Link]

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available from: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available from: [Link]

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. Available from: [Link]

  • FDA issues revised guidance on analytical method validation. ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • A Stability Indicating HPLC Method for the Determination of Meloxicam in Bulk and Commercial Formulations. ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available from: [Link]

  • This compound (C8H9NO3). PubChemLite. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of N-Hydroxy-4-methoxybenzamide

[1]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of N-Hydroxy-4-methoxybenzamide (also known as p-Methoxybenzohydroxamic acid). While often categorized generically as an organic irritant, this compound belongs to the hydroxamic acid class.

Critical Safety Distinction: Unlike simple amides, hydroxamic acids possess metal-chelating properties (often used in HDAC inhibition) and potential mutagenic profiles. They exhibit specific reactivity with strong oxidizers and metal ions. Disposal protocols must prevent inadvertent mixing with oxidizing acids (e.g., Nitric acid) to avoid energetic decomposition.

Chemical Profile & Hazard Identification

Before executing disposal, verify the material identity. Confusion with the parent amide (4-Methoxybenzamide) is common but leads to incorrect safety assumptions.

Substance Identification
ParameterSpecification
Chemical Name This compound
Synonyms p-Methoxybenzohydroxamic acid; 4-Methoxy-N-hydroxybenzamide
CAS Number 10507-69-4 (Primary)
Molecular Formula C₈H₉NO₃
Physical State White to off-white crystalline solid
Melting Point 154–159 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Hazard Assessment (GHS)

Based on structural class analysis of hydroxamic acids:

  • Health Hazards:

    • Skin/Eye Irritant (Category 2/2A): Causes significant inflammation upon contact.

    • STOT-SE (Category 3): Respiratory tract irritation.

    • Potential Mutagenicity: Hydroxamic acids are known to exhibit mutagenic activity in Ames tests (structural alert). Treat as a suspected genotoxin .

  • Reactivity Hazards:

    • Incompatible with Strong Oxidizers: Reaction may generate heat and gaseous byproducts.

    • Metal Chelation: Reacts with Fe(III) to form colored complexes (purple/red); this reaction is non-hazardous but indicates contamination.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of hydroxamic acids in "Oxidizing Waste" streams.

Waste Stream Characterization

You must categorize the waste into one of two streams before entering the disposal workflow.

WasteSegregationStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPathLiquidPathLiquid Waste(Mother Liquor/Reaction Mix)StateCheck->LiquidPathSolidActionDouble Bag (LDPE)Label: Toxic Organic SolidSolidPath->SolidActionSolventCheckCheck Solvent CompatibilityLiquidPath->SolventCheckDisposalTransfer to High-TempIncineration StreamSolidAction->DisposalHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(DMSO, MeOH, EtOAc)SolventCheck->NonHalogenatedSegregationCRITICAL: Segregate fromOxidizing Acids (HNO3, HClO4)Halogenated->SegregationNonHalogenated->SegregationSegregation->Disposal

Figure 1: Waste segregation logic flow. Note the critical checkpoint preventing mixture with oxidizing acids.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired reagents, weighing boat residues, failed synthesis solids.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or fume hood operation).

  • Containment:

    • Place the solid material into a clear LDPE (Low-Density Polyethylene) bag.

    • Seal the bag with tape or a zip-tie.

    • Place this bag inside a secondary high-density waste bag (standard orange/red biohazard or chemical waste bag).

  • Labeling:

    • Tag as "Hazardous Waste - Solid Organic."

    • Explicitly list: this compound.

    • Add Hazard Checkbox: Toxic and Irritant .

  • Disposal Method: High-temperature incineration is the required method to destroy the hydroxamic acid pharmacophore.

Scenario B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.[1]

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).

  • Segregation:

    • DO NOT pour into "General Acid/Base" waste containers.

    • DO NOT mix with chromic acid or nitric acid waste.

  • Neutralization (Optional but Recommended for Acidic Solutions):

    • If the solution is highly acidic (pH < 2), slowly adjust pH to 6–8 using saturated Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum. This prevents acid-catalyzed hydrolysis or degradation in the drum.

  • Container: High-Density Polyethylene (HDPE) carboy or safety can.

  • Labeling:

    • Tag as "Hazardous Waste - Organic Solvent."

    • List constituents: e.g., Methanol (95%), this compound (5%).

Emergency Contingencies

Spill Management (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear respiratory protection (P100 or N95) to prevent inhalation of hydroxamic acid dust.

  • Clean-up:

    • Do not dry sweep (creates dust).

    • Cover spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a waste bag.

    • Wipe the surface with a 10% Sodium Carbonate solution (alkaline wash helps solubilize and clean residues).

Accidental Exposure
  • Skin Contact: Hydroxamic acids can be potent sensitizers. Wash immediately with soap and copious water for 15 minutes.[2][3][4] Do not use ethanol (may increase absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately, as hydroxamic acids can cause corneal damage.

References & Authority

  • Sigma-Aldrich. (2023).[5][6] Safety Data Sheet: this compound (CAS 10507-69-4).[6]

  • PubChem. (2023). Compound Summary: this compound.[6][7] National Library of Medicine.

  • Fisher Scientific. (2023). General Chemical Resistance of Polyethylene.

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[8] National Research Council.

Personal Protective Equipment (PPE) & Handling Guide: N-Hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: N-Hydroxy-4-methoxybenzamide CAS: 4562-27-0 Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Secondary Hazard Concern: Potential Genotoxicity (Class-effect of Hydroxamic Acids)[1]

Senior Scientist’s Note: While standard Safety Data Sheets (SDS) often classify this compound merely as an irritant, experienced medicinal chemists treat the hydroxamic acid moiety with elevated caution. Hydroxamic acids are metal chelators (often targeting HDAC or MMP enzymes) and have a structural potential for mutagenicity (Ames positive) via Lossen rearrangement pathways [1, 2]. Consequently, this guide prescribes a Level 2 Biosafety approach, exceeding the minimum regulatory requirements to ensure long-term researcher safety.

Hazard Identification & Risk Assessment

The following table synthesizes regulatory classification with practical laboratory risks.

Hazard TypeGHS ClassificationH-CodeOperational Risk
Skin Skin Irritation 2H315High. Hydroxamic acids can penetrate compromised skin. Potential for allergic sensitization.
Eyes Eye Irritation 2AH319Moderate. Fine dust generation during weighing can bypass standard safety glasses.
Respiratory STOT SE 3H335High. Inhalation of dust triggers mucosal inflammation.
Genotoxicity Not officially classifiedN/APrecautionary. Structural analogs show mutagenic potential; treat as a suspected mutagen [3].

PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific state of the chemical.

Glove Permeation & Compatibility[2][3][4][5]
  • Recommended: Nitrile (Minimum 0.11 mm / 4 mil) .

    • Reasoning: Nitrile offers superior chemical resistance to the aromatic ring structure compared to latex.

  • Forbidden: Latex .

    • Reasoning: Latex has poor resistance to organic solvents (like DMSO or DMF) often used to dissolve this compound, leading to rapid breakthrough and skin exposure.

Task-Based PPE Requirements
TaskRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Weighing Solids (Open Bench)N95 / P2 Respirator (Required if no hood)Chemical Splash Goggles (Sealed)Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil)Lab Coat + Tyvek Sleeves
Weighing Solids (Fume Hood)None required (Sash at working height)Safety Glasses with Side ShieldsSingle Nitrile Gloves (4 mil)Standard Lab Coat (Cotton/Poly)
Solution Handling (DMSO/Methanol)Fume Hood (Mandatory)Safety Glasses with Side ShieldsDouble Nitrile Gloves (Solvent breakthrough risk)Standard Lab Coat
Spill Cleanup (Solid)P100 / P3 Respirator Chemical Splash GogglesDouble Nitrile GlovesTyvek Suit or Apron

Operational Handling Logic (Visualized)

The following decision tree outlines the safety workflow for handling this compound, prioritizing engineering controls over PPE.

HandlingWorkflow Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Solution->SolventCheck HoodYes Standard Protocol: - Single Nitrile Gloves - Safety Glasses - Sash < 18 inches HoodCheck->HoodYes Yes HoodNo Respiratory Protocol: - N95/P2 Mask REQUIRED - Chemical Goggles - Static Control HoodCheck->HoodNo No (High Risk) Penetrating Penetrating (DMSO, DMF) SolventCheck->Penetrating Volatile Volatile (MeOH, DCM) SolventCheck->Volatile DoubleGlove Double Glove Protocol: - Inner: 2mil Nitrile - Outer: 4-8mil Nitrile - Change every 30 mins Penetrating->DoubleGlove SingleGlove Standard Solvent Protocol: - Single Nitrile Gloves - Change immediately on splash Volatile->SingleGlove

Figure 1: Decision logic for PPE selection based on physical state and engineering controls. Note the elevated requirements for solid handling outside of containment.

Detailed Operational Protocols

Protocol A: Weighing & Transfer (Solid State)
  • The Challenge: Benzamide derivatives are often electrostatic. The powder may "jump" or cling to spatulas, increasing inhalation risk.

  • Procedure:

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. If unavailable, wipe the exterior of the weighing vessel with a damp tissue to discharge static.

    • Draft Protection: If working on an open bench (not recommended), use a draft shield.

    • Transfer: Do not dump powder. Use a funnel to direct the solid to the bottom of the receiving flask to minimize dust cloud formation.

Protocol B: Solubilization (Solution State)
  • The Challenge: Dissolving hydroxamic acids in DMSO (Dimethyl sulfoxide) creates a "Trojan Horse" effect. DMSO permeates skin instantly, carrying the dissolved mutagenic compound into the bloodstream.

  • Procedure:

    • Gloving: Don two pairs of nitrile gloves.

    • Addition: Add solvent to the solid, not solid to the solvent, to prevent splash-back.

    • Inspection: Check outer gloves for any droplets. If DMSO touches the glove, remove immediately , wash hands, and re-glove. Do not wait for "breakthrough" (which happens in <5 minutes for thin nitrile with DMSO).

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol or acetone; these solvents may increase skin absorption of the benzamide.

  • Eye Contact: Flush with water for 15 minutes.[2][3] Lift eyelids to ensure particulate removal.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (H335 indication).

Disposal Strategy

Never flush hydroxamic acids down the drain. They can chelate metals in water systems and persist in the environment.

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.

  • Destruction: The preferred method is Chemical Incineration at >1000°C to ensure thermal decomposition of the hydroxamic acid moiety [4].

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 278170, this compound. Retrieved from [Link]

  • Giannini, G., et al. (2012). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[2][3][4][5] Retrieved from [Link]

  • McCall, M. J., et al. (2014). Mutagenicity of hydroxamic acids and the probable involvement of carbamoylation. PubMed. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Hydroxy-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-4-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.